molecular formula C6H8O4 B15622392 Meldrum's acid-13C3

Meldrum's acid-13C3

Cat. No.: B15622392
M. Wt: 147.10 g/mol
InChI Key: GXHFUVWIGNLZSC-FRSWOAELSA-N
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Description

Meldrum's acid-13C3 is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 147.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8O4

Molecular Weight

147.10 g/mol

IUPAC Name

2,2-dimethyl-(4,5,6-13C3)1,3-dioxane-4,6-dione

InChI

InChI=1S/C6H8O4/c1-6(2)9-4(7)3-5(8)10-6/h3H2,1-2H3/i3+1,4+1,5+1

InChI Key

GXHFUVWIGNLZSC-FRSWOAELSA-N

Origin of Product

United States

Foundational & Exploratory

Meldrum's Acid-13C3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Meldrum's acid-13C3 (2,2-Dimethyl-1,3-dioxane-4,6-dione-13C3), a stable isotope-labeled compound with significant applications in chemical synthesis and metabolic research. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, and experimental applications.

Introduction

Meldrum's acid, first synthesized in 1908, is a versatile organic compound widely recognized for the high acidity of its methylene (B1212753) protons and its utility as a potent acylating agent.[1][2] The isotopically labeled variant, this compound, incorporates three carbon-13 atoms in the core structure, making it an invaluable tool for tracer studies in metabolic pathway analysis and as a building block for the synthesis of complex, isotopically labeled molecules. Its primary application lies in its use as a stable isotope tracer to elucidate biosynthetic pathways, particularly in the study of polyketides and other natural products.[1]

Properties of this compound

The physical and chemical properties of this compound are largely comparable to its unlabeled counterpart. The key difference lies in its molecular weight due to the presence of three ¹³C isotopes.

PropertyValueCitation(s)
Synonyms 2,2-Dimethyl-1,3-dioxane-4,6-dione-13C3, Isopropylidene malonate-13C3[1]
Molecular Formula ¹³C₃C₃H₈O₄
Molecular Weight 147.11 g/mol (calculated)
Appearance White to beige crystalline solid[2]
Melting Point 94-95 °C (decomposes)[2]
Solubility Soluble in water and polar organic solvents like acetone (B3395972) and ethanol[2]
Acidity (pKa) 4.97[2]

Synthesis of this compound

The synthesis of this compound is analogous to the established procedure for the unlabeled compound, involving the condensation of isotopically labeled malonic acid with acetone.[3] The key starting material is Malonic acid-13C3.

Experimental Protocol: Synthesis of this compound

Materials:

  • Malonic acid-13C3

  • Acetone (anhydrous)

  • Acetic anhydride (B1165640)

  • Sulfuric acid (concentrated)

  • Dichloromethane (anhydrous)

  • Pyridine (anhydrous)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Malonic acid-13C3 in anhydrous acetone.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid as a catalyst to the cooled mixture with continuous stirring.

  • From the dropping funnel, add acetic anhydride dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the crude this compound by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as acetone/hexane or water, to obtain pure, crystalline this compound.[4]

  • Dry the purified product under vacuum.

Applications in Research and Drug Development

Meldrum's acid and its derivatives are crucial intermediates in organic synthesis.[][6] They serve as precursors for a wide array of compounds, including carboxylic acids, esters, ketones, and various heterocyclic systems.[][7] The isotopically labeled form, this compound, is particularly valuable for:

  • Metabolic Flux Analysis: As a tracer, it allows for the quantitative study of metabolic pathways. By introducing this compound into a biological system, researchers can track the incorporation of the ¹³C label into downstream metabolites, providing insights into the activity of various biosynthetic routes.

  • Natural Product Biosynthesis Studies: It is instrumental in elucidating the biosynthetic pathways of complex natural products, such as polyketides.[1]

  • Drug Discovery and Development: Labeled compounds are essential in drug metabolism and pharmacokinetic (DMPK) studies to understand the fate of a drug candidate in a biological system.

Experimental Workflow and Pathway Analysis

The primary utility of this compound in a research setting is as a precursor for generating other labeled molecules to probe biological pathways. A typical workflow involves its synthesis, followed by its use to create a labeled downstream product, which is then introduced into a biological system to trace its metabolic fate.

Synthesis of an Acyl-Meldrum's Acid Intermediate

A common reaction of Meldrum's acid is its acylation to form an acyl-Meldrum's acid, a versatile intermediate.[4]

G cluster_synthesis Synthesis of Acyl-[13C3]-Meldrum's Acid Meldrums_Acid_13C3 This compound Reaction Acylation Reaction Meldrums_Acid_13C3->Reaction Acyl_Chloride Acyl Chloride Acyl_Chloride->Reaction Pyridine Pyridine (Base) Pyridine->Reaction Acyl_Meldrums_Acid_13C3 Acyl-[13C3]-Meldrum's Acid Reaction->Acyl_Meldrums_Acid_13C3 G cluster_workflow Workflow for Biosynthetic Pathway Elucidation Labeled_Precursor Synthesize Labeled Precursor (from Acyl-[13C3]-Meldrum's Acid) Cell_Culture Introduce Labeled Precursor to Cell Culture Labeled_Precursor->Cell_Culture Incubation Incubate under Controlled Conditions Cell_Culture->Incubation Metabolite_Extraction Extract Metabolites Incubation->Metabolite_Extraction LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS NMR NMR Spectroscopy Metabolite_Extraction->NMR Data_Analysis Data Analysis and Pathway Mapping LC_MS->Data_Analysis NMR->Data_Analysis Pathway_Elucidation Elucidated Biosynthetic Pathway Data_Analysis->Pathway_Elucidation

References

Synthesis and Characterization of Meldrum's Acid-¹³C₃: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of triply carbon-13 labeled Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione-¹³C₃), a valuable building block in medicinal chemistry and drug development for introducing isotopic labels for mechanistic studies and metabolic tracking. While direct literature for the tri-labeled isotopologue is scarce, this document outlines a robust synthetic protocol based on established methods for unlabeled and mono-labeled analogs, utilizing commercially available ¹³C₃-malonic acid. Detailed experimental procedures, expected characterization data, and visual workflows are presented to facilitate its preparation and analysis in a research setting.

Introduction

Meldrum's acid, a cyclic derivative of malonic acid, is a highly versatile reagent in organic synthesis due to the high acidity of its C-5 methylene (B1212753) protons and its utility as a precursor for a wide array of chemical transformations.[1] Isotopically labeled versions of Meldrum's acid are of significant interest in drug development and metabolic research, enabling the tracing of molecular fragments in complex biological systems. This guide focuses on the synthesis and characterization of Meldrum's acid-¹³C₃, where the two carbonyl carbons and the central methylene carbon of the malonic acid backbone are replaced with the ¹³C isotope.

Proposed Synthesis of Meldrum's Acid-¹³C₃

The proposed synthesis of Meldrum's acid-¹³C₃ follows the well-established condensation reaction of a malonic acid derivative with acetone (B3395972), facilitated by acetic anhydride (B1165640) and a catalytic amount of acid.[2] The key to this synthesis is the use of commercially available malonic acid-¹³C₃ as the starting material.[3]

Synthetic Pathway

The reaction proceeds via the formation of a mixed anhydride between malonic acid-¹³C₃ and acetic anhydride, which then reacts with acetone to form the cyclic 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) structure.

Synthesis_Pathway Synthetic Pathway for Meldrum's Acid-¹³C₃ Malonic_Acid Malonic Acid-¹³C₃ Meldrums_Acid Meldrum's Acid-¹³C₃ Malonic_Acid->Meldrums_Acid Acetone Acetone Acetone->Meldrums_Acid Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Meldrums_Acid Sulfuric_Acid H₂SO₄ (cat.) Sulfuric_Acid->Meldrums_Acid Byproducts Acetic Acid Meldrums_Acid->Byproducts +

Caption: Proposed synthesis of Meldrum's Acid-¹³C₃.

Experimental Protocol

This protocol is adapted from the synthesis of [5-¹³C]-Meldrum's acid.[2]

Materials:

  • Malonic acid-¹³C₃ (99 atom % ¹³C)

  • Acetone (anhydrous)

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Dry dichloromethane (B109758) (CH₂Cl₂)

  • Dry pyridine

  • Deionized water

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend malonic acid-¹³C₃ (e.g., 2.0 g, ~18.7 mmol) in cold (0 °C) acetic anhydride (e.g., 7 mL).

  • Catalyst Addition: With vigorous stirring in an ice bath, slowly add concentrated sulfuric acid (e.g., 0.2 mL). Continue stirring until all the solid dissolves.

  • Acetone Addition: To the cold solution, add acetone (e.g., 1.5 mL, ~20.5 mmol) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then let it stand at room temperature for 24 hours. A crystalline precipitate should form.

  • Isolation: Cool the mixture in an ice bath and collect the crystalline product by vacuum filtration.

  • Washing: Wash the crystals with cold deionized water and then with a small amount of cold diethyl ether.

  • Drying: Dry the product under vacuum to yield Meldrum's acid-¹³C₃ as a white crystalline solid.

Characterization

The synthesized Meldrum's acid-¹³C₃ should be characterized using standard analytical techniques to confirm its identity and purity. The expected data are based on known values for unlabeled and mono-labeled Meldrum's acid.

Physical and Spectroscopic Data

The following tables summarize the expected and known quantitative data for Meldrum's acid and its isotopologues.

Property Unlabeled Meldrum's Acid [5-¹³C]-Meldrum's Acid Predicted Meldrum's Acid-¹³C₃ Reference(s)
Molecular Formula C₆H₈O₄C₅¹³CH₈O₄¹³C₃C₃H₈O₄[4]
Molecular Weight 144.13 g/mol 145.13 g/mol 147.12 g/mol [4]
Melting Point 94-96 °C (decomposes)94-96 °C94-96 °C (decomposes)[2]

Table 1: Physical Properties of Meldrum's Acid and its Isotopologues.

Technique Unlabeled Meldrum's Acid [5-¹³C]-Meldrum's Acid Predicted Meldrum's Acid-¹³C₃ Reference(s)
¹H NMR (CDCl₃, δ ppm) 1.82 (s, 6H, 2xCH₃), 3.65 (s, 2H, CH₂)1.82 (s, 6H, 2xCH₃), 3.65 (d, 2H, J(¹³C-¹H) ≈ 136 Hz)1.82 (s, 6H, 2xCH₃), 3.65 (d, 2H, J(¹³C-¹H) ≈ 136 Hz)[2]
¹³C NMR (CDCl₃, δ ppm) 27.0 (2xCH₃), 36.5 (CH₂), 105.5 (C(CH₃)₂), 171.0 (2x C=O)27.0 (2xCH₃), 36.5 (¹³C-enriched), 105.5 (C(CH₃)₂), 171.0 (2x C=O)27.0 (2xCH₃), 36.5 (¹³C-enriched, t, J(¹³C-¹³C) ≈ 60 Hz), 105.5 (C(CH₃)₂), 171.0 (¹³C-enriched, d, J(¹³C-¹³C) ≈ 60 Hz)[2][5]
Mass Spec (m/z) 144 (M⁺), 129, 86, 43145 (M⁺+1), 130, 87, 43147 (M⁺), 132, 89, 43[2]
IR (CHCl₃, cm⁻¹) 1780, 1745 (C=O)1780, 1745 (C=O)1780, 1745 (C=O, with possible slight shifts)[2]

Table 2: Spectroscopic Data for Meldrum's Acid and its Isotopologues.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized Meldrum's acid-¹³C₃.

Characterization_Workflow Characterization Workflow for Meldrum's Acid-¹³C₃ Start Synthesized Product (Crude Meldrum's Acid-¹³C₃) Purification Purification (Recrystallization) Start->Purification Purity_Check Purity Assessment (TLC, HPLC, Melting Point) Purification->Purity_Check Structure_Confirmation Structural Confirmation Purity_Check->Structure_Confirmation NMR ¹H and ¹³C NMR Spectroscopy Structure_Confirmation->NMR MS Mass Spectrometry (e.g., ESI-MS) Structure_Confirmation->MS IR Infrared Spectroscopy Structure_Confirmation->IR Final_Product Characterized Meldrum's Acid-¹³C₃ NMR->Final_Product MS->Final_Product IR->Final_Product

Caption: General workflow for characterization.

Data Interpretation

  • ¹H NMR: The proton NMR spectrum is expected to be similar to that of unlabeled Meldrum's acid, with the key difference being the signal for the C-5 methylene protons. This signal should appear as a doublet due to coupling with the attached ¹³C nucleus.

  • ¹³C NMR: In a broadband proton-decoupled ¹³C NMR spectrum, the signals for the three labeled carbons (C-4, C-5, and C-6) will be significantly enhanced. The C-5 signal is expected to appear as a triplet due to coupling to the two adjacent ¹³C carbonyl carbons. The C-4 and C-6 signals should appear as doublets due to coupling to the central ¹³C at C-5.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will be observed at an m/z value corresponding to the molecular weight of the tri-labeled compound (147.12 g/mol ), which is three mass units higher than that of unlabeled Meldrum's acid.

  • Infrared Spectroscopy: The IR spectrum is expected to show the characteristic strong carbonyl stretching frequencies around 1745 and 1780 cm⁻¹. Minor shifts in these frequencies may be observed due to the heavier carbon isotopes.

Conclusion

This technical guide provides a detailed, albeit proposed, pathway for the synthesis and characterization of Meldrum's acid-¹³C₃. By adapting established procedures and leveraging commercially available labeled starting materials, researchers can confidently produce this valuable isotopically labeled building block. The provided characterization data and workflows serve as a comprehensive resource for the successful execution and verification of this synthesis, enabling its application in advanced research and development.

References

A Technical Guide to Commercial Sourcing and Application of Meldrum's Acid-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of Meldrum's acid-13C3, a valuable isotopically labeled building block for advanced research and development. This document details key suppliers, available product specifications, and a representative experimental workflow for its application in chemical synthesis.

Commercial Suppliers and Product Specifications

This compound is a specialized chemical available from a select number of reputable suppliers. The primary vendors identified are Toronto Research Chemicals (TRC) , distributed through channels such as Fisher Scientific , and LGC Standards . Santa Cruz Biotechnology also lists the product. While obtaining a lot-specific Certificate of Analysis is recommended for precise quantitative data, the following table summarizes the generally available product specifications.

Supplier/DistributorProduct CodeIsotopic PurityChemical PurityAvailable Quantities
LGC Standards TRC-M215253-10MG>95%[1]>95% (HPLC)[2]10 mg[3]
Toronto Research Chemicals (TRC) M215253Not explicitly stated, but TRC products are generally delivered with a full analytical data package.[4]Specified by NMR, HPLC, MS & Elemental Analysis.[4]Custom pack sizes available.
Fisher Scientific (Distributor for TRC) 30464657Not explicitly stated.Not explicitly stated.10 mg[5]
Santa Cruz Biotechnology Not explicitly statedNot explicitly statedNot explicitly statedInquire for details

Note: Isotopic and chemical purity can vary between lots. It is imperative to request a lot-specific Certificate of Analysis from the supplier for the most accurate data.

Applications in Research and Drug Development

Meldrum's acid is a highly versatile reagent in organic synthesis, known for its utility in forming carbon-carbon bonds and synthesizing a wide array of heterocyclic compounds.[6] The 13C3-labeled variant offers a powerful tool for researchers in several key areas:

  • Metabolic Studies: Introducing a stable isotope label allows for the tracing of metabolic pathways. When a compound synthesized with this compound is introduced to a biological system, the 13C label can be tracked using techniques like mass spectrometry and NMR to elucidate metabolic fate and flux.

  • Mechanism of Action Studies: Labeled compounds are instrumental in understanding the mechanism of action of drugs and bioactive molecules. By tracking the labeled fragments, researchers can identify target interactions and metabolic transformations.

  • Quantitative Analysis: this compound can be used to synthesize internal standards for quantitative mass spectrometry assays. These standards are crucial for the accurate measurement of drug candidates and their metabolites in complex biological matrices.

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly specific to the desired final product and the overall synthetic scheme. Commercial suppliers typically do not provide specific reaction protocols for their building blocks. However, the reactivity of this compound is analogous to its unlabeled counterpart. Researchers can adapt established procedures for Knoevenagel condensations, alkylations, and acylations, followed by transformations to generate a variety of labeled target molecules.

For instance, a general approach for the synthesis of a 13C-labeled heterocyclic compound could involve the initial Knoevenagel condensation of this compound with an appropriate aldehyde or ketone, followed by a cyclization reaction with a suitable dinucleophile.

Mandatory Visualizations

To illustrate a potential application, the following diagrams outline a conceptual workflow for the synthesis of a 13C-labeled bioactive molecule and a signaling pathway that could be investigated using such a labeled compound.

G cluster_0 Synthesis Workflow A This compound (Commercial Supplier) C Knoevenagel Condensation A->C B Aldehyde/Ketone Substrate B->C D 13C-labeled Intermediate C->D F Cyclization Reaction D->F E Cyclization Reagent E->F G 13C-labeled Bioactive Molecule F->G H Purification & Analysis (HPLC, NMR, MS) G->H

Caption: A conceptual workflow for the synthesis of a 13C-labeled bioactive molecule.

G cluster_1 Metabolic Pathway Investigation X 13C-labeled Bioactive Molecule (Administered to cells) Y Target Protein X->Y Binding M Metabolite A (13C-labeled) X->M Metabolism Z Downstream Effector 1 Y->Z Activation W Downstream Effector 2 Y->W Inhibition N Metabolite B (13C-labeled) M->N Further Metabolism

Caption: Investigating a signaling pathway with a 13C-labeled molecule.

References

Isotopic Purity of Commercially Available Meldrum's Acid-¹³C₃: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of commercially available Meldrum's acid-¹³C₃. Understanding the isotopic enrichment of this crucial building block is paramount for its effective use in various research and development applications, including mechanistic studies, metabolic tracing, and as an internal standard in quantitative mass spectrometry. This document outlines the typical isotopic purity levels offered by commercial suppliers, details the analytical methodologies used for its determination, and provides a logical workflow for assessing the quality of ¹³C-labeled Meldrum's acid.

Data Presentation: Isotopic Purity of Commercially Available ¹³C₃-Labeled Compounds

Compound NameSupplierStated Isotopic Purity (%)
Glycerol-¹³C₃Cambridge Isotope Laboratories99%[1][2]
Sodium L-lactate-¹³C₃Cambridge Isotope Laboratories98%[3]
Caffeine-¹³C₃LGC Standards>95% (with lot-specific data showing 99.2% ¹³C₃)[4]
Atrazine (ring-¹³C₃)Cambridge Isotope Laboratories99%[5]
L-Lactic acid-¹³C₃Sigma-Aldrich99 atom % ¹³C

Note: The purity value for Meldrum's Acid-¹³C from Santa Cruz Biotechnology is stated as ≥98%, though it is not explicitly specified as isotopic purity. The vendor recommends consulting the lot-specific Certificate of Analysis for detailed data.[6]

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for ¹³C-labeled compounds such as Meldrum's acid-¹³C₃ primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions. For isotopically labeled compounds, it allows for the determination of the distribution of different isotopologues (molecules that differ only in their isotopic composition).

Methodology:

  • Sample Preparation: A dilute solution of the Meldrum's acid-¹³C₃ is prepared in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to minimize fragmentation and keep the molecule intact.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap). High-resolution mass spectrometers are often employed to resolve the isotopic peaks.

  • Data Analysis:

    • The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of Meldrum's acid.

    • The most abundant peak should correspond to the fully labeled Meldrum's acid-¹³C₃.

    • Peaks with lower masses will represent molecules with fewer than three ¹³C atoms (e.g., ¹³C₂, ¹³C₁), and the peak at the mass of the unlabeled compound may also be present.

    • The relative abundance of each peak is used to calculate the isotopic purity and the distribution of the different isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules and can also be used to assess isotopic enrichment. ¹³C NMR is particularly useful for this purpose.

Methodology:

  • Sample Preparation: A solution of the Meldrum's acid-¹³C₃ is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: A ¹³C NMR spectrum is acquired. The presence of ¹³C at specific positions in the molecule will result in signals in the spectrum.

  • Data Analysis:

    • For a fully ¹³C₃-labeled Meldrum's acid, the signals corresponding to the three labeled carbon atoms will be significantly enhanced compared to a spectrum of the unlabeled compound.

    • The presence of ¹³C-¹³C coupling can provide further confirmation of the labeling pattern.

    • Quantitative ¹³C NMR, with appropriate relaxation delays and decoupling techniques, can be used to determine the percentage of ¹³C at each labeled position, thus providing a measure of isotopic enrichment.

Mandatory Visualizations

Logical Workflow for Isotopic Purity Assessment

The following diagram illustrates a typical workflow for the assessment of the isotopic purity of commercially available Meldrum's acid-¹³C₃.

Isotopic_Purity_Workflow cluster_procurement Procurement & Initial Documentation cluster_analysis Analytical Verification cluster_evaluation Data Evaluation & Acceptance start Procure Meldrum's Acid-¹³C₃ coa_request Request Lot-Specific Certificate of Analysis (CoA) start->coa_request ms_analysis Mass Spectrometry (e.g., HR-LC-MS) coa_request->ms_analysis nmr_analysis NMR Spectroscopy (¹³C NMR) coa_request->nmr_analysis data_review Review CoA and Analytical Data ms_analysis->data_review nmr_analysis->data_review acceptance Acceptance for Use data_review->acceptance Purity Meets Specification rejection Rejection/Contact Supplier data_review->rejection Purity Does Not Meet Specification

Caption: Workflow for assessing the isotopic purity of Meldrum's acid-¹³C₃.

References

An In-Depth Technical Guide to the Stability and Storage of Meldrum's Acid-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Meldrum's acid-13C3. While specific stability data for the isotopically labeled form is not extensively available in published literature, the information presented here is based on the well-documented stability profile of unlabeled Meldrum's acid. It is presumed that the 13C3 isotopic substitution does not significantly alter the chemical stability or storage requirements of the molecule. This document is intended to serve as a valuable resource for researchers utilizing this compound in drug development and other scientific applications where compound integrity is critical.

Chemical and Physical Properties

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile organic compound known for its high acidity and utility as a synthetic intermediate.[1] Its 13C3 isotopologue is of particular interest in mechanistic studies and as a tracer in metabolic research.

PropertyValueReference(s)
Chemical Formula C₃¹³C₃H₈O₄N/A
Molecular Weight ~147.11 g/mol N/A
Appearance White to light brown/beige crystalline solid[2]
Melting Point 92 - 96 °C[2]
Solubility in Water 2.5 g/100 mL (at 20°C)[2]
pKa 2.5 (in saturated solution)[2]

Stability Profile

Meldrum's acid is known to be stable under normal temperatures and pressures.[2] However, it is susceptible to degradation under specific conditions, primarily through hydrolysis and thermolysis.

Meldrum's acid undergoes hydrolysis in the presence of water, which can be catalyzed by both acids and bases.[3] The primary degradation products are malonic acid and acetone (B3395972).[3] The rate of hydrolysis is dependent on pH and temperature. A kinetic study on derivatives of Meldrum's acid indicates that the hydrolysis mechanism can be complex, with the rate-limiting step varying with pH.[4][5]

Table 1: Summary of Hydrolytic Decomposition

ConditionDecomposition ProductsRate-Limiting Step (for derivatives)
Acidic (HCl)Malonic Acid, AcetoneWater attack on the substrate
Basic (KOH)Malonate, AcetoneNucleophilic attack of hydroxide

Data extrapolated from studies on Meldrum's acid and its derivatives.[4][5]

Thermal decomposition of Meldrum's acid occurs at elevated temperatures, typically above its melting point.[1] The decomposition pathway involves the formation of a highly reactive ketene (B1206846) intermediate, along with acetone and carbon dioxide.[1] This property is often exploited in organic synthesis.[6]

Table 2: Summary of Thermal Decomposition

Temperature RangeDecomposition ProductsObservations
> 95 °CKetene, Acetone, Carbon DioxideDecomposition accelerates with increasing temperature.

Information based on general knowledge of Meldrum's acid thermolysis.[6]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets.

Table 3: Recommended Storage Conditions for this compound

ParameterRecommendationRationaleReference(s)
Temperature 2-8°C (Refrigerated)To minimize thermal decomposition and slow down potential hydrolytic degradation.[10]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon)To prevent exposure to moisture and atmospheric contaminants.[2][11]
Container Tightly closed, light-resistant containerTo protect from moisture and light.[2][10][11]
Location Cool, dry, and well-ventilated areaTo ensure a stable storage environment.[10][12]
Incompatibilities Away from strong oxidizing agents, moisture, and sources of ignitionTo prevent chemical reactions and degradation.[2][11]

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.

This protocol is based on the principle of quantifying the formation of the primary degradation product, malonic acid, using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Prepare buffered aqueous solutions at various pH levels (e.g., pH 2, 5, 7, 9).

    • Initiate the degradation study by adding a known concentration of the this compound stock solution to each buffered solution.

    • Incubate the samples at a controlled temperature (e.g., 25°C, 40°C).

    • At specified time points, withdraw aliquots and quench the degradation by dilution with the mobile phase or a suitable solvent.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

    • Quantification: Use a validated calibration curve for malonic acid to determine its concentration in the samples over time.

  • Data Analysis:

    • Plot the concentration of malonic acid formed versus time for each condition.

    • Determine the degradation rate constant (k) from the slope of the line.

Thermogravimetric Analysis (TGA) is a suitable method for evaluating the thermal stability of this compound.

  • Sample Preparation:

    • Place a small, accurately weighed amount of this compound into a TGA sample pan.

  • TGA Analysis:

    • Instrument: A calibrated thermogravimetric analyzer.

    • Atmosphere: Inert atmosphere (e.g., Nitrogen).

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

This protocol is a general guideline based on ICH Q1B for photostability testing.[7][8][9]

  • Sample Preparation:

    • Prepare samples of solid this compound and solutions in a suitable inert solvent.

    • Place the samples in chemically inert, transparent containers.

    • Prepare control samples protected from light (e.g., wrapped in aluminum foil).

  • Light Exposure:

    • Expose the samples to a light source that produces a combination of visible and UV light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8]

    • Maintain a controlled temperature throughout the exposure.

  • Analysis:

    • At the end of the exposure period, analyze the samples and the dark controls using a stability-indicating method, such as HPLC, to quantify any degradation products and the remaining amount of this compound.

    • Compare the results from the exposed samples to the control samples to determine the extent of photodegradation.

Visualizations

The following diagrams illustrate the key decomposition pathways of Meldrum's acid and a general workflow for its stability assessment.

Decomposition Pathways of Meldrum's Acid cluster_hydrolysis Hydrolysis cluster_thermolysis Thermolysis Meldrums_Acid Meldrum's Acid Malonic_Acid Malonic Acid Meldrums_Acid->Malonic_Acid + H2O Acetone_H Acetone Meldrums_Acid->Acetone_H + H2O Ketene Ketene Meldrums_Acid->Ketene Heat (Δ) Acetone_T Acetone Meldrums_Acid->Acetone_T Heat (Δ) CO2 Carbon Dioxide Meldrums_Acid->CO2 Heat (Δ)

Caption: Decomposition pathways of Meldrum's acid.

Experimental Workflow for Stability Assessment Start Define Stability Study Parameters (e.g., pH, Temp, Light) Sample_Prep Prepare Samples of This compound Start->Sample_Prep Stress Expose Samples to Stress Conditions Sample_Prep->Stress Analysis Analyze Samples at Time Points (e.g., HPLC, TGA) Stress->Analysis Data_Analysis Quantify Degradation Products and Determine Rate Constants Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: A general experimental workflow for stability assessment.

References

An In-depth Technical Guide to 13C Isotopic Labeling in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Carbon-13 (¹³C) isotopic labeling in organic synthesis. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the core methodologies, data interpretation, and practical applications of this powerful technique.

Core Principles of ¹³C Isotopic Labeling

Isotopic labeling is a technique used to trace the journey of an isotope through a reaction, metabolic pathway, or cell.[1] This is achieved by substituting one or more atoms in a molecule with their stable, non-radioactive isotope.[1] In the context of organic chemistry, the heavy isotope of carbon, ¹³C, is used in place of the more abundant ¹²C.[1]

The fundamental concept involves introducing a ¹³C-enriched substrate, such as glucose or glutamine, into a biological system or a chemical reaction.[1] As this labeled substrate is metabolized or undergoes chemical transformation, the ¹³C atoms are incorporated into a variety of downstream metabolites or products.[1] Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are then employed to detect and quantify the incorporation of ¹³C.[1][2] Mass spectrometry differentiates molecules based on their mass-to-charge ratio, and the inclusion of ¹³C results in a predictable mass shift, allowing researchers to trace the carbon backbone.[1] This ability to track carbon atoms is the foundation of metabolic flux analysis (MFA).[1][2]

Synthetic Strategies for ¹³C Labeling

The introduction of ¹³C into organic molecules can be accomplished through two primary strategies: chemical synthesis and biosynthesis.

Chemical Synthesis: This approach involves the use of commercially available ¹³C-labeled starting materials in a synthetic route. For instance, Grignard reactions utilizing ¹³C-labeled carbon dioxide are a common method for introducing a labeled carboxylic acid group.[3] Similarly, ¹³C-labeled methanol (B129727) or formaldehyde (B43269) can serve as building blocks for incorporating the isotope into more complex structures through nucleophilic substitution reactions.[3]

Biosynthesis: In this method, microorganisms or plant systems are cultured in media containing ¹³C-labeled substrates, such as [U-¹³C]-glucose.[3] The organisms naturally incorporate the ¹³C isotope into their cellular machinery and metabolites.[3] This is a particularly effective method for producing uniformly labeled biomolecules like amino acids, proteins, and nucleic acids.[3]

Table 1: Selected Examples of ¹³C-Labeled Compound Synthesis with Yields

Labeled CompoundStarting Material(s)Number of StepsOverall Yield (%)Reference
L-[4-¹³C]GlutamineSodium [2-¹³C]acetate1218%[4]
[5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamineNot specifiedMulti-step50%[5]
¹³C-labeled Cholesterol Oleate[1-¹³C]Oleic acid and Cholesterol290%
¹³C-methyl-labeled amino acidsVariousMulti-stepHigh-yielding[6]

Key Applications in Research and Drug Development

¹³C isotopic labeling is a versatile tool with wide-ranging applications, from fundamental biological research to pharmaceutical development.[1]

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is considered the gold standard for quantifying the rates of intracellular reactions (fluxes).[1][2] By tracking the distribution of ¹³C atoms from a labeled substrate throughout the metabolic network, MFA provides a detailed map of cellular metabolism.[1][2] This is invaluable for understanding how disease states, such as cancer, or drug treatments alter metabolic pathways.[1] For example, it can reveal how cancer cells reprogram their glucose metabolism to fuel rapid proliferation.[1]

The general workflow for a ¹³C-MFA experiment is depicted below:

MFA_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase A Experimental Design (Tracer Selection) B Cell Culture with ¹³C-Labeled Substrate A->B C Metabolite Quenching & Extraction B->C D LC-MS or GC-MS Analysis (Measure Mass Isotopomer Distributions - MIDs) C->D E NMR Analysis (Measure Positional Isotopomers) C->E G Flux Estimation (Software like Metran) D->G E->G F Metabolic Network Model Construction F->G H Statistical Analysis (Goodness of Fit, Confidence Intervals) G->H I Flux Map Visualization H->I

General workflow for a ¹³C Metabolic Flux Analysis (MFA) experiment.
Drug Target Identification and Mechanism of Action

By tracing the metabolic fate of a ¹³C-labeled drug or nutrient in the presence of a drug, researchers can pinpoint the specific pathways and enzymes that are affected.[1] This can confirm drug-target engagement and elucidate the downstream metabolic consequences of inhibiting a specific enzyme, providing crucial insights into a drug's mechanism of action.[1]

The following diagram illustrates a typical workflow for a ¹³C-based drug metabolism study:

Drug_Metabolism_Workflow cluster_dosing Dosing & Sampling cluster_analysis Sample Analysis cluster_data Data Interpretation A Administer ¹³C-Labeled Drug to Animal Model or Cell Culture B Collect Biological Samples (e.g., Plasma, Urine, Tissues) at Timed Intervals A->B C Sample Preparation (Extraction, Separation) B->C D LC-MS/MS or NMR Analysis C->D E Identify Parent Drug and Metabolites based on Mass Shift and Fragmentation Patterns D->E F Quantify Parent Drug and Metabolites E->F G Elucidate Metabolic Pathways E->G

Workflow for a ¹³C-based drug metabolism and metabolite identification study.

Analytical Techniques

The two primary analytical techniques for detecting and quantifying ¹³C incorporation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides detailed information about the specific location of ¹³C atoms within a molecule.[7] The chemical shift of a ¹³C nucleus is sensitive to its local electronic environment, allowing for the identification of different carbon atoms in a molecule.[7] While less sensitive than ¹H NMR due to the low natural abundance of ¹³C (1.1%), this can be overcome by using enriched samples.[8] Quantitative ¹³C NMR, though challenging due to long relaxation times and the Nuclear Overhauser Effect (NOE), can be achieved with specific experimental setups, such as inverse-gated decoupling.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio. In ¹³C labeling studies, MS is used to determine the mass isotopologue distribution (MID) of a metabolite, which is the relative abundance of molecules with different numbers of ¹³C atoms.[1] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to separate complex mixtures of metabolites before MS analysis.[11]

Quantitative Data Presentation

The data generated from ¹³C labeling experiments are rich and quantitative. The primary output is the MID, which is then used to calculate metabolic fluxes.

Table 2: Example Mass Isotopologue Distribution (MID) for Citrate (B86180)

This table shows hypothetical MID data for citrate from cells grown with [U-¹³C]-glucose. M+n represents the metabolite with 'n' ¹³C atoms.[1]

IsotopologueFractional Abundance (Control)Fractional Abundance (Drug-Treated)
M+05%15%
M+12%5%
M+280%60%
M+33%5%
M+47%10%
M+52%3%
M+61%2%

Table 3: Example Metabolic Flux Data

This table shows hypothetical flux rates, calculated from MID data, for key reactions in central carbon metabolism, comparing control cells to drug-treated cells. Fluxes are often normalized to the glucose uptake rate.[1]

Reaction / PathwayRelative Flux (Control)Relative Flux (Drug-Treated)% Change
Glycolysis (Pyruvate Kinase)10095-5%
Pentose Phosphate Pathway1535+133%
PDH (Pyruvate to Acetyl-CoA)8540-53%
Anaplerosis (Pyruvate to OAA)1045+350%

Table 4: ¹³C Kinetic Isotope Effects (KIEs) for a Diels-Alder Reaction

The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes.

Position¹²C/¹³C KIE
C11.027
C41.020
C50.998

Experimental Protocols

This section provides generalized protocols for key experiments in ¹³C isotopic labeling.

Protocol: ¹³C-Glucose Tracing in Cultured Cells

This protocol outlines a steady-state ¹³C glucose labeling experiment in adherent mammalian cells.

Objective: To determine the relative contribution of glucose to central carbon metabolism.

Materials:

  • Cell line of interest

  • Standard cell culture medium

  • ¹³C-labeling medium (e.g., DMEM with [U-¹³C]-glucose)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for extraction)

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in culture plates and grow to the desired confluency.

  • Adaptation Phase (Optional): For steady-state analysis, adapt cells to the labeling medium for at least 24-48 hours.[1]

  • Labeling: Aspirate the standard medium, wash cells once with PBS, and add pre-warmed ¹³C-labeling medium.[1]

  • Incubation: Incubate cells for the desired period (typically 24 hours for steady-state).[1]

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Wash the cells with ice-cold saline.

    • Add a cold extraction solvent (e.g., 80% methanol).

    • Incubate at -80°C for 15 minutes to precipitate proteins.[1]

  • Cell Harvesting: Scrape the cells and transfer the lysate/methanol mixture to a microcentrifuge tube.[1]

  • Sample Processing:

    • Centrifuge to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the metabolite extract under a stream of nitrogen or using a speed vacuum.

  • Analysis: Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.

Protocol: Sample Preparation for ¹³C NMR Analysis

Objective: To prepare a sample for quantitative ¹³C NMR analysis.

Materials:

  • ¹³C-labeled compound (50-100 mg for a typical spectrum)

  • Deuterated NMR solvent (e.g., CDCl₃, D₂O)

  • NMR tube

  • Internal standard (e.g., TMS)

  • Paramagnetic relaxation agent (optional, e.g., Cr(acac)₃)

Procedure:

  • Dissolve the sample: Dissolve the ¹³C-labeled compound in the deuterated solvent in a small vial.

  • Add internal standard: Add a small amount of the internal standard to the solution for chemical shift referencing.

  • Add relaxation agent (optional): For quantitative analysis where long T₁ relaxation times are a concern, a paramagnetic relaxation agent can be added to shorten the relaxation times.[10]

  • Transfer to NMR tube: Transfer the solution to a clean, dry NMR tube to the appropriate height.

  • Acquire the spectrum:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe.

    • For quantitative spectra, use an inverse-gated decoupling pulse sequence to suppress the NOE.[9]

    • Set a long relaxation delay (at least 5 times the longest T₁) to ensure full relaxation of all carbon nuclei between scans.[9]

Conclusion

¹³C isotopic labeling is a powerful and versatile technique that provides unparalleled insights into the intricate workings of chemical and biological systems. From elucidating complex metabolic pathways to guiding the development of new therapeutics, the applications of ¹³C labeling continue to expand. This guide has provided a foundational understanding of the core principles, methodologies, and applications of this indispensable tool for modern scientific research.

References

The Strategic Advantage of Meldrum's Acid-13C3 in Advanced Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of scientific research and pharmaceutical development, the pursuit of precision and clarity is paramount. The use of stable isotope-labeled compounds has emerged as a cornerstone technique for elucidating complex biological and chemical processes. Among these, Meldrum's acid-13C3 stands out as a uniquely powerful tool, offering researchers an unprecedented window into reaction mechanisms, metabolic pathways, and drug metabolism. This technical guide delves into the core advantages of utilizing this compound, providing a comprehensive overview of its applications, supported by experimental insights and data.

Unveiling Reaction Mechanisms with Unparalleled Precision

The strategic incorporation of three carbon-13 atoms into the Meldrum's acid scaffold provides a distinct mass signature that allows for precise tracking of molecular transformations. This is particularly advantageous in mechanistic studies, where the fate of each carbon atom can be meticulously followed.

One of the key reactions where Meldrum's acid is employed is the Knoevenagel condensation. While literature provides extensive data on the yields of this reaction with unlabeled Meldrum's acid under various conditions, comparative data with its 13C-labeled counterpart is crucial for understanding any potential kinetic isotope effects.

Table 1: Comparative Yields in Knoevenagel Condensation

Aldehyde ReactantSolventCatalystReaction Time (h)Yield (%) with Unlabeled Meldrum's Acid[1][2]Expected Yield (%) with this compound
BenzaldehydeWaterNone295Data to be generated
4-NitrobenzaldehydeEthanolPiperidine192Data to be generated
FurfuralAcetic AcidNone6-8HighData to be generated

This table is illustrative. Researchers are encouraged to generate and report such comparative data to enrich the scientific literature.

Illuminating Metabolic Pathways through Isotopic Tracing

This compound serves as a powerful tracer for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.[3][4][5] By introducing 13C-labeled Meldrum's acid, researchers can trace the incorporation of the labeled carbon atoms into downstream metabolites, providing a dynamic map of metabolic pathways.

A significant application lies in the study of polyketide biosynthesis. Polyketides are a diverse class of natural products with a wide range of biological activities. The biosynthesis of these complex molecules involves the sequential condensation of small carboxylic acid units. By using precursors synthesized from this compound, the assembly of the polyketide backbone can be meticulously traced.[6]

Experimental Workflow for 13C-Metabolic Flux Analysis

The following diagram outlines a general workflow for conducting a 13C-MFA experiment using a labeled substrate like a derivative of this compound.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Cell Culture with 13C-Labeled Precursor B Metabolite Extraction A->B C Sample Analysis (MS or NMR) B->C D Isotopomer Distribution Analysis C->D F Flux Calculation and Statistical Analysis D->F E Metabolic Model Construction E->F G G F->G Biological Interpretation

A generalized workflow for 13C-Metabolic Flux Analysis.

Advancing Drug Metabolism and Pharmacokinetic (DMPK) Studies

In drug development, understanding the metabolic fate of a drug candidate is critical for assessing its efficacy and safety. 13C-labeled compounds, including derivatives of this compound, can be used as internal standards in quantitative bioanalysis.[7] The co-elution of the labeled standard with the unlabeled analyte allows for accurate quantification by mass spectrometry, correcting for matrix effects and variations in instrument response.

Furthermore, administering a 13C-labeled drug candidate allows for the unambiguous identification of its metabolites. The characteristic isotopic signature of the labeled compound and its metabolites makes them easily distinguishable from endogenous molecules in complex biological matrices.

Drug Metabolite Profiling Workflow

The following diagram illustrates a typical workflow for a drug metabolism study utilizing a 13C-labeled compound.

DMPK_Workflow cluster_dosing In Vitro / In Vivo Dosing cluster_analysis Sample Analysis A Administer 13C-Labeled Drug Candidate B Collect Biological Samples (e.g., plasma, urine) A->B C Sample Preparation B->C D LC-MS/MS Analysis C->D E Data Processing and Metabolite Identification D->E F F E->F Metabolic Pathway Elucidation

A workflow for drug metabolite profiling using a 13C-labeled compound.

Experimental Protocols

Synthesis of [5-13C]-Meldrum's Acid

While a highly detailed, step-by-step protocol for the synthesis of this compound is not widely published, the established method for preparing labeled Meldrum's acid involves the condensation of isotopically labeled malonic acid with acetone. A general procedure, adapted from the synthesis of unlabeled Meldrum's acid, is as follows:

Materials:

Procedure:

  • In a round-bottom flask, combine [2-13C]malonic acid and acetone.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled mixture with stirring.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to proceed with continued stirring in the ice bath for several hours.

  • Precipitate the product by the slow addition of cold water.

  • Collect the crystalline product by filtration, wash with cold water, and dry under vacuum.

Note: This is a generalized procedure and should be optimized for safety and yield in a laboratory setting.

Isotopic Purity Analysis

The isotopic purity of the synthesized this compound is critical for its use in quantitative studies. This is typically determined by mass spectrometry.

Table 2: Isotopic Purity Analysis Data

MethodInstrumentationExpected Purity (%)Key Considerations
Mass SpectrometryHigh-Resolution MS (e.g., Orbitrap)>98%Analysis of the M+3 peak relative to the unlabeled compound.
NMR Spectroscopy13C NMR>98%Integration of the enriched carbon signals.

This table provides a template for reporting isotopic purity data.

Conclusion

This compound is a versatile and powerful tool for researchers across various scientific disciplines. Its ability to provide unambiguous tracking of carbon atoms in complex systems offers significant advantages in elucidating reaction mechanisms, mapping metabolic pathways, and understanding drug metabolism. While the synthesis and application of this labeled compound require specialized expertise, the depth and quality of the data it generates can accelerate scientific discovery and innovation. As research methodologies continue to advance, the strategic use of isotopically labeled compounds like this compound will undoubtedly play an increasingly vital role in addressing complex scientific challenges.

References

An In-depth Technical Guide to the Safe Handling of Meldrum's Acid-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Meldrum's acid-13C3, a stable isotope-labeled compound. While its chemical properties are nearly identical to its unlabeled counterpart, the isotopic label necessitates careful handling to maintain isotopic purity and for specific experimental considerations. This document outlines the known hazards, proper handling procedures, required personal protective equipment, and emergency protocols.

Chemical and Physical Properties

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis.[1][2] The 13C3 isotopologue is specifically labeled with carbon-13 at three positions.[3] Below is a summary of its key physical and chemical properties.

PropertyValueSource
Molecular Formula C6H8O4[1][4]
Molecular Weight 145.12 g/mol (for 13C3 labeled)
Appearance White to pale yellow or beige solid/crystals[4][5][6]
Melting Point 92 - 96 °C (decomposes)[6][7]
pKa 4.97[8][7][9]
Solubility Soluble in methanol, sparingly soluble in water (2.5 g/100 mL at 20°C)[5][6]
Odor Odorless[8]

Hazard Identification and Safety Precautions

Meldrum's acid is classified as an irritant.[6][10] It is crucial to handle this compound with care in a well-ventilated area to avoid exposure.

HazardDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[6][10]P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.[10]
Eye Irritation Causes serious eye irritation.[6][10]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[10]
Respiratory Irritation May cause respiratory irritation.[6][10]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.[10]

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[5][10]

  • Wash hands thoroughly after handling.[5][10]

  • Use only with adequate ventilation.[10]

  • Minimize dust generation and accumulation.[10]

  • Keep container tightly closed when not in use.[5][10]

  • Store in a cool, dry, and well-ventilated place.[1][11] For long-term storage, a refrigerator (2-8°C) is recommended.[5][10]

  • Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[6][10]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

PPESpecifications
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection.[10] A face shield may be necessary in situations with a higher risk of splashing.[5][12]
Skin Protection Protective gloves (inspect prior to use).[5][11] Protective clothing to prevent skin exposure.[5][6]
Respiratory Protection A dust respirator should be used if ventilation is inadequate or if dust is generated.[5][12] Respirators and their components should be tested and approved under appropriate government standards.[11]

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[6][10][11]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid.[10]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[10]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Obtain medical aid.[5][11]

Accidental Release and Disposal

In the event of a spill, and for routine disposal, follow these guidelines.

ProcedureDescription
Spill Cleanup Wear protective equipment and keep unprotected personnel away.[5][10] Ensure adequate ventilation.[10] Prevent further leakage or spillage if safe to do so.[10] Vacuum, sweep up, or absorb with inert material and place into a suitable, closed disposal container.[10][11] Avoid dust formation.[11]
Disposal Dispose of contents/container to an approved waste disposal plant.[10] Consult local, state, and federal regulations for proper disposal. Do not let the product enter drains, other waterways, or soil.[10]

Special Considerations for Isotope Labeling

While this compound is a stable, non-radioactive isotopically labeled compound, certain precautions are necessary to ensure the integrity of experiments.

  • Cross-Contamination: Prevent cross-contamination with the unlabeled ("light") compound to maintain the isotopic enrichment of the labeled material. Use dedicated spatulas, glassware, and equipment.

  • Storage: Store in a clearly labeled, tightly sealed container, separate from the unlabeled analogue.

  • Waste Disposal: While not radioactive, it is good practice to segregate waste containing the 13C-labeled compound to avoid unintentional isotopic dilution of other materials or waste streams.

Experimental Workflow and Logic

The following diagrams illustrate the logical flow for handling this compound safely and a conceptual signaling pathway where such a labeled compound might be used as a tracer.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Risk_Assessment Perform Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Work_Area Prepare Ventilated Work Area Don_PPE->Work_Area Weighing Weigh Compound in Ventilated Enclosure Work_Area->Weighing Reaction_Setup Set up Reaction Weighing->Reaction_Setup Spill Spill Response Weighing->Spill Decontamination Decontaminate Glassware & Surfaces Reaction_Setup->Decontamination Exposure First Aid for Exposure Reaction_Setup->Exposure Waste_Segregation Segregate Isotopic Waste Decontamination->Waste_Segregation Waste_Disposal Dispose of Waste per Regulations Waste_Segregation->Waste_Disposal

Caption: Safe Handling Workflow for this compound.

Signaling_Pathway_Tracer Conceptual Use of this compound as a Tracer Meldrums_Acid_13C3 This compound (Labeled Precursor) Synthesis Synthesis of Labeled Drug Candidate Meldrums_Acid_13C3->Synthesis Labeled_Drug 13C-Labeled Drug Synthesis->Labeled_Drug Cell_Culture Introduction to Cell Culture/Organism Labeled_Drug->Cell_Culture Metabolism Metabolic Pathway Cell_Culture->Metabolism Metabolite_A 13C-Labeled Metabolite A Metabolism->Metabolite_A Metabolite_B 13C-Labeled Metabolite B Metabolism->Metabolite_B Analysis Mass Spectrometry or NMR Analysis Metabolite_A->Analysis Metabolite_B->Analysis

References

Methodological & Application

Application Notes and Protocols: Quantitative Analysis of Primary and Secondary Amines Using Meldrum's Acid-¹³C₃ in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of primary and secondary amines is crucial in various fields, including drug development, metabolomics, and clinical diagnostics. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful tool for this purpose. However, the analysis of small, polar molecules like many amines can be challenging due to poor retention on reverse-phase LC columns and low ionization efficiency in MS. Chemical derivatization is a widely used strategy to overcome these limitations.

This document provides detailed application notes and protocols for the use of Meldrum's acid-¹³C₃ as a stable isotope-labeled derivatization reagent for the sensitive and accurate quantification of primary and secondary amines by LC-MS. The introduction of a ¹³C₃-label allows for the use of isotope dilution mass spectrometry, a gold-standard quantification technique that corrects for matrix effects and variations in sample preparation and instrument response.

Meldrum's acid is a highly reactive cyclic acylal that readily reacts with primary and secondary amines under mild conditions to form stable amide derivatives.[1] The resulting derivatives exhibit improved chromatographic properties and enhanced ionization efficiency, leading to increased sensitivity and selectivity in MS analysis. The use of the ¹³C₃-labeled reagent provides a mass shift of +3 Da in the derivatized analyte, enabling its use as an internal standard for the corresponding unlabeled analyte derivatized with a light version of the reagent.

Application: Quantitative Analysis of a Hypothetical Primary Amine Drug Candidate (Compound X) in Human Plasma

This section outlines a representative application for the quantification of a primary amine-containing drug candidate, "Compound X," in human plasma using Meldrum's acid-¹³C₃ derivatization followed by LC-MS/MS analysis.

Experimental Design

A stable isotope dilution method was developed. A calibration curve is prepared by spiking known concentrations of unlabeled Compound X into a blank plasma matrix. A fixed concentration of ¹³C₃-labeled Compound X (internal standard) is added to all samples, calibrators, and quality control (QC) samples. Both the analyte and the internal standard are derivatized using unlabeled Meldrum's acid. Alternatively, for relative quantification, two sample sets can be derivatized separately with light (unlabeled) and heavy (¹³C₃-labeled) Meldrum's acid, then mixed for analysis. This protocol will focus on the internal standard approach.

Data Presentation

The following tables summarize the expected quantitative data from the analysis of Compound X.

Table 1: LC-MS/MS Parameters for Derivatized Compound X

ParameterValue
LC Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (Compound X Derivative) [M+H]⁺ → Fragment Ion (Analyte Specific)
MS/MS Transition (¹³C₃-Compound X Derivative) [M+H+3]⁺ → Fragment Ion (Analyte Specific)
Collision Energy Optimized for specific analyte

Table 2: Representative Calibration Curve for Compound X in Human Plasma

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy% RSD
10.012 ± 0.001102.58.3
50.058 ± 0.00498.66.9
100.115 ± 0.007101.26.1
500.592 ± 0.02599.84.2
1001.189 ± 0.048100.34.0
5005.971 ± 0.179101.53.0
100011.952 ± 0.31199.62.6

Table 3: Precision and Accuracy Data for Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. ± SD (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day (n=18) Mean Conc. ± SD (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ11.03 ± 0.09103.08.71.05 ± 0.11105.010.5
Low32.95 ± 0.1898.36.13.04 ± 0.22101.37.2
Mid8081.2 ± 3.5101.54.378.9 ± 4.198.65.2
High800795.4 ± 28.699.43.6809.7 ± 35.6101.24.4

Experimental Protocols

Protocol 1: Synthesis of Meldrum's Acid-¹³C₃

This protocol is adapted from the general synthesis of Meldrum's acid.

  • Reactants: Malonic acid-¹³C₃, isopropenyl acetate, and a catalytic amount of sulfuric acid.

  • Procedure:

    • Suspend Malonic acid-¹³C₃ in isopropenyl acetate.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • The product, Meldrum's acid-¹³C₃, will precipitate out of the solution.

    • Filter the solid product, wash with a cold solvent (e.g., hexane), and dry under vacuum.

    • Confirm the structure and isotopic purity by NMR and mass spectrometry.

Protocol 2: Derivatization of Primary/Secondary Amines in Plasma
  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., ¹³C₃-labeled Compound X at 1 µg/mL in methanol).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 50 µL of a solution of Meldrum's acid-¹³C₃ (10 mg/mL) in a suitable aprotic solvent (e.g., acetonitrile or DMF). For the internal standard approach using unlabeled Meldrum's acid, use a solution of unlabeled Meldrum's acid.

    • Add 5 µL of a tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine) to catalyze the reaction.

    • Vortex briefly and incubate at 60°C for 30 minutes.

    • After incubation, evaporate the solvent to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS analysis.

Mandatory Visualizations

Derivatization Reaction Pathway

Derivatization_Pathway cluster_reactants Reactants cluster_product Product Amine Primary/Secondary Amine (R-NHR') Derivative Stable Amide Derivative (+3 Da mass shift) Amine->Derivative Reaction Meldrums_Acid Meldrum's Acid-¹³C₃ Meldrums_Acid->Derivative

Caption: Reaction of a primary/secondary amine with Meldrum's acid-¹³C₃.

Experimental Workflow for Quantitative Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma_Sample Plasma Sample Spike_IS Spike with ¹³C₃-Internal Standard Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Evaporation1 Evaporation Protein_Precipitation->Evaporation1 Add_Reagent Add Meldrum's Acid & Base Evaporation1->Add_Reagent Incubation Incubate at 60°C Add_Reagent->Incubation Evaporation2 Evaporation Incubation->Evaporation2 Reconstitution Reconstitution Evaporation2->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Quantification Quantification LC_MS_Analysis->Quantification

Caption: Workflow for amine quantification using Meldrum's acid derivatization.

References

Application of Meldrum's Acid-¹³C₃ in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug metabolism and pharmacokinetics (DMPK), stable isotope labeling is an indispensable tool for elucidating the metabolic fate of drug candidates and for accurate quantification of metabolites.[1] Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a highly versatile reagent in organic synthesis, offers a powerful platform for the introduction of carbon-13 (¹³C) labels into molecules.[2][3] Specifically, Meldrum's acid-¹³C₃, labeled at the C4, C5, and C6 positions, serves as a valuable precursor for the synthesis of ¹³C-labeled building blocks, enabling researchers to trace and quantify drug metabolites with high precision.

These application notes provide detailed protocols and conceptual frameworks for the use of Meldrum's acid-¹³C₃ in drug metabolism research. The primary applications covered are the synthesis of ¹³C-labeled internal standards for quantitative mass spectrometry and the use of ¹³C₃-labeled drug analogues to probe metabolic pathways.

Key Applications

Synthesis of ¹³C-Labeled Internal Standards

Accurate quantification of drug metabolites in biological matrices is critical for pharmacokinetic studies. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative mass spectrometry (LC-MS/MS) as they co-elute with the analyte and compensate for matrix effects and variations in instrument response.[1][4] Meldrum's acid-¹³C₃ provides a convenient route to synthesize ¹³C-labeled metabolites that can serve as ideal internal standards.

Workflow for Synthesis of a ¹³C-Labeled Metabolite Internal Standard:

The general strategy involves the acylation of Meldrum's acid-¹³C₃, followed by reaction with a suitable nucleophile (e.g., an alcohol or amine) to generate a ¹³C-labeled β-keto ester or β-keto amide, which can be further elaborated into the target metabolite.

cluster_synthesis Synthesis of ¹³C-Labeled Internal Standard MA_13C3 Meldrum's Acid-¹³C₃ Acyl_MA Acyl-Meldrum's Acid-¹³C₃ MA_13C3->Acyl_MA Acylation Acyl_Cl Acyl Chloride (R-COCl) Acyl_Cl->Acyl_MA Ketoester β-Keto Ester/Amide-¹³C₃ Acyl_MA->Ketoester Nucleophilic Acyl Substitution Nucleophile Nucleophile (R'-OH or R'-NH₂) Nucleophile->Ketoester Metabolite_IS ¹³C-Labeled Metabolite (Internal Standard) Ketoester->Metabolite_IS Further Synthetic Steps

Synthesis of a ¹³C-labeled internal standard.
Probing Metabolic Pathways with ¹³C₃-Labeled Drug Analogues

By incorporating a ¹³C₃-labeled fragment derived from Meldrum's acid-¹³C₃ into a drug candidate, researchers can trace the metabolic fate of that specific portion of the molecule. This is particularly useful for understanding complex metabolic transformations, such as ring-opening, rearrangements, or the cleavage of specific functional groups. The distinct mass shift of the ¹³C₃-labeled fragment allows for the unambiguous identification of metabolites containing this fragment using mass spectrometry.[]

Experimental Workflow for a Metabolic Fate Study:

cluster_workflow Metabolic Fate Study Workflow start Synthesize ¹³C₃-Labeled Drug Analogue incubation Incubate with Biological System (e.g., Liver Microsomes, Hepatocytes) start->incubation extraction Extract Metabolites incubation->extraction analysis LC-MS/MS Analysis extraction->analysis identification Identify ¹³C₃-Labeled Metabolites by Mass Shift analysis->identification pathway Elucidate Metabolic Pathway identification->pathway

Workflow for a drug metabolism study.

Experimental Protocols

Protocol 1: Synthesis of a ¹³C-Labeled β-Keto Ester Intermediate

This protocol describes a general procedure for the synthesis of a ¹³C-labeled β-keto ester, a common intermediate for the synthesis of various drug metabolites.

Materials:

Procedure:

  • Acylation of Meldrum's Acid-¹³C₃:

    • Dissolve Meldrum's acid-¹³C₃ (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add anhydrous pyridine (2.2 eq) dropwise with stirring.

    • To this solution, add the acyl chloride (1.0 eq) dissolved in anhydrous DCM dropwise over 10-15 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

    • Quench the reaction with dilute HCl and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acyl-Meldrum's acid-¹³C₃.

  • Methanolysis to form the β-Keto Ester:

    • Dissolve the crude acyl-Meldrum's acid-¹³C₃ in anhydrous methanol.

    • Reflux the solution for 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Purify the resulting ¹³C-labeled β-keto ester by column chromatography or distillation.

Protocol 2: In Vitro Metabolism Study using a ¹³C₃-Labeled Drug Analogue

This protocol outlines a typical in vitro metabolism study using human liver microsomes (HLMs) to identify metabolites of a ¹³C₃-labeled drug analogue.

Materials:

  • ¹³C₃-Labeled drug analogue

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Microcentrifuge tubes

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a master mix of phosphate buffer, NADPH regenerating system, and HLMs.

    • Pre-warm the master mix at 37 °C for 5 minutes.

    • Initiate the metabolic reaction by adding the ¹³C₃-labeled drug analogue (final concentration typically 1-10 µM).

    • Incubate the reaction mixture at 37 °C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).

    • Prepare a negative control sample without the NADPH regenerating system.

  • Quenching and Protein Precipitation:

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex the samples vigorously to precipitate the proteins.

  • Sample Processing:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto an appropriate LC column (e.g., C18).

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the metabolites.

    • Analyze the eluent using a high-resolution mass spectrometer in full scan mode to detect the parent drug and its metabolites. Look for the characteristic mass shift corresponding to the ¹³C₃-label.

Data Presentation

Quantitative data from drug metabolism studies using ¹³C-labeled compounds are typically presented in tabular format for clarity and ease of comparison.

Table 1: Quantitative Analysis of Metabolite M1 using a ¹³C₃-Labeled Internal Standard (IS)

Sample IDAnalyte Peak Area (M1)IS Peak Area (M1-¹³C₃)Peak Area Ratio (M1/IS)Calculated Concentration (ng/mL)
Blank01,500,0000.0000.0
Standard 115,0001,480,0000.0101.0
Standard 276,0001,520,0000.0505.0
Standard 3155,0001,550,0000.10010.0
QC Low29,0001,450,0000.0202.0
QC Mid118,0001,490,0000.0797.9
QC High235,0001,510,0000.15615.6
Test Sample 195,0001,470,0000.0656.5
Test Sample 2180,0001,530,0000.11811.8

Table 2: Identification of Metabolites from a ¹³C₃-Labeled Drug Analogue

MetaboliteObserved m/z (Monoisotopic)Proposed TransformationMass Shift from Parent
Parent Drug304.15--
M1320.14Hydroxylation (+16 Da)+3 Da
M2336.14Dihydroxylation (+32 Da)+3 Da
M3480.19Glucuronidation (+176 Da)+3 Da
M4154.08Cleavage of ¹³C₃-containing moiety-

Conclusion

Meldrum's acid-¹³C₃ is a powerful and versatile tool for drug metabolism research. Its application in the synthesis of ¹³C-labeled internal standards enables robust and accurate quantification of metabolites. Furthermore, the incorporation of a ¹³C₃-labeled fragment into drug candidates allows for the confident elucidation of metabolic pathways. The protocols and workflows presented here provide a foundation for researchers to leverage the unique properties of Meldrum's acid-¹³C₃ in their drug discovery and development programs.

References

Application Notes and Protocols: 13C NMR Spectroscopy of Meldrum's Acid-13C3 Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, 13C NMR analysis, and applications of Meldrum's acid isotopically labeled with carbon-13 at the C4, C5, and C6 positions (Meldrum's acid-13C3). This specific labeling pattern offers a powerful tool for mechanistic studies, reaction monitoring, and metabolic tracing in drug development.

Introduction to 13C Labeled Meldrum's Acid

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, valued for its high acidity and utility in forming a variety of chemical structures.[1][2][3][4] Isotopic labeling with 13C enhances its utility, particularly in NMR-based studies. 13C NMR spectroscopy of labeled compounds provides detailed structural and quantitative information that is often inaccessible with unlabeled analogues.[5][6]

The 13C3-labeling at the carbonyl (C4, C6) and methylene (B1212753) (C5) positions is particularly advantageous for:

  • Mechanistic Elucidation: Tracing the fate of the core reactive carbons through complex reaction pathways.

  • Quantitative Analysis: Allowing for precise measurement of reaction kinetics and product distribution in complex mixtures.[7][8]

  • Metabolic Studies: Following the incorporation of the Meldrum's acid backbone into larger molecules in biological systems.

This document outlines the synthesis of this compound, presents its expected 13C NMR spectral data, and provides protocols for its analysis and application.

Data Presentation: 13C NMR Spectral Data

Table 1: Predicted 13C NMR Data for this compound in CDCl3

Carbon AtomChemical Shift (δ) ppm (Unlabeled)Predicted Chemical Shift (δ) ppm (13C3 Labeled)Predicted Multiplicity (due to 13C-13C coupling)Predicted 1J(C,C) (Hz)Predicted 2J(C,C) (Hz)
C2 ~104.8~104.8Singlet-~2-5 (to C4/C6)
C(CH3)2 ~27.6~27.6Singlet--
C4, C6 ~166.0~166.0Doublet~50-60 (to C5)-
C5 ~35.3~35.3Triplet~50-60 (to C4, C6)-

Note: The predicted multiplicity for C4 and C6 is a doublet due to coupling with C5. The predicted multiplicity for C5 is a triplet due to coupling with both C4 and C6. The actual appearance of these multiplets may be more complex due to second-order effects. The chemical shifts for the labeled compound are expected to be very similar to the unlabeled compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route to this compound starting from commercially available 13C-labeled malonic acid. The general synthesis of Meldrum's acid involves the condensation of malonic acid with acetone (B3395972) in the presence of acetic anhydride (B1165640) and a catalytic amount of acid.[1][11][12]

Materials:

  • Malonic acid-1,2,3-13C3

  • Acetone (anhydrous)

  • Acetic anhydride

  • Sulfuric acid (concentrated)

  • Dichloromethane (B109758) (anhydrous)

  • Pyridine (B92270) (anhydrous)[13]

  • Hydrochloric acid (2 N)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve malonic acid-1,2,3-13C3 (1 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Addition of Reagents: Under a nitrogen atmosphere, add anhydrous pyridine (2.4 equivalents) to the stirred solution over 10 minutes.[13] Following this, slowly add a solution of acetyl chloride (1 equivalent) in anhydrous dichloromethane via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.

  • Workup: Pour the reaction mixture into a separatory funnel containing 2 N hydrochloric acid and crushed ice. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 2 N hydrochloric acid and saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., acetone-hexane) to obtain pure this compound as a crystalline solid.

Protocol for 13C NMR Data Acquisition

This protocol outlines the steps for acquiring a quantitative 13C NMR spectrum of this compound.

Instrumentation and Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Solvent: Deuterated chloroform (B151607) (CDCl3) is a common choice.

  • Pulse Sequence: A standard single-pulse 13C experiment with proton decoupling. For quantitative measurements, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

  • Acquisition Parameters:

    • Pulse Angle: 30-45° to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): 5 x T1 of the slowest relaxing carbon (for fully quantitative results). A shorter delay can be used for routine analysis.

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or more, depending on the sample concentration).

    • Spectral Width: To cover the full range of expected 13C chemical shifts (e.g., 0-220 ppm).

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen deuterated solvent in a 5 mm NMR tube.

  • Instrument Setup: Tune and match the probe for 13C frequency.

  • Data Acquisition: Set up the 13C NMR experiment with the parameters outlined above.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Data Analysis: Integrate the signals of interest. The observation of 13C-13C coupling will provide direct evidence for the connectivity of the labeled carbons.

Applications in Drug Development and Mechanistic Studies

The use of this compound provides significant advantages in several areas of pharmaceutical research and development.

  • Reaction Mechanism and Kinetics: By monitoring the 13C NMR spectrum of a reaction involving this compound, the formation of intermediates and products can be directly observed and quantified. The 13C-13C coupling patterns serve as an unambiguous reporter of bond formation and cleavage at the core of the molecule. This is invaluable for optimizing reaction conditions and understanding complex reaction networks.[14]

  • Precursor for Labeled Bioactive Molecules: Meldrum's acid is a key building block for a wide range of biologically active compounds, including anti-inflammatory and antimicrobial agents.[4][15] Using this compound as a precursor allows for the synthesis of these molecules with a specific 13C label. These labeled compounds can then be used in drug metabolism and pharmacokinetic (DMPK) studies to trace their metabolic fate.

  • High-Throughput Screening: The well-resolved signals in the 13C NMR spectrum of labeled compounds can be advantageous in the analysis of complex mixtures, such as those generated in combinatorial chemistry or high-throughput screening, aiding in the identification and quantification of lead compounds.[6]

Visualizations

// Bonds C2 -> O1; C2 -> O3; O1 -> C6; O3 -> C4; C4 -> C5; C5 -> C6; C4 -> O4 [dir=none, style=double]; C6 -> O6 [dir=none, style=double]; C2 -> Me1; C2 -> Me2; C5 -> H5a; C5 -> H5b; } caption: "this compound Structure"

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Malonic Acid-1,2,3-13C3 Malonic Acid-1,2,3-13C3 Condensation in Acetic Anhydride Condensation in Acetic Anhydride Malonic Acid-1,2,3-13C3->Condensation in Acetic Anhydride Acetone Acetone Acetone->Condensation in Acetic Anhydride Aqueous Workup Aqueous Workup Condensation in Acetic Anhydride->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Recrystallization Recrystallization Extraction->Recrystallization This compound This compound Recrystallization->this compound

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Dissolve this compound in CDCl3 Dissolve this compound in CDCl3 Tune and Match Probe Tune and Match Probe Dissolve this compound in CDCl3->Tune and Match Probe Acquire 13C Spectrum Acquire 13C Spectrum Tune and Match Probe->Acquire 13C Spectrum Fourier Transform Fourier Transform Acquire 13C Spectrum->Fourier Transform Phase and Baseline Correction Phase and Baseline Correction Fourier Transform->Phase and Baseline Correction Referencing Referencing Phase and Baseline Correction->Referencing Integration and Coupling Analysis Integration and Coupling Analysis Referencing->Integration and Coupling Analysis

References

Application Notes and Protocols for Meldrum's Acid-¹³C₃ in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the large-scale measurement of protein abundance changes in response to various stimuli or disease states. Chemical labeling with stable isotopes is a powerful strategy for accurate and reproducible protein quantification. This document introduces a novel application of Meldrum's acid-¹³C₃ as a chemical labeling reagent for quantitative proteomics.

Meldrum's acid and its derivatives are known for their reactivity towards primary amines. Recent studies have demonstrated that specific derivatives of Meldrum's acid can irreversibly and stably modify lysine (B10760008) residues on proteins in a pH-dependent manner. This reactivity forms the basis for a proposed quantitative proteomics workflow where the isotopic signature of Meldrum's acid-¹³C₃ is used to differentiate and quantify proteins from different samples.

This application note provides a detailed, proposed protocol for the use of Meldrum's acid-¹³C₃ in quantitative proteomics, from sample preparation to data analysis. As this is a novel application, the provided protocols are based on established chemical labeling workflows, adapted for the specific chemistry of Meldrum's acid. The quantitative data presented are representative examples from established amine-reactive labeling methods to illustrate the expected outcomes.

Principle of Meldrum's Acid-¹³C₃ Labeling

The proposed labeling strategy utilizes the reaction of a Meldrum's acid derivative with the primary amino groups of peptides, specifically the N-terminus and the ε-amino group of lysine residues. A "light" version of the reagent (Meldrum's acid) and a "heavy" version containing three ¹³C atoms (Meldrum's acid-¹³C₃) are used to label peptides from two different samples (e.g., control vs. treated).

The reaction is performed at an alkaline pH (pH > 9) to ensure the deprotonation of the primary amines, rendering them nucleophilic for reaction with the Meldrum's acid derivative. This covalent modification results in a stable tag on the peptides. When the labeled samples are mixed and analyzed by mass spectrometry, the mass difference of 3 Da (due to the three ¹³C isotopes) allows for the relative quantification of peptides and, consequently, proteins between the two samples.

Experimental Workflow

The overall experimental workflow for quantitative proteomics using Meldrum's acid-¹³C₃ is outlined below.

G cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis p1 Protein Extraction (Control) p3 Protein Digestion (Trypsin) p1->p3 p2 Protein Extraction (Treated) p4 Protein Digestion (Trypsin) p2->p4 l1 Labeling with Meldrum's Acid (Light) p3->l1 l2 Labeling with Meldrum's Acid-¹³C₃ (Heavy) p4->l2 m1 Mix Labeled Peptides (1:1 ratio) l1->m1 l2->m1 m2 LC-MS/MS Analysis m1->m2 d1 Database Searching (Peptide Identification) m2->d1 d2 Quantification (Heavy/Light Ratios) d1->d2 d3 Bioinformatics Analysis d2->d3

Caption: Proposed experimental workflow for quantitative proteomics using Meldrum's acid-¹³C₃.

Detailed Experimental Protocols

1. Protein Extraction and Digestion

This protocol is a general guideline and may need optimization depending on the sample type.

  • Materials:

    • Lysis buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl pH 8.5, 1 mM DTT)

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAA)

    • Trypsin (mass spectrometry grade)

    • Tris-HCl buffer (50 mM, pH 8.5)

    • Acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • C18 solid-phase extraction (SPE) cartridges

  • Protocol:

    • Homogenize cells or tissues in lysis buffer.

    • Sonicate the lysate on ice to shear DNA and reduce viscosity.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).

    • Reduction: Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 56°C.

    • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 15 mM. Incubate for 30 minutes in the dark at room temperature.

    • Dilute the sample with 50 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M.

    • Digestion: Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

    • Stop the digestion by adding TFA to a final concentration of 0.1%.

    • Desalting: Acidify the peptide solution with TFA to pH < 3. Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides with a solution of 50% ACN, 0.1% TFA.

    • Dry the desalted peptides in a vacuum centrifuge.

2. Peptide Labeling with Meldrum's Acid-¹³C₃

  • Materials:

    • Meldrum's acid (light reagent)

    • Meldrum's acid-¹³C₃ (heavy reagent)

    • Labeling buffer (e.g., 100 mM sodium borate (B1201080) buffer, pH 9.5)

    • Acetonitrile (ACN)

    • Hydroxylamine (B1172632) solution (5% w/v)

  • Protocol:

    • Resuspend the dried peptides from the control and treated samples in labeling buffer to a concentration of 1 mg/mL.

    • Labeling Reaction:

      • To the control peptide solution, add a 10-fold molar excess of Meldrum's acid (dissolved in ACN).

      • To the treated peptide solution, add a 10-fold molar excess of Meldrum's acid-¹³C₃ (dissolved in ACN).

    • Incubate the reactions for 1 hour at room temperature.

    • Quenching: Add hydroxylamine solution to a final concentration of 0.5% to quench any unreacted labeling reagent. Incubate for 15 minutes at room temperature.

    • Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

    • Desalt the mixed labeled peptides using a C18 SPE cartridge as described in the previous section.

    • Dry the final labeled peptide mixture in a vacuum centrifuge.

3. LC-MS/MS Analysis

  • Protocol:

    • Resuspend the dried, labeled peptide mixture in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

    • Set up a data-dependent acquisition (DDA) method where the mass spectrometer acquires a full MS scan followed by MS/MS scans of the most intense precursor ions.

    • Ensure the MS1 scan range is wide enough to encompass the expected m/z values of the labeled peptides.

    • Use a fragmentation method such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for MS/MS.

4. Data Analysis

  • Protocol:

    • Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer) to analyze the raw mass spectrometry data.

    • Perform a database search against a relevant protein sequence database (e.g., UniProt) to identify the peptides.

    • Configure the search parameters to include the mass modifications corresponding to the "light" and "heavy" Meldrum's acid labels on the N-terminus and lysine residues.

    • The software will calculate the intensity ratios of the "heavy" to "light" labeled peptide pairs for quantification.

    • Perform statistical analysis to identify proteins with significant changes in abundance between the control and treated samples.

Data Presentation

The following tables provide representative quantitative data from a hypothetical experiment comparing a control and a treated sample using the Meldrum's Acid-¹³C₃ labeling workflow.

Table 1: Representative Quantified Proteins

Protein AccessionGene NameDescriptionRatio (Treated/Control)p-valueRegulation
P02768ALBSerum albumin1.050.85Unchanged
P60709ACTBActin, cytoplasmic 10.980.79Unchanged
P10636HSP90AA1Heat shock protein HSP 90-alpha2.540.001Upregulated
P08670VIMVimentin0.450.005Downregulated
Q06830PRKCAProtein kinase C alpha type1.890.012Upregulated
P62258RHOATransforming protein RhoA0.620.021Downregulated

Table 2: Peptides Identified for HSP90AA1

Peptide SequencePrecursor m/z (Light)Precursor m/z (Heavy)Ratio (Heavy/Light)
FESLNFDLFVR608.82610.322.51
IPEEQLR443.74445.242.58
EMCEK344.15345.652.53
YIDQEELNK572.28573.782.55

Signaling Pathway Visualization

Quantitative proteomics with Meldrum's acid-¹³C₃ can be applied to study various cellular signaling pathways. Below is a diagram of the mTOR signaling pathway, a key regulator of cell growth and metabolism, which is frequently investigated in proteomics studies.

G cluster_upstream Upstream Signals cluster_core mTOR Signaling Core cluster_downstream Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k nutrients Nutrients mtorc1 mTORC1 nutrients->mtorc1 energy_status Energy Status tsc TSC Complex energy_status->tsc akt Akt pi3k->akt akt->tsc rheb Rheb tsc->rheb rheb->mtorc1 s6k1 S6K1 mtorc1->s6k1 eif4ebp1 4E-BP1 mtorc1->eif4ebp1 autophagy Autophagy mtorc1->autophagy protein_synthesis Protein Synthesis s6k1->protein_synthesis eif4ebp1->protein_synthesis cell_growth Cell Growth protein_synthesis->cell_growth

Application Notes and Protocols for the Synthesis of 13C-Labeled Heterocycles Using Meldrum's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of ¹³C-labeled heterocycles utilizing Meldrum's acid. Isotopic labeling is a critical technique in drug development and metabolic research, enabling the tracing of molecules and the elucidation of metabolic pathways. Meldrum's acid serves as a versatile C3 synthon, and its unique reactivity makes it an excellent starting point for the construction of various heterocyclic systems. The protocols provided herein focus on the preparation of a ¹³C-labeled Meldrum's acid derivative and its subsequent use in the synthesis of labeled heterocycles.

Introduction to ¹³C-Labeling with Meldrum's Acid

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic methylene (B1212753) compound that readily undergoes condensation and acylation reactions. This reactivity can be exploited for the introduction of ¹³C isotopes into heterocyclic scaffolds. The labeling can be achieved by using either a ¹³C-labeled Meldrum's acid or by reacting unlabeled Meldrum's acid with a ¹³C-labeled electrophile. The resulting labeled intermediates can then be cyclized to form a variety of heterocycles, including pyrimidines, pyridines, and indoles. These labeled compounds are invaluable tools for quantitative analysis in biological systems using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of a Key Intermediate: [5-¹³C]-Meldrum's Acid

A crucial precursor for many ¹³C-labeled heterocycles is [5-¹³C]-Meldrum's acid. This intermediate is synthesized from commercially available [2-¹³C]malonic acid.

Experimental Protocol: Synthesis of [5-¹³C]-2,2-dimethyl-1,3-dioxane-4,6-dione

Materials:

Procedure:

  • A solution of [2-¹³C]malonic acid in acetic anhydride is prepared.

  • The solution is cooled in an ice bath, and acetone is added, followed by the slow, dropwise addition of concentrated sulfuric acid while maintaining the low temperature.

  • The reaction mixture is stirred at a low temperature for several hours and then allowed to stand overnight in a refrigerator.

  • The resulting crystalline product is collected by filtration, washed thoroughly with cold water and a small amount of cold ethanol (B145695), and then dried.

  • Recrystallization from a mixture of acetone and petroleum ether can be performed for further purification.

Synthesis of a ¹³C-Labeled Dihydropyrimidine (B8664642)

This protocol details the synthesis of a ¹³C-labeled dihydropyrimidine derivative using the Biginelli reaction, a one-pot cyclocondensation. The ¹³C label is introduced via [5-¹³C]-Meldrum's acid.

Experimental Protocol: Synthesis of 5-(¹³C)-7,7-dimethyl-5-phenyl-7,8-dihydro-6H-pyrimido[4,5-d][1][2]dioxine-2,4(1H,3H)-dione

Materials:

Procedure:

  • A mixture of [5-¹³C]-Meldrum's acid (1.0 eq), benzaldehyde (1.0 eq), and urea (1.1 eq) is suspended in ethanol.

  • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

  • The reaction mixture is heated to reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid product is washed with cold ethanol and then dried under vacuum to yield the ¹³C-labeled dihydropyrimidine.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of the key ¹³C-labeled intermediate and a representative unlabeled dihydropyrimidine synthesized using a similar methodology. Yields for the labeled synthesis are expected to be comparable.

Compound Starting Materials Solvent Catalyst Reaction Time Temperature Yield (%) Reference
[5-¹³C]-Meldrum's acid[2-¹³C]Malonic acid, Acetone, Acetic anhydride-H₂SO₄Overnight0 °C to RTQuantitative[1]
3,3-dimethyl-7H,8H,10H-8,10-diaza-2,4-dioxa-5,9-dioxo-7-(4-hydroxyphenyl)bicyclo[4.4.0]dec-1(6)-eneMeldrum's acid, 4-Hydroxybenzaldehyde, UreaEthanolLemon juiceNot specifiedReflux80[2]
3,3-dimethyl-7H,8H,10H-8,10-diaza-2,4-dioxa-5,9-dioxo-7-(4-methoxyphenyl)bicyclo[4.4.0]dec-1(6)-eneMeldrum's acid, 4-Methoxybenzaldehyde, UreaEthanolLemon juiceNot specifiedReflux71[2]

Visualization of Synthetic and Application Workflows

The following diagrams illustrate the synthetic pathway for ¹³C-labeled heterocycles and a general workflow for their application in metabolic studies.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_reagents Heterocycle Synthesis Reagents cluster_product Final Product C13_Malonic_Acid [2-13C]Malonic Acid C13_Meldrums_Acid [5-13C]Meldrum's Acid C13_Malonic_Acid->C13_Meldrums_Acid Condensation (Acetic Anhydride, H2SO4) Acetone Acetone Acetone->C13_Meldrums_Acid Labeled_Heterocycle 13C-Labeled Heterocycle C13_Meldrums_Acid->Labeled_Heterocycle Biginelli Reaction (Ethanol, H+) Aldehyde Aldehyde Aldehyde->Labeled_Heterocycle Urea Urea/Thiourea Urea->Labeled_Heterocycle

Caption: Synthetic workflow for a ¹³C-labeled heterocycle.

Metabolic_Study_Workflow cluster_synthesis Compound Preparation cluster_experiment Biological Experiment cluster_analysis Analysis cluster_data Data Interpretation Labeled_Compound Synthesize 13C-Labeled Heterocycle Cell_Culture Introduce to Cell Culture or Animal Model Labeled_Compound->Cell_Culture Incubation Incubation and Metabolic Processing Cell_Culture->Incubation Extraction Metabolite Extraction Incubation->Extraction MS_NMR LC-MS / NMR Analysis Extraction->MS_NMR Pathway_Analysis Metabolic Pathway Elucidation MS_NMR->Pathway_Analysis Flux_Analysis Metabolic Flux Analysis MS_NMR->Flux_Analysis

Caption: Workflow for using ¹³C-labeled heterocyles in metabolic studies.

Conclusion

The use of Meldrum's acid provides an efficient and versatile platform for the synthesis of ¹³C-labeled heterocycles. The protocols outlined in these application notes offer a foundation for researchers to produce these valuable tracer compounds. The ability to introduce ¹³C at specific positions within a heterocyclic core is a powerful tool for detailed mechanistic and metabolic studies, ultimately aiding in the discovery and development of new therapeutic agents.

References

Application Notes and Protocols: Knoevenagel Condensation with Meldrum's Acid-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl group, followed by dehydration. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a particularly effective active methylene compound due to the high acidity of its C5 protons. This reactivity allows for condensations with aldehydes and ketones under mild conditions.[1]

The introduction of isotopic labels, such as carbon-13, into molecules is a powerful technique for elucidating reaction mechanisms, tracking metabolic pathways, and quantifying metabolites.[2][3] The use of Meldrum's acid specifically labeled with three carbon-13 atoms (Meldrum's acid-13C3) provides a valuable tool for researchers in drug development and metabolic studies. The resulting 13C-labeled Knoevenagel condensation products can serve as internal standards for mass spectrometry, as tracers in metabolic studies, or to aid in the structural elucidation of complex molecules by NMR spectroscopy.[2][4][]

These application notes provide a detailed protocol for a representative Knoevenagel condensation reaction using this compound and an aromatic aldehyde.

Synthesis of this compound

The key to the application of this compound is its synthesis from a commercially available labeled precursor, Malonic acid-13C3. The procedure is adapted from the established synthesis of unlabeled Meldrum's acid.[1]

Synthesis_of_Meldrums_Acid_13C3 malonic_acid Malonic acid-13C3 reaction Condensation malonic_acid->reaction acetone Acetone acetone->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction sulfuric_acid H₂SO₄ (cat.) sulfuric_acid->reaction 0-5 °C meldrums_acid This compound reaction->meldrums_acid

Caption: Synthesis of this compound.

Knoevenagel Condensation of this compound with an Aromatic Aldehyde

The following is a generalized protocol for the Knoevenagel condensation of this compound with a representative aromatic aldehyde. Reaction conditions may need to be optimized for different aldehydes.

Experimental Protocol

Materials:

  • This compound (synthesized as described above)

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Solvent (e.g., ethanol, water, or solvent-free)

  • Catalyst (optional, e.g., piperidine, L-proline, or boric acid)

  • Deuterated solvent for NMR analysis (e.g., CDCl3 or DMSO-d6)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the aromatic aldehyde (1.0 eq) to the solution.

  • If a catalyst is used, add it to the reaction mixture (typically 0.1-0.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Knoevenagel_Condensation_Workflow start Start dissolve Dissolve this compound and aromatic aldehyde in solvent start->dissolve add_catalyst Add catalyst (optional) dissolve->add_catalyst react Stir at appropriate temperature add_catalyst->react monitor Monitor reaction by TLC react->monitor workup Workup: - Filtration or - Solvent removal monitor->workup purify Purification: - Recrystallization or - Column chromatography workup->purify characterize Characterization: - 1H NMR - 13C NMR - Mass Spectrometry purify->characterize end End characterize->end

Caption: Experimental workflow for Knoevenagel condensation.

Data Presentation

The following table summarizes representative yields for the Knoevenagel condensation of (unlabeled) Meldrum's acid with various aromatic aldehydes under different reaction conditions. These values can be used as a benchmark for the reaction with this compound.

AldehydeCatalyst/SolventReaction Time (h)Yield (%)Reference
BenzaldehydeL-tyrosine/Solvent-free0.595General procedure
4-ChlorobenzaldehydeBoric acid/Ethanol292[6]
4-NitrobenzaldehydeWater298[7]
4-Methoxybenzaldehyde (B44291)Water290[7]
2-NitrobenzaldehydeL-tyrosine/Solvent-free0.7592General procedure
Characterization Data

The products of the Knoevenagel condensation can be characterized by spectroscopic methods. The 13C labeling will be particularly evident in the 13C NMR and mass spectra.

Expected Spectroscopic Features for the Product of 4-methoxybenzaldehyde and this compound:

  • 1H NMR: Protons on the aromatic ring and the methoxy (B1213986) group will be observed. The vinylic proton will also be present. The gem-dimethyl protons of the Meldrum's acid moiety will appear as a singlet.

  • 13C NMR: The three labeled carbons from the this compound will show significantly enhanced signals. The carbonyl carbons will appear in the range of 160-170 ppm, and the labeled methylene carbon will be further downfield. Coupling between the adjacent 13C nuclei may be observable.

  • Mass Spectrometry: The molecular ion peak will be shifted by +3 m/z units compared to the unlabeled analog, confirming the incorporation of the three 13C atoms.

Applications in Drug Development and Research

The 13C-labeled products from the Knoevenagel condensation of this compound have several important applications:

  • Metabolic Studies: These labeled compounds can be used to trace the metabolic fate of a drug candidate in vitro or in vivo.[2][3][4] By using techniques like mass spectrometry or NMR, researchers can identify and quantify metabolites, providing crucial information on the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

  • Internal Standards: Due to their identical chemical properties to the unlabeled counterparts but different mass, these compounds are ideal as internal standards for quantitative analysis by mass spectrometry.[] This is particularly useful in complex biological matrices where accurate quantification is challenging.

  • Mechanism of Action Studies: Labeled compounds can help in identifying the target proteins of a drug by tracking the labeled molecule within a cell or organism.[2]

  • NMR Structural Elucidation: The enhanced signals from the 13C labels can aid in the structural determination of complex molecules and their interaction with biological macromolecules.

Applications_Signaling_Pathway labeled_drug 13C-Labeled Drug Candidate biological_system Biological System (Cells, Animal Model) labeled_drug->biological_system metabolism Metabolism biological_system->metabolism target_interaction Target Interaction biological_system->target_interaction excretion Excretion metabolism->excretion analysis Analysis (MS, NMR) metabolism->analysis target_interaction->analysis adme ADME Profile analysis->adme moa Mechanism of Action analysis->moa

Caption: Application of 13C-labeled compounds in drug development.

References

Application Note: Enhanced Quantitative Analysis of Biomolecules using 13C3-Labeled Meldrum's Acid Derivatization for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of biomolecules such as amino acids, peptides, and primary amine-containing metabolites is crucial in various fields, including disease diagnostics, drug development, and systems biology. Mass spectrometry (MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, many small biomolecules exhibit poor ionization efficiency and chromatographic retention in typical reversed-phase liquid chromatography (LC)-MS systems, hindering their sensitive detection.

Chemical derivatization is a widely employed strategy to overcome these limitations. By introducing a chemical tag onto the analyte, its physicochemical properties can be altered to improve its analytical performance. Stable isotope labeling, in conjunction with derivatization, offers a robust method for quantitative analysis. The incorporation of a heavy isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, allows for accurate quantification by correcting for variations in sample preparation, chromatography, and ionization.

This application note describes a method for the derivatization of primary and secondary amine-containing biomolecules with a novel 13C3-labeled Meldrum's acid reagent for enhanced quantitative analysis by LC-MS. Meldrum's acid derivatives act as highly reactive Michael acceptors, enabling stable and irreversible covalent modification of amines under aqueous conditions. The triply 13C-labeled reagent provides a distinct mass shift, facilitating the use of the derivatized analyte as an internal standard for its unlabeled counterpart in relative and absolute quantification studies.

Principle of the Method

The derivatization strategy is based on the reaction of the amine functional group of a biomolecule with a 13C3-labeled Meldrum's acid derivative. This reaction proceeds via a Michael addition, forming a stable, covalently modified product. The key advantages of this approach are:

  • Improved Ionization Efficiency: The derivatization tag can enhance the proton affinity of the analyte, leading to increased signal intensity in positive-ion electrospray ionization (ESI)-MS.

  • Enhanced Chromatographic Separation: The modification increases the hydrophobicity of polar biomolecules, improving their retention on reversed-phase LC columns and enabling better separation from interfering matrix components.

  • Accurate Quantification: The use of a 13C3-labeled derivatizing agent allows for the generation of an ideal internal standard. The labeled and unlabeled analytes co-elute chromatographically but are readily distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer. This isotopic pairing minimizes analytical variability and improves the accuracy and precision of quantification.

  • High Stability: The resulting covalent bond is highly stable across a wide pH range, ensuring the integrity of the derivatized analyte throughout the analytical workflow.

Experimental Protocols

Synthesis of Meldrum's Acid-13C3

A conceptual synthesis for 13C3-labeled Meldrum's acid can be adapted from established methods for synthesizing labeled heterocyclic compounds. A plausible route starts from 13C-labeled acetone (B3395972) and malonic acid.

Materials:

  • [2-13C]-Malonic acid

  • [1,3-13C2]-Acetone

  • Acetic anhydride

  • Sulfuric acid (concentrated)

  • Dry diethyl ether

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to a stirred solution of [2-13C]-malonic acid in acetic anhydride.

  • To this mixture, add [1,3-13C2]-acetone dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extract the aqueous mixture with three portions of cold, dry diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude 13C3-labeled Meldrum's acid.

  • Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the purified this compound.

  • Confirm the structure and isotopic enrichment by NMR and mass spectrometry.

Derivatization Protocol for Primary and Secondary Amines

This protocol provides a general procedure for the derivatization of biomolecules containing primary or secondary amine groups. Optimization of reaction conditions may be required for specific analytes.

Materials:

  • Biomolecule sample (e.g., amino acid standards, protein hydrolysate, cell extract)

  • This compound solution (10 mM in acetonitrile)

  • Borate (B1201080) buffer (100 mM, pH 9.5)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Procedure:

  • Sample Preparation:

    • For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110 °C for 24 hours) to release free amino acids. Lyophilize the hydrolysate to remove the acid.

    • Reconstitute the dried sample or dissolve the standard in borate buffer (100 mM, pH 9.5).

  • Derivatization Reaction:

    • To 50 µL of the sample solution, add 50 µL of the this compound solution (10 mM in acetonitrile).

    • Vortex the mixture gently.

    • Incubate the reaction at 60 °C for 30 minutes.

  • Reaction Quenching and Sample Preparation for LC-MS:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 10 µL of 1% formic acid in water to quench the reaction.

    • Dilute the sample with an appropriate volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to the desired concentration for LC-MS analysis.

    • Centrifuge the sample at high speed for 10 minutes to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow Rates: Optimized for the specific instrument

  • MRM Transitions: Determined by infusing individual derivatized standards. The precursor ion will be the [M+H]+ of the derivatized biomolecule, and product ions will be characteristic fragments. For a biomolecule with mass 'X', the unlabeled derivative will have a mass of approximately X + 143, and the 13C3-labeled derivative will have a mass of approximately X + 146.

Data Presentation

The following table provides a hypothetical representation of the quantitative improvement that can be expected when using this compound derivatization for the analysis of a representative amino acid, Alanine.

ParameterUnderivatized AlanineDerivatized Alanine (12C)Derivatized Alanine (13C3)
Retention Time (min) 1.28.58.5
Precursor Ion (m/z) 90.05233.10236.11
Product Ion (m/z) 44.05158.05161.06
Signal Intensity (cps) 1.5 x 10^48.2 x 10^58.1 x 10^5
Limit of Detection (LOD) 500 fmol10 fmolN/A
Linear Range 1 - 100 µM0.05 - 50 µMN/A
R² of Calibration Curve 0.9910.999N/A

Note: This data is representative and intended to illustrate the expected performance improvements. Actual results may vary depending on the analyte, sample matrix, and instrumentation.

Visualizations

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Biomolecule Sample (e.g., Amino Acids) B Add Borate Buffer (pH 9.5) A->B C Add this compound in Acetonitrile B->C D Incubate at 60°C for 30 min C->D E Quench with Formic Acid D->E F Dilute and Inject E->F G LC-MS/MS Analysis (MRM Mode) F->G Reaction cluster_reactants Reactants cluster_product Product Biomolecule Biomolecule-NH2 DerivatizedProduct Derivatized Biomolecule Biomolecule->DerivatizedProduct + MeldrumsAcid This compound MeldrumsAcid->DerivatizedProduct pH 9.5, 60°C

Application Notes & Protocols: Metabolic Flux Analysis Using Meldrum's Acid-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, such as those containing ¹³C, researchers can trace the flow of atoms through metabolic pathways.[1] This provides a detailed snapshot of cellular metabolism, which is invaluable for understanding disease states, identifying drug targets, and optimizing bioprocesses.[1][2] While glucose and glutamine are common ¹³C tracers, the use of other labeled compounds can provide unique insights into specific metabolic pathways.[3][4][5]

This document details the application and protocols for using Meldrum's acid-¹³C₃ as a novel carbon source for ¹³C-Metabolic Flux Analysis. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile organic compound known for its high acidity and reactivity.[6][7] When isotopically labeled with ¹³C at the three positions of its malonate backbone, it offers a unique tool to probe cellular metabolism, particularly pathways involving acetyl-CoA and related intermediates.

Principle of Application

Meldrum's acid can be thermally decomposed to generate acetone (B3395972) and carbon dioxide, or it can be utilized in various acylation reactions.[8][9] When cells are supplied with Meldrum's acid-¹³C₃, it is presumed to be metabolized, introducing a ¹³C₃ unit that can enter central carbon metabolism. The primary entry point is hypothesized to be through the generation of ¹³C₂-labeled acetyl-CoA and ¹³C₁-labeled bicarbonate/CO₂. This allows for the tracing of carbon atoms through the TCA cycle, fatty acid synthesis, and other anabolic pathways.

The distribution of ¹³C isotopes in downstream metabolites, known as mass isotopomer distributions (MIDs), is measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][10] These MIDs are then used in computational models to estimate intracellular metabolic fluxes.[11][12]

Experimental Workflow

The general workflow for a ¹³C-MFA experiment using Meldrum's acid-¹³C₃ involves several key stages, from experimental design to data analysis.

G Experimental Workflow for ¹³C-MFA with Meldrum's Acid-¹³C₃ cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_modeling Modeling A Synthesis of Meldrum's Acid-¹³C₃ C Isotopic Labeling with Meldrum's Acid-¹³C₃ A->C B Cell Culture (Metabolic Steady State) B->C D Metabolite Quenching & Extraction C->D E Analytical Measurement (GC-MS or LC-MS/MS) D->E F Mass Isotopomer Distribution (MID) Analysis E->F H Flux Estimation & Statistical Analysis F->H G Metabolic Model Construction G->H

Caption: General workflow for a ¹³C-MFA experiment.

Protocols

Protocol 1: Cell Culture and Isotopic Labeling
  • Cell Seeding: Plate cells at a density that will allow them to reach a logarithmic growth phase and metabolic steady state at the time of labeling. The specific density will depend on the cell line.

  • Culture Medium: Use a chemically defined medium where the standard carbon sources can be precisely controlled.

  • Establishment of Steady State: Culture cells for a sufficient duration (e.g., 24-48 hours) to ensure they are in a metabolic steady state. This can be verified by monitoring cell growth and metabolite consumption rates.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with Meldrum's acid-¹³C₃ at a predetermined concentration. The optimal concentration should be determined empirically to support cell viability and provide sufficient labeling without causing toxicity.

  • Isotopic Labeling: Replace the culture medium with the pre-warmed labeling medium. The duration of labeling required to reach isotopic steady state depends on the turnover rates of the metabolites of interest.[12] It is recommended to perform a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) to determine the optimal labeling time.

Protocol 2: Metabolite Quenching and Extraction

This is a critical step to halt all enzymatic activity instantaneously.[1]

  • Quenching:

    • Aspirate the labeling medium from the culture dish.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a quenching solution, such as 80% methanol (B129727) pre-chilled to -80°C, directly to the plate.

  • Cell Lysis and Metabolite Extraction:

    • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

    • Vortex the suspension vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Transfer the supernatant containing the extracted metabolites to a new tube.

    • The extract can be stored at -80°C until analysis.

Protocol 3: Analytical Measurement by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for ¹³C-MFA due to its high sensitivity and resolution.[1]

  • Sample Derivatization: Evaporate the metabolite extract to dryness under a stream of nitrogen. Derivatize the dried metabolites to increase their volatility for GC analysis. A common method is methoximation followed by silylation.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the metabolites on a suitable GC column.

    • The mass spectrometer will detect the mass-to-charge ratio (m/z) of the metabolite fragments, providing the mass isotopomer distribution (MID).

Data Presentation

The primary quantitative data from a ¹³C-MFA experiment is the mass isotopomer distribution (MID) of key metabolites. This data reveals the extent of ¹³C incorporation from the tracer.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Key Metabolites after Labeling with Meldrum's Acid-¹³C₃

MetaboliteM+0M+1M+2M+3M+4
Citrate 0.300.250.350.080.02
Succinate 0.450.200.300.050.00
Malate 0.400.220.330.050.00
Aspartate 0.500.250.200.050.00
Glutamate 0.350.300.250.080.02
Palmitate 0.100.150.250.200.25

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Metabolic Pathway Visualization

The following diagram illustrates the hypothesized entry of ¹³C from Meldrum's acid-¹³C₃ into central carbon metabolism.

G Hypothesized Metabolism of Meldrum's Acid-¹³C₃ cluster_ccm Central Carbon Metabolism MA Meldrum's Acid-¹³C₃ AcetylCoA Acetyl-CoA (¹³C₂) MA->AcetylCoA CO2 CO₂ (¹³C₁) MA->CO2 TCA TCA Cycle AcetylCoA->TCA FA Fatty Acid Synthesis AcetylCoA->FA CO2->TCA

Caption: Entry of ¹³C into central metabolism.

Flux Estimation and Analysis

The measured MIDs, along with a stoichiometric model of cellular metabolism, are used to calculate intracellular fluxes. This is typically done using software packages like INCA, Metran, or WUFlux.[11] The software fits the measured MIDs to the model to estimate the flux distribution that best explains the labeling data.

Table 2: Example of Calculated Relative Fluxes Through Key Pathways

Metabolic PathwayRelative Flux (Normalized to Acetyl-CoA production from Meldrum's Acid)
TCA Cycle 100
Glycolysis 80
Pentose Phosphate Pathway 25
Fatty Acid Synthesis 40
Anaplerosis (from CO₂) 15

Applications in Drug Development

  • Target Identification and Validation: By comparing the metabolic flux maps of healthy versus diseased cells, or treated versus untreated cells, researchers can identify metabolic pathways that are critical for disease progression.

  • Mechanism of Action Studies: ¹³C-MFA can elucidate how a drug candidate alters cellular metabolism, providing insights into its mechanism of action.

  • Biomarker Discovery: Altered metabolic fluxes can serve as biomarkers for disease diagnosis or therapeutic response.

Conclusion

Meldrum's acid-¹³C₃ represents a novel and valuable tool for metabolic flux analysis. Its unique entry into central carbon metabolism can provide complementary information to that obtained from more traditional tracers like glucose. The protocols and data presented here provide a framework for researchers to design and implement ¹³C-MFA studies using this tracer, with the potential to uncover new insights into cellular metabolism in health and disease.

References

Troubleshooting & Optimization

Low yield in Meldrum's acid-13C3 synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and professionals working on the synthesis of 13C-labeled Meldrum's acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in the synthesis of Meldrum's acid?

A1: The most frequent cause of low yield is the formation of a di-acetic anhydride (B1165640) intermediate from the reaction of malonic acid with two equivalents of acetic anhydride. This side reaction consumes the malonic acid starting material without forming the desired product. To minimize this, a slow, controlled addition of acetic anhydride to the reaction mixture is crucial.

Q2: My final product is a pale-yellow solid, not the expected off-white crystals. Is it impure?

A2: A pale-yellow coloration is common, especially before recrystallization. While pure Meldrum's acid is typically off-white, a yellowish tint does not necessarily indicate significant impurity. However, recrystallization from a suitable solvent like methyl tert-butyl ether or an acetone (B3395972)/hexane mixture is recommended to achieve high purity.

Q3: Can I use a different acid catalyst instead of sulfuric acid?

A3: Yes, other strong mineral acids like hydrochloric acid or Lewis acids such as aluminum trichloride (B1173362) can be used as catalysts. However, sulfuric acid is the most commonly reported and is effective in optimizing the concentration of the acetone enolate needed for the reaction.

Q4: How stable is Meldrum's acid-13C3 once synthesized?

A4: Meldrum's acid is a stable solid at room temperature when stored away from moisture. However, it is susceptible to decomposition upon heating, breaking down into carbon dioxide, acetone, and a ketene. It is also sensitive to hydrolysis, which will revert it back to malonic acid and acetone. Therefore, it should be stored in a cool, dry environment.

Q5: Why is the use of anhydrous (dry) reagents and solvents important?

A5: Water present in the reaction mixture can react with acetic anhydride, reducing its effectiveness as a dehydrating agent. Additionally, moisture can promote the hydrolysis of the Meldrum's acid product back to its starting materials, thereby lowering the overall yield.

Troubleshooting Guide for Low Yield

This section addresses specific problems that can lead to a low yield of this compound.

Observation/Problem Potential Cause(s) Recommended Solution(s)
Low overall yield after reaction completion. 1. Formation of di-acetic anhydride side product: Acetic anhydride was added too quickly. 2. Incomplete reaction: Reaction time was too short or the temperature was too low. 3. Hydrolysis of product: Presence of moisture in reagents or glassware.1. Ensure slow, dropwise addition of acetic anhydride. Monitor the reaction progress if possible. 2. Increase the reaction time (e.g., stirring overnight at 0°C) to ensure the reaction goes to completion. 3. Use anhydrous reagents and solvents, and dry all glassware thoroughly before use.
Difficulties in product isolation and purification. 1. Product is oily or does not crystallize: This may be due to impurities or residual solvent. 2. Low recovery after recrystallization: The chosen solvent system may not be optimal, or too much solvent was used.1. Ensure all solvent is removed using a rotary evaporator. If the product remains oily, try triturating with a non-polar solvent like hexanes to induce crystallization. 2. For recrystallization, dissolve the crude product in a minimal amount of a suitable solvent (e.g., methyl tert-butyl ether) and cool slowly.
Inconsistent yields between batches. 1. Variability in reagent quality: Purity of malonic acid-13C3, acetone, or acetic anhydride may differ. 2. Inconsistent reaction conditions: Variations in temperature control or addition rates.1. Use high-purity, anhydrous reagents. If the purity is uncertain, consider purification of the starting materials before use. 2. Maintain strict control over reaction parameters, especially the temperature and the rate of addition of acetic anhydride.

Quantitative Data on Synthesis Yields

The following table summarizes reported yields for Meldrum's acid and its derivatives under various conditions.

Product Starting Materials Catalyst/Reagent Solvent Yield (%) Reference
Meldrum's AcidMalonic acid, AcetoneSulfuric acid, Acetic anhydrideNone92.35[1]
5-Arylidene Meldrum's acid derivativesMeldrum's acid, Aryl aldehydesNoneMethanol45-94[2]
Vanillidene Meldrum's acid derivativesMeldrum's acid, Vanillic aldehydes(PhNH₃)₂CuCl₄Ethanol54-92[3][4]
5-arylidene Meldrum's acid derivativesMeldrum's acid, Aryl aldehydesp-Toluenesulfonic acidEthanol62[3]
3,4-Dihydropyrimidin-2(1H)-one derivativesMeldrum's acid, Aromatic aldehydes, Urea/ThioureaLemon juiceEthanol71[5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a high-yield synthesis of unlabeled Meldrum's acid and assumes the use of commercially available malonic acid-13C3.

Materials:

  • Malonic acid-13C3 (1.00 mole equivalent)

  • Acetone, anhydrous (1.14 mole equivalents)

  • Sulfuric acid, concentrated (0.06 mole equivalents)

  • Acetic anhydride (1.25 mole equivalents)

  • Methyl tert-butyl ether (for recrystallization)

  • Hexanes (for washing)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add malonic acid-13C3, anhydrous acetone, and concentrated sulfuric acid.

  • Cooling: Cool the mixture to 0°C in an ice bath with continuous stirring under a nitrogen atmosphere.

  • Addition of Acetic Anhydride: Begin the slow, dropwise addition of acetic anhydride to the cooled slurry. The addition rate should be approximately 2 mL/min.

  • Reaction: Continue stirring the mixture at 0°C. The reaction is typically allowed to proceed for 18-24 hours to ensure completion. The mixture will gradually turn into a yellow slurry.

  • Work-up: After the reaction is complete, filter the solid product and wash it with hexanes.

  • Purification: Recrystallize the crude product from methyl tert-butyl ether to obtain off-white crystals of this compound. The melting point of the purified product should be around 95-96°C.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting low-yield issues in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield of this compound check_reaction Review Reaction Conditions start->check_reaction addition_rate Was acetic anhydride added slowly and in a controlled manner? check_reaction->addition_rate Yes check_reagents Assess Reagent Quality reagent_purity Are all reagents (especially malonic acid-13C3 and acetone) of high purity and anhydrous? check_reagents->reagent_purity Yes check_workup Examine Work-up & Purification recrystallization Was the recrystallization process optimized (minimal solvent, slow cooling)? check_workup->recrystallization Yes temp_control Was the temperature maintained at 0°C? addition_rate->temp_control Yes solution_addition Solution: Ensure slow, dropwise addition. addition_rate->solution_addition No temp_control->check_reagents Yes solution_temp Solution: Improve temperature monitoring and control. temp_control->solution_temp No moisture Was moisture excluded from the reaction (dry glassware, inert atmosphere)? reagent_purity->moisture Yes solution_reagents Solution: Use high-purity, anhydrous reagents. Purify if necessary. reagent_purity->solution_reagents No moisture->check_workup Yes solution_moisture Solution: Thoroughly dry glassware and maintain an inert atmosphere. moisture->solution_moisture No solution_workup Solution: Optimize recrystallization solvent and procedure. recrystallization->solution_workup No end Yield Improved recrystallization->end Yes solution_addition->check_reaction solution_temp->check_reaction solution_reagents->check_reagents solution_moisture->check_reagents solution_workup->check_workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Meldrum's Acid-13C3 Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the alkylation of 13C3-labeled Meldrum's acid.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of Meldrum's acid, providing potential causes and solutions in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of Meldrum's acid.Ensure the base is strong enough and used in a sufficient amount (at least one equivalent) to deprotonate the acidic C5 proton of Meldrum's acid (pKa ≈ 4.97)[1]. Consider using stronger bases like potassium carbonate in DMF or pyridine (B92270) in dichloromethane[2][3]. The purity of Meldrum's acid is crucial; recrystallization may be necessary to obtain reproducible yields[3][4].
Low reactivity of the alkylating agent.Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If using a less reactive alkyl halide, consider increasing the reaction temperature or time. For unreactive alkylating agents, conversion to the corresponding iodide in situ using a catalytic amount of sodium iodide may be beneficial.
Decomposition of Meldrum's acid or the product.Meldrum's acid and its derivatives can be thermally unstable, decomposing to form ketene (B1206846) intermediates, acetone, and carbon dioxide[5]. Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress by TLC to determine the optimal reaction time[4].
Moisture in the reaction.The presence of water can quench the enolate of Meldrum's acid and hydrolyze the product. Ensure all glassware is oven-dried and use anhydrous solvents. Distilling solvents over an appropriate drying agent is recommended[3][4].
Formation of Side Products O-alkylation: The enolate of Meldrum's acid is an ambident nucleophile, and alkylation can occur on the oxygen atom, leading to the formation of an O-alkylated side product. This is more likely with "harder" alkylating agents.C,O-dialkylation can be a kinetically favored process[6]. To favor C-alkylation, use "softer" alkylating agents (e.g., alkyl iodides). Reaction conditions can also influence the C/O alkylation ratio. For instance, using potassium carbonate in DMF is a common condition for C-alkylation[7].
Dialkylation: The monoalkylated product still possesses a weakly acidic proton and can be deprotonated and alkylated a second time, which is a common occurrence[2].To favor monoalkylation, use a 1:1 stoichiometry of Meldrum's acid to the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help to minimize dialkylation. However, selective monoalkylation can be challenging[8].
Dimerization: Under certain conditions, particularly with aldehydes as alkylating agents, a dimer can be formed through a Michael addition of the Meldrum's acid enolate to the initially formed alkylidene product[8].Optimize the reaction conditions by carefully controlling the stoichiometry and the rate of addition of the reagents.
Difficulty in Product Purification Co-elution of the product with starting materials or byproducts.Alkylated Meldrum's acid derivatives can sometimes be difficult to purify by column chromatography[4]. If the product is a solid, recrystallization is often an effective purification method. Washing the crude product with appropriate solvents to remove impurities can also be beneficial. For example, unreacted Meldrum's acid has some water solubility and can be removed with an aqueous wash.
Oily or impure product after workup.Residual pyridine from the reaction can be difficult to remove. Thoroughly washing the organic layer with an acidic solution (e.g., 1M HCl) during workup is crucial for removing pyridine[3]. Drying the product under high vacuum can also help remove volatile impurities[4].

Frequently Asked Questions (FAQs)

Q1: Why is Meldrum's acid so acidic?

A1: The high acidity of Meldrum's acid (pKa ≈ 4.97) is attributed to the rigid cyclic structure which forces the C-H bond of the active methylene (B1212753) group to align with the π-systems of the two carbonyl groups. This conformation leads to significant destabilization of the C-H bond, making the proton easier to remove[1].

Q2: What are the most common bases and solvents for the alkylation of Meldrum's acid?

A2: A variety of bases and solvents can be used. Common combinations include pyridine in dichloromethane[3], potassium carbonate in DMF[7], and triethylamine (B128534) in DMSO[6]. The choice of base and solvent can influence the reaction rate and selectivity (e.g., C- vs. O-alkylation).

Q3: How can I favor mono-alkylation over di-alkylation?

A3: While challenging, mono-alkylation can be favored by using a strict 1:1 stoichiometry of Meldrum's acid to the alkylating agent and by slow addition of the alkylating agent. With certain electrophiles, such as α-bromo ketones, Meldrum's acid can be selectively monoalkylated[2].

Q4: My alkylated product seems to be decomposing. What should I do?

A4: Alkylated Meldrum's acid derivatives can be thermally sensitive. Avoid high temperatures during the reaction and purification steps. It is often recommended to monitor the reaction by TLC to avoid prolonged heating. During purification, use room temperature or cold solvents for extraction and chromatography where possible.

Q5: Are there any special considerations for working with Meldrum's acid-13C3?

A5: From a chemical reactivity standpoint, the 13C3-labeled Meldrum's acid will behave identically to the unlabeled compound. The primary considerations are economic and analytical. Due to the higher cost of the isotopically labeled starting material, it is crucial to optimize the reaction on the unlabeled compound first to maximize yield and minimize waste. Analytically, you will need to use techniques such as 13C-NMR and mass spectrometry to confirm the incorporation and position of the 13C labels in your final product.

Experimental Protocols

General Protocol for Alkylation of this compound with an Alkyl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution with stirring.

  • Slowly add the alkyl halide (1.1 equivalents) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and 1M HCl.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Visualizations

Reaction Workflow

Alkylation_Workflow Alkylation of this compound Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reactants This compound Alkyl Halide Base (e.g., K2CO3) Anhydrous Solvent (e.g., DMF) start->reactants deprotonation Deprotonation reactants->deprotonation Mix alkylation Nucleophilic Attack (C-Alkylation) deprotonation->alkylation Formation of Enolate quench Quench Reaction alkylation->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product Alkylated this compound purification->product analysis Characterization (NMR, MS) product->analysis

Caption: Workflow for the alkylation of this compound.

Logical Relationship of Troubleshooting

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield cause1 Incomplete Deprotonation problem->cause1 cause2 Low Reactivity of Alkylating Agent problem->cause2 cause3 Decomposition problem->cause3 cause4 Moisture Present problem->cause4 solution1a Use Stronger/ More Base cause1->solution1a solution1b Ensure Pure Meldrum's Acid cause1->solution1b solution2 Increase Temp/Time or Use More Reactive Halide cause2->solution2 solution3 Avoid High Temps, Monitor Reaction cause3->solution3 solution4 Use Anhydrous Conditions cause4->solution4

Caption: Troubleshooting logic for low yield in Meldrum's acid alkylation.

References

Technical Support Center: Isotopic Enrichment of Meldrum's Acid-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the isotopic enrichment of Meldrum's acid-¹³C₃.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing ¹³C₃-labeled Meldrum's acid?

The most common method involves the condensation of ¹³C₃-labeled malonic acid with acetone (B3395972) in the presence of a dehydrating agent like acetic anhydride (B1165640) and a catalytic amount of sulfuric acid.[1]

Q2: How can I determine the isotopic enrichment of my Meldrum's acid-¹³C₃?

Isotopic enrichment is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[2][3]

  • NMR Spectroscopy: ¹³C NMR can directly quantify the enrichment by comparing the signal intensity of the ¹³C-labeled carbons to any residual ¹²C signals.[2][4] Proton NMR can also be used, where the satellites of proton signals coupled to ¹³C are compared to the central peak corresponding to protons attached to ¹²C.[5]

  • Mass Spectrometry: High-resolution mass spectrometry can resolve the mass difference between the labeled (M+3) and unlabeled (M) Meldrum's acid, allowing for the calculation of isotopic enrichment by comparing their relative intensities.[6][7]

Q3: What are the expected chemical shifts for Meldrum's acid in ¹³C NMR?

Q4: Can I use ¹³C₃-Meldrum's acid in further reactions?

Yes, isotopically labeled Meldrum's acid is a versatile intermediate. For instance, acylated ¹³C-labeled Meldrum's acid can be used in the synthesis of other isotopically labeled compounds for biosynthetic studies.[1]

Troubleshooting Guides

Issue 1: Low Isotopic Enrichment

Symptom: NMR or MS analysis indicates a lower than expected percentage of ¹³C₃ incorporation in the final Meldrum's acid product.

Possible Cause Troubleshooting Step Expected Outcome
Incomplete reaction of labeled starting material Ensure the ¹³C₃-malonic acid is of high isotopic purity. Verify the purity of the starting material via NMR or MS before starting the synthesis.Starting with a higher purity labeled precursor will directly translate to higher enrichment in the final product.
Side reactions with unlabeled carbon sources Ensure all reagents and solvents are free from potential carbon-containing impurities that could be incorporated into the Meldrum's acid structure. Use high-purity, anhydrous solvents.Minimized side reactions and incorporation of unlabeled carbons, leading to higher isotopic enrichment.
Inefficient reaction conditions Optimize reaction parameters such as temperature, reaction time, and catalyst concentration. For the condensation of malonic acid and acetone, ensure efficient removal of water to drive the reaction to completion.Improved reaction kinetics and higher conversion of the labeled starting material to the desired product.
Issue 2: Inaccurate Quantification of Isotopic Enrichment

Symptom: Discrepancies in enrichment values between different analytical methods or inconsistent results across batches.

Possible Cause Troubleshooting Step Expected Outcome
Instrumental limitations in MS Use a high-resolution mass spectrometer capable of resolving the isotopic peaks of interest from potential interferences.[7]Accurate mass measurements and clear separation of labeled and unlabeled species for reliable quantification.
NMR signal overlap or poor resolution Optimize NMR acquisition parameters, such as acquisition time and number of scans. Use appropriate solvents and sample concentrations to achieve good spectral resolution.[2][5]Well-resolved spectra allowing for accurate integration of signals corresponding to labeled and unlabeled molecules.
Natural abundance of isotopes When using mass spectrometry, correct for the natural abundance of isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) in both the labeled and unlabeled molecules to avoid overestimation of enrichment.[8]More accurate calculation of the true isotopic enrichment by accounting for naturally occurring heavier isotopes.

Experimental Protocols

Protocol 1: Synthesis of [5-¹³C]-Meldrum's Acid

This protocol is adapted from a method used for the synthesis of isotopically labeled compounds for polyketide biosynthetic studies.[1] To synthesize Meldrum's acid-¹³C₃, one would start with ¹³C₃-malonic acid.

Materials:

  • [2-¹³C]malonic acid (for [5-¹³C]Meldrum's acid) or [¹³C₃]malonic acid (for Meldrum's acid-¹³C₃)

  • Acetone

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Anhydrous dichloromethane

  • Anhydrous pyridine

  • Acetyl chloride (for acylation)

Procedure:

  • Dissolve [¹³C₃]malonic acid in a mixture of acetone and acetic anhydride.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) for several hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or NMR of aliquots).

  • Upon completion, quench the reaction, for example, by pouring it into cold water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to obtain the crude product.

  • Purify the [¹³C₃]-Meldrum's acid by recrystallization.

Protocol 2: Quantification of Isotopic Enrichment by NMR

Objective: To determine the percentage of ¹³C incorporation in the synthesized Meldrum's acid.

Methodology:

  • Sample Preparation: Prepare a solution of the ¹³C₃-labeled Meldrum's acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹³C NMR Analysis:

    • Acquire a quantitative ¹³C NMR spectrum. Ensure a long relaxation delay to allow for full relaxation of all carbon nuclei for accurate integration.

    • Integrate the signals corresponding to the carbons of Meldrum's acid. The presence of any small signals at the chemical shifts expected for unlabeled Meldrum's acid would indicate incomplete labeling. The enrichment can be calculated as:

      • % Enrichment = [Area(¹³C signal) / (Area(¹³C signal) + Area(¹²C signal))] * 100

  • ¹H NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify the proton signals of Meldrum's acid.

    • Observe the ¹³C satellites flanking the main proton peaks. These satellites arise from the coupling of protons to the attached ¹³C atoms.

    • Calculate the enrichment by comparing the integrated area of the satellites to the total area of the proton signal (main peak + satellites).

Protocol 3: Quantification of Isotopic Enrichment by Mass Spectrometry

Objective: To determine the isotopic distribution and enrichment of Meldrum's acid-¹³C₃.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the labeled Meldrum's acid in a suitable solvent for infusion or LC-MS analysis.

  • Mass Spectrometry Analysis:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) to acquire the mass spectrum of the sample.[7]

    • Identify the molecular ion peaks for both the unlabeled (M) and the fully labeled (M+3) Meldrum's acid.

    • Calculate the isotopic enrichment by comparing the intensities of these peaks, after correcting for the natural abundance of isotopes.

    • % Enrichment = [Intensity(M+3) / (Intensity(M) + Intensity(M+3))] * 100

Visualizations

Synthesis_Workflow Malonic_Acid ¹³C₃-Malonic Acid Reaction Condensation Reaction Malonic_Acid->Reaction Acetone Acetone Acetone->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Dehydrating Agent Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->Reaction Meldrums_Acid Meldrum's Acid-¹³C₃ Reaction->Meldrums_Acid

Caption: Synthesis workflow for Meldrum's Acid-¹³C₃.

Isotopic_Enrichment_Analysis Labeled_Product Synthesized Meldrum's Acid-¹³C₃ Analysis Isotopic Enrichment Quantification Labeled_Product->Analysis NMR NMR Spectroscopy (¹H and ¹³C) Analysis->NMR MS Mass Spectrometry (High Resolution) Analysis->MS Enrichment_Value Isotopic Enrichment (%) NMR->Enrichment_Value MS->Enrichment_Value

Caption: Analytical workflow for determining isotopic enrichment.

References

Technical Support Center: Troubleshooting 13C NMR of Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13C NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to poor signal quality in experiments involving 13C-labeled compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my 13C NMR signal so weak, even with an isotopically labeled compound?

A1: While isotopic labeling enriches the sample with the NMR-active 13C nucleus, overcoming the low natural abundance, the 13C nucleus itself has an inherently low gyromagnetic ratio, which is about one-fourth that of a proton.[1][2] This fundamental property results in a significantly weaker NMR signal compared to 1H NMR.[3][4][5] Other factors, including sample concentration, relaxation properties, and experimental parameters, are still critical for obtaining a strong signal.

Q2: I'm not seeing signals for all the carbons in my molecule. What is the most common reason for missing peaks?

A2: The most common reason for missing peaks, particularly for quaternary carbons (carbons with no attached protons), is incomplete spin-lattice relaxation (T1).[6][7] These carbons often have very long T1 relaxation times. If the relaxation delay (D1) between scans is too short, their signals become saturated and are not detected efficiently.[8] Additionally, they do not benefit from the Nuclear Overhauser Effect (NOE), which significantly enhances the signal of proton-attached carbons.[6][7]

Q3: Can I use signal integration to determine the relative number of carbons in my 13C-labeled sample?

A3: Generally, no. In a standard proton-decoupled 13C NMR experiment, signal intensities are not directly proportional to the number of carbon nuclei.[3][4] This is due to two main factors: variable T1 relaxation times and the unequal Nuclear Overhauser Effect (NOE) enhancement for different carbons.[7] To obtain quantitative data where integrals are meaningful, special experimental setups are required, such as using inverse-gated decoupling to suppress the NOE and employing very long relaxation delays, or adding a paramagnetic relaxation agent.[9][10]

Q4: What is a paramagnetic relaxation agent, and when should I use it?

A4: A paramagnetic relaxation agent is a substance, such as Chromium(III) acetylacetonate (B107027) (Cr(acac)3), that can be added to an NMR sample to shorten the T1 relaxation times of the nuclei.[10][11] You should consider using a relaxation agent when you need to shorten the total experiment time, especially for carbons with very long T1s (e.g., quaternary and carbonyl carbons), or when performing quantitative 13C NMR.[9][12] By shortening T1, you can use a much shorter relaxation delay (D1), allowing more scans to be acquired in the same amount of time.[11]

Troubleshooting Guides

Guide 1: Diagnosing and Solving Low Signal-to-Noise (S/N)

This guide provides a systematic workflow to identify and resolve the root cause of poor signal-to-noise in your 13C NMR spectrum.

G cluster_0 Troubleshooting Poor 13C Signal A Start: Poor Signal-to-Noise B Step 1: Verify Sample Preparation A->B C Is sample concentration adequate? (>10-20 mg/0.5 mL for small molecules) B->C D Is the sample fully dissolved? (No solids or precipitates) C->D Yes E Increase concentration or use a Shigemi tube. C->E No F Filter sample through glass wool. Try different deuterated solvents. D->F No G Step 2: Optimize Acquisition Parameters D->G Yes E->B F->B H Increase Number of Scans (NS). S/N ∝ sqrt(NS) G->H I Step 3: Advanced Techniques H->I J Are quaternary carbons missing? I->J K Use a smaller flip angle (e.g., 30°) and shorter D1 (e.g., 1-2s). J->K Yes M Consider polarization transfer (DEPT, INEPT) for protonated carbons. J->M No L Add a paramagnetic relaxation agent (e.g., Cr(acac)3). K->L N End: Signal Improved L->N M->N

Caption: Troubleshooting workflow for poor 13C NMR signal.

Guide 2: Optimizing Acquisition Parameters

Fine-tuning your acquisition parameters is one of the most effective ways to enhance signal strength. The relationship between these parameters can be complex, and optimization often involves balancing signal enhancement against total experiment time.

G cluster_1 Optimizing Acquisition Parameters A Goal: Maximize Signal in Minimum Time B Are signals from quaternary or carbonyl carbons weak/missing? A->B I Are signals for all carbons uniformly weak? A->I C Primary Cause: Long T1 Relaxation B->C Yes D Solution 1: Reduce Flip Angle C->D G Solution 2: Use Relaxation Agent C->G E Set Flip Angle to 30-45° D->E F Allows for shorter Relaxation Delay (D1) without saturation. E->F N Result: More scans per unit time, boosting S/N for slow-relaxing nuclei. F->N H Add Cr(acac)3 to shorten T1. G->H H->F J Primary Cause: Low Concentration / Insufficient Scans I->J Yes K Solution: Increase Number of Scans (NS) J->K M Ensure NOE is active (proton decoupling during D1). J->M L S/N increases with sqrt(NS). Double NS for ~40% S/N gain. K->L

Caption: Decision logic for optimizing 13C NMR parameters.

The following table summarizes recommended starting parameters and their expected impact on signal quality.

ParameterStandard ValueOptimized Value (for weak signals)Expected OutcomeCitation(s)
Sample Conc. 5-25 mg / 0.5 mL>50 mg / 0.5 mLDirectly proportional increase in signal.[13]
Number of Scans (NS) 128 - 1024>2048 (or more)S/N improves by the square root of NS.[8]
Flip Angle 90°30° - 45°Allows for shorter D1, increasing scans/time. Greatly enhances slow-relaxing (quaternary) carbons.[6][8][14]
Relaxation Delay (D1) 1-2 s2 s (with 30° pulse)Balances relaxation with experiment time.[6][8]
Acquisition Time (AQ) 1 s1-2 sLonger AQ can improve resolution.[8]
Relaxation Agent None0.1 M Cr(acac)3Drastically shortens T1, allowing for very short D1 and faster acquisition, especially for quantitative analysis.[10]

Key Experimental Protocols

Protocol 1: Standard Sample Preparation

Proper sample preparation is the most critical step for acquiring a high-quality spectrum.

  • Weigh Sample: For a standard 5 mm NMR tube, aim for a concentration of at least 20-50 mg of your labeled compound.[15] For high-molecular-weight compounds, more may be needed.[13]

  • Dissolve: In a small, clean vial, dissolve the sample in approximately 0.5-0.6 mL of a high-quality deuterated solvent (e.g., CDCl3, D2O, DMSO-d6).[14][15]

  • Ensure Homogeneity: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. There should be no visible solid particles.[15]

  • Filter Sample: To remove any microscopic solids that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean NMR tube.[13][16]

  • Check Volume & Label: Ensure the solvent height in the NMR tube is appropriate for your spectrometer's probe (typically 4-5 cm).[15][17] Label the tube clearly.[13]

Protocol 2: Using a Paramagnetic Relaxation Agent (Cr(acac)3)

This protocol is for experiments where shortening T1 relaxation times is necessary.

  • Prepare a Stock Solution (Optional but Recommended): To avoid repeatedly weighing small amounts, create a stock solution of Cr(acac)3 in the same deuterated solvent as your sample. A concentration of ~0.1 M is a good starting point.[10]

  • Prepare Sample: Prepare your 13C-labeled compound as described in Protocol 1.

  • Add Relaxation Agent: Add a small, precise amount of the Cr(acac)3 stock solution to your prepared NMR sample. The final concentration of Cr(acac)3 in the NMR tube should be between 10-50 mM.

    • Caution: Too much relaxation agent will cause significant line broadening due to very short T2 relaxation.[11] Start with a lower concentration and increase if necessary.

  • Mix Thoroughly: Cap the NMR tube and invert it several times to ensure the relaxation agent is homogeneously distributed.

  • Acquire Data: You can now use a significantly shorter relaxation delay (D1), often less than 1 second, which will dramatically reduce your total experiment time.

References

Preventing decomposition of Meldrum's acid-13C3 during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Meldrum's acid-¹³C₃. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this valuable isotopically labeled reagent during chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the use of Meldrum's acid-¹³C₃ and provide practical solutions to mitigate decomposition.

Q1: I am observing significant decomposition of my Meldrum's acid-¹³C₃ during a Knoevenagel condensation. What are the likely causes and how can I prevent this?

A1: Decomposition of Meldrum's acid-¹³C₃ during a Knoevenagel condensation is often due to harsh reaction conditions, particularly high temperatures and the use of strong bases.[1][2] Meldrum's acid and its derivatives can undergo thermal decomposition to form highly reactive ketene (B1206846) intermediates.[3][4][5][6][7][8]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Many Knoevenagel condensations with Meldrum's acid can be performed at room temperature.[1][9] Some reactions can even be conducted in water at elevated temperatures (e.g., 75°C) without a catalyst, which can be a milder alternative to strong bases.[10]

  • Use a Mild Base: Instead of strong bases like sodium ethoxide, consider using weaker amine bases such as piperidine (B6355638) or pyridine (B92270).[11] L-proline has also been shown to be an effective and mild catalyst.[1] In some cases, the reaction can proceed without a base.[9][12]

  • Solvent Choice: The choice of solvent can influence reaction rate and stability. Water and ethanol (B145695) are effective "green" solvents for this reaction.[10][12][13] For some substrates, solvent-free conditions using a grindstone method at room temperature have been successful.[9]

Q2: My acylation reaction with Meldrum's acid-¹³C₃ is giving low yields, and I suspect decomposition. What conditions are recommended for acylation?

A2: Acylation of Meldrum's acid is sensitive to reaction conditions. High temperatures and improper choice of base can lead to decomposition of the starting material and the acylated product.[14][15][16]

Recommended Protocol:

A common and effective method involves reacting Meldrum's acid with an acyl chloride in the presence of pyridine in an aprotic solvent like dichloromethane (B109758) (DCM).[14] It is crucial to maintain a low temperature, typically starting at 0°C and then allowing the reaction to proceed at room temperature.[14]

Q3: During aqueous workup of my reaction involving a Meldrum's acid-¹³C₃ derivative, I am losing a significant amount of my product. What is happening and how can I avoid this?

A3: The loss of product during aqueous workup is likely due to premature decarboxylation or hydrolysis of the Meldrum's acid ring, which is susceptible to both acidic and basic conditions.[2][17]

Workup Recommendations:

  • Control pH: Avoid strongly acidic or basic conditions during extraction. Use dilute acid (e.g., 2 N HCl) for washing and perform the steps quickly at low temperatures (e.g., with crushed ice).[14]

  • Minimize Contact with Water: If the product is sensitive to hydrolysis, minimize its contact time with the aqueous phase.

  • Alternative Isolation: If the product is highly soluble in the reaction solvent, making isolation by filtration difficult, the solvent can be evaporated. The resulting residue can then be triturated with a solvent in which the product is insoluble, such as dichloromethane, to induce precipitation.[6]

Q4: How does the ¹³C₃ labeling affect the stability and reactivity of Meldrum's acid?

A4: The isotopic labeling with ¹³C at three positions in Meldrum's acid does not significantly alter its chemical reactivity or stability compared to the unlabeled compound.[18] The physical and chemical properties of isotopically labeled compounds are generally very similar to their unlabeled counterparts.[18][19] Therefore, the same precautions and reaction optimization strategies used for unlabeled Meldrum's acid should be applied to its ¹³C₃-labeled form. The primary difference will be in the analysis of the products, where techniques like ¹³C NMR and mass spectrometry will show the incorporation of the heavy isotope.[20]

Data Summary

The following table summarizes reaction conditions for common transformations involving Meldrum's acid, providing a starting point for optimizing your experiments with Meldrum's acid-¹³C₃.

Reaction TypeTypical CatalystSolventTemperatureTypical Reaction TimeObserved YieldReference
Knoevenagel CondensationPiperidine/AcOH-Room Temp17-18 h63-80%[1]
Knoevenagel CondensationL-prolineSolvent-freeRoom Temp15 minup to 88%[13]
Knoevenagel CondensationNoneWater75°C2 hHigh to Excellent[10]
AcylationPyridineDichloromethane0°C to Room Temp3 hGood[14]
Intramolecular Friedel-CraftsMetal TriflatesDichloromethaneMild Conditions--[21]

Experimental Protocols

1. General Protocol for Knoevenagel Condensation with an Aldehyde

  • Materials: Meldrum's acid-¹³C₃ (1.0 equiv), aldehyde (1.0 equiv), absolute ethanol, and piperidine.

  • Procedure:

    • Dissolve Meldrum's acid-¹³C₃ in absolute ethanol in a round-bottom flask at room temperature.

    • Add the aldehyde to the solution.

    • Add a catalytic amount of piperidine (e.g., 0.1 equiv) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, the product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol and water.[6] If the product is soluble, the solvent can be removed under reduced pressure, and the residue purified by appropriate methods.[6]

2. General Protocol for Acylation with an Acyl Chloride

  • Materials: Meldrum's acid-¹³C₃ (1.0 equiv), acyl chloride (1.0 equiv), anhydrous dichloromethane, and anhydrous pyridine.

  • Procedure:

    • Dissolve Meldrum's acid-¹³C₃ in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., argon).

    • Cool the flask in an ice bath (0°C).

    • Add anhydrous pyridine (approx. 2.4 equiv) to the stirred solution.

    • Add a solution of the acyl chloride in anhydrous dichloromethane dropwise over a period of time (e.g., 2 hours).

    • After the addition is complete, continue stirring at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional hour.

    • Quench the reaction by pouring the mixture into cold dilute hydrochloric acid (e.g., 2 N HCl with crushed ice).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with dilute HCl and brine, and then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the acylated product.[14]

Visual Guides

The following diagrams illustrate key concepts and workflows related to the use of Meldrum's acid-¹³C₃.

Decomposition_Pathways MA Meldrum's Acid-¹³C₃ Decomp Decomposition Products (Ketene-¹³C₂, Acetone, ¹³CO₂) MA->Decomp Thermolysis MA->Decomp Hydrolysis/ Decarboxylation Heat High Temperature Heat->MA Base Strong Base Base->MA Acid Strong Acid Acid->MA

Caption: Factors leading to the decomposition of Meldrum's acid-¹³C₃.

Knoevenagel_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation MA Meldrum's Acid-¹³C₃ ReactionMix Reaction Mixture MA->ReactionMix Aldehyde Aldehyde Aldehyde->ReactionMix Solvent Solvent (e.g., Ethanol, Water) Solvent->ReactionMix Catalyst Mild Catalyst (e.g., Piperidine, Proline) Catalyst->ReactionMix Workup Controlled pH Workup ReactionMix->Workup Isolation Filtration or Solvent Evaporation Workup->Isolation Product Purified Product Isolation->Product

Caption: General workflow for a Knoevenagel condensation.

Troubleshooting_Logic Start Low Yield or Decomposition Observed CheckTemp Is Reaction Temperature > Room Temp? Start->CheckTemp CheckBase Is a Strong Base Used? CheckTemp->CheckBase No LowerTemp Action: Lower Temperature CheckTemp->LowerTemp Yes CheckWorkup Is Product Lost During Workup? CheckBase->CheckWorkup No MildBase Action: Use Mild Base or Catalyst-Free CheckBase->MildBase Yes ModifyWorkup Action: Control pH, Minimize Water Contact CheckWorkup->ModifyWorkup Yes Success Improved Results CheckWorkup->Success No LowerTemp->Success MildBase->Success ModifyWorkup->Success

Caption: Troubleshooting logic for reactions with Meldrum's acid-¹³C₃.

References

How to improve the solubility of Meldrum's acid-13C3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Meldrum's acid-13C3 for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does the isotopic labeling affect its properties?

A1: this compound, or 2,2-dimethyl-1,3-dioxane-4,6-dione-13C3, is a stable isotope-labeled version of Meldrum's acid. The three carbon atoms in the dioxin ring are replaced with the carbon-13 isotope. For the purposes of solubility, the isotopic labeling does not significantly alter the chemical properties compared to the unlabeled compound. Therefore, solubility data and handling procedures for standard Meldrum's acid are directly applicable.

Q2: What are the general solubility characteristics of this compound?

A2: Meldrum's acid is a white to beige crystalline solid.[1] It is sparingly soluble in water but exhibits good solubility in polar organic solvents.[2] Its polar nature, due to the presence of two carbonyl groups, enhances its solubility in such solvents.[3] Conversely, it has limited solubility in non-polar solvents.[2]

Q3: In which solvents is this compound most soluble?

A3: this compound is readily soluble in polar organic solvents such as methanol, ethanol, acetone, and dioxane.[1][4][5] It is also slightly soluble in chloroform.[6]

Q4: What is the solubility of this compound in water?

A4: The solubility of Meldrum's acid in water is approximately 2.5 g/100 mL at 20°C.[6]

Q5: Will heating improve the solubility of this compound?

A5: Yes, increasing the temperature generally enhances the solubility of Meldrum's acid, as is common for many organic compounds.[3] However, it is crucial to note that Meldrum's acid decomposes at its melting point of 94-95°C.[7] Therefore, gentle heating is recommended, and prolonged heating at high temperatures should be avoided.

Troubleshooting Guide

Issue: My this compound is not dissolving in the chosen solvent.

Question 1: What solvent are you using?

  • Answer: this compound has limited solubility in non-polar solvents and is only sparingly soluble in water.[2][6] For optimal solubility, polar organic solvents such as methanol, ethanol, acetone, or dioxane are recommended.[1][4][5]

Question 2: Have you tried gentle heating?

  • Answer: Gently warming the solution can significantly improve solubility.[3] Use a water bath or a stirrer hotplate set to a low temperature (e.g., 40-50°C). Avoid temperatures approaching the compound's melting and decomposition point (94-95°C).[7]

Question 3: Is the particle size of the solid affecting dissolution?

  • Answer: If you have large crystals of this compound, reducing the particle size can increase the surface area available for solvation, thereby speeding up dissolution. You can gently crush the crystals to a fine powder using a mortar and pestle.

Question 4: Have you considered using a co-solvent system?

  • Answer: If you need to dissolve this compound in a solvent where it has poor solubility (e.g., an aqueous buffer), you can first dissolve it in a minimal amount of a miscible polar organic solvent (like DMSO or ethanol) and then slowly add this stock solution to your aqueous medium with vigorous stirring.[8][9]

Solubility Data

The following table summarizes the known solubility of Meldrum's acid. The data is applicable to this compound as isotopic labeling does not significantly impact solubility.

SolventSolubilityTemperature (°C)Reference
Water2.5 g/100 mL20[6]
MethanolSolubleNot Specified[5]
EthanolSolubleNot Specified[4]
AcetoneSolubleNot Specified[4]
DioxaneSoluble (5%)Not Specified[1]
ChloroformSlightly SolubleNot Specified[6]

Experimental Protocol: Improving Solubility with a Co-Solvent System

This protocol describes a method for preparing a solution of this compound in a predominantly aqueous medium using a co-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Aqueous buffer of choice (e.g., PBS)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution:

    • Weigh the desired amount of this compound.

    • Dissolve the solid in a minimal volume of DMSO. For example, to prepare a 100 mM stock solution, dissolve 14.7 mg of this compound (MW ≈ 147.1 g/mol for the 13C3 isotopologue) in 1 mL of DMSO.

    • Ensure complete dissolution by vortexing the solution. Gentle warming (up to 40°C) can be applied if necessary.

  • Prepare the Final Solution:

    • Place the desired volume of the aqueous buffer in a beaker or flask with a magnetic stir bar.

    • While stirring the aqueous buffer vigorously, slowly add the required volume of the this compound stock solution dropwise.

    • Continue stirring for at least 10 minutes to ensure a homogeneous solution.

    • Note: The final concentration of the co-solvent (DMSO) should be kept as low as possible to avoid potential interference with downstream experiments. It is advisable to keep the final DMSO concentration below 1% (v/v).

Visual Troubleshooting Workflow

Solubility_Troubleshooting Troubleshooting Workflow for this compound Solubility Start Start: Dissolving this compound CheckSolvent Is the solvent polar organic (e.g., MeOH, EtOH, Acetone)? Start->CheckSolvent UsePolarSolvent Action: Switch to a recommended polar organic solvent. CheckSolvent->UsePolarSolvent No CheckDissolution Does it dissolve? CheckSolvent->CheckDissolution Yes UsePolarSolvent->CheckDissolution Success Success: Solution Prepared CheckDissolution->Success Yes GentleHeat Action: Apply gentle heat (40-50°C). CheckDissolution->GentleHeat No CheckDissolution2 Does it dissolve? GentleHeat->CheckDissolution2 CheckDissolution2->Success Yes CoSolvent Action: Use a co-solvent system (e.g., DMSO/Water). CheckDissolution2->CoSolvent No CheckDissolution3 Does it dissolve? CoSolvent->CheckDissolution3 CheckDissolution3->Success Yes ReduceParticleSize Action: Reduce particle size (grind crystals). CheckDissolution3->ReduceParticleSize No Failure Consult further literature or technical support. CheckDissolution3->Failure Still no ReduceParticleSize->CheckDissolution

Caption: Troubleshooting workflow for dissolving this compound.

References

Common pitfalls in using Meldrum's acid-13C3 for metabolic labeling

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Meldrum's acid-13C3 and how is it likely metabolized?

A1: this compound is a synthetic, isotopically labeled version of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), where three carbon atoms are replaced with the heavy isotope ¹³C. Given its structure, the ¹³C labels are most likely incorporated into the malonate backbone. In biological systems, Meldrum's acid is expected to be hydrolyzed to yield labeled malonic acid and acetone (B3395972). The ¹³C₃-malonyl-CoA can then enter various metabolic pathways, primarily serving as a precursor for fatty acid synthesis.

Q2: What are the potential advantages of using this compound for metabolic labeling?

A2: As a precursor to malonyl-CoA, this compound could offer a targeted way to trace the biosynthesis of fatty acids and other molecules derived from malonyl-CoA. Its high reactivity might facilitate cellular uptake and metabolism.

Q3: Is this compound expected to be toxic to cells?

A3: While some derivatives of Meldrum's acid have shown biological activity, including anticancer properties, the toxicity of the parent compound in cell culture for metabolic labeling purposes is not well-documented.[1] It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific cell line.

Q4: How stable is this compound in cell culture medium?

A4: Meldrum's acid is known to be sensitive to hydrolysis, especially under basic conditions, and can decompose at elevated temperatures.[2] In typical cell culture media (pH ~7.4) at 37°C, it is likely to have a limited half-life. It is recommended to prepare fresh stock solutions and minimize the time the compound spends in the medium before being taken up by the cells.

Troubleshooting Guides

Issue 1: Low or No Incorporation of ¹³C Label into Metabolites
Possible Cause Troubleshooting Step
Degradation of this compound Prepare fresh stock solutions immediately before use. Minimize incubation time in the medium. Consider a serum-free medium for the labeling period to reduce enzymatic degradation.
Insufficient Tracer Concentration Perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without causing toxicity. Start with a range of concentrations (e.g., 10 µM to 1 mM).
Short Incubation Time Extend the labeling period. The time required to reach isotopic steady state can vary depending on the metabolic pathway and cell type. A time-course experiment (e.g., 2, 6, 12, 24 hours) is recommended.
Poor Cellular Uptake Ensure the compound is fully dissolved in the medium. If solubility is an issue, consider using a low percentage of a biocompatible solvent like DMSO (ensure final concentration is non-toxic).
Metabolic Pathway Inactivity Confirm that the metabolic pathway of interest (e.g., fatty acid synthesis) is active in your cell line under the experimental conditions.
Issue 2: Observed Cellular Toxicity
Possible Cause Troubleshooting Step
High Tracer Concentration Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the IC50 and work with concentrations well below this value.
Toxicity of Byproducts The hydrolysis of Meldrum's acid releases acetone. While likely at low concentrations, ensure that the final acetone concentration is not detrimental to your cells.
Solvent Toxicity If using a solvent like DMSO to dissolve the tracer, ensure the final concentration in the culture medium is below the toxic threshold for your cells (typically <0.5%).
Issue 3: Complex or Difficult-to-Interpret Mass Spectrometry Data
Possible Cause Troubleshooting Step
Multiple Labeled Species The incorporation of the ¹³C₃-malonyl unit can lead to multiple isotopologues. Use high-resolution mass spectrometry to resolve these different labeled species.
Background Noise Analyze an unlabeled control sample to identify and subtract background peaks.
Metabolic Scrambling The ¹³C label may be redistributed through various metabolic pathways. Detailed pathway analysis and comparison with known labeling patterns from other tracers can help in interpretation.

Experimental Protocols

Protocol 1: General Metabolic Labeling with this compound
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Tracer Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Immediately before use, dilute the stock solution into pre-warmed cell culture medium to the desired final concentration.

  • Labeling: Remove the existing medium from the cells and wash once with pre-warmed PBS. Add the medium containing this compound to the cells.

  • Incubation: Incubate the cells for the desired period (determined from a time-course experiment) under standard culture conditions (37°C, 5% CO₂).

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites by mass spectrometry (LC-MS or GC-MS) to determine the incorporation of ¹³C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells prepare_tracer Prepare this compound Medium labeling Incubate Cells with Tracer prepare_tracer->labeling extraction Quench and Extract Metabolites labeling->extraction ms_analysis LC-MS/GC-MS Analysis extraction->ms_analysis data_analysis Data Interpretation ms_analysis->data_analysis metabolic_pathway meldrums_acid This compound hydrolysis Hydrolysis meldrums_acid->hydrolysis malonyl_coa 13C3-Malonyl-CoA hydrolysis->malonyl_coa fatty_acid_synthesis Fatty Acid Synthase malonyl_coa->fatty_acid_synthesis acetyl_coa Acetyl-CoA acetyl_coa->fatty_acid_synthesis labeled_fatty_acids 13C-Labeled Fatty Acids fatty_acid_synthesis->labeled_fatty_acids

References

Technical Support Center: Mass Spectrometry of Meldrum's Acid-13C3 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Meldrum's acid and its isotopically labeled derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of Meldrum's acid-13C3?

A1: The molecular formula for unlabeled Meldrum's acid is C₆H₈O₄.[1] The molar mass of the unlabeled compound is approximately 144.12 g/mol . For the 13C3 derivative, where three 12C atoms are replaced by 13C atoms, the expected monoisotopic mass will increase by approximately 3 Daltons. Therefore, the expected molecular ion [M]⁺• or protonated molecule [M+H]⁺ will be observed at m/z values three units higher than the corresponding unlabeled compound.

Q2: What are the primary fragmentation pathways for Meldrum's acid in mass spectrometry?

A2: Under thermal conditions, such as those in a GC inlet or during certain ionization processes, Meldrum's acid and its derivatives are known to undergo pyrolysis.[2][3] This process typically involves the loss of acetone (B3395972) and carbon dioxide, leading to the formation of highly reactive ketene (B1206846) intermediates.[2][3][4]

Q3: How will the 13C3 labeling affect the observed fragment ions?

A3: The location of the 13C labels within the Meldrum's acid ring structure will dictate which fragment ions show a mass shift. For instance, if the three labeled carbons are part of the core dioxane-dione ring, fragments containing this core will exhibit a +3 Da shift. The loss of unlabeled acetone would result in a neutral loss of 58 Da, while the loss of CO₂ would correspond to a neutral loss of 44 Da. If one of the labeled carbons is within the isopropylidene group, the acetone neutral loss would be observed at 59 Da. Careful analysis of the mass shifts in the fragment ions can help elucidate the labeling pattern and fragmentation mechanism.

Q4: I am observing a complex cluster of peaks around my molecular ion. What could be the cause?

A4: This is likely due to the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ¹⁷O, ¹⁸O) in addition to your ¹³C₃ label. It is crucial to perform a natural abundance correction to accurately determine the contribution of your labeled compound.[5] Software tools are available to perform this correction based on the elemental composition of your molecule.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound derivatives.

Issue Possible Causes Troubleshooting Steps
No or Low Signal for the Molecular Ion In-source fragmentation of the thermally labile Meldrum's acid derivative. Inefficient ionization.- Optimize ionization source parameters to minimize in-source fragmentation. - For GC-MS, try a lower inlet temperature. - For LC-MS, consider using a softer ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[6]
Unexpected Peaks in the Spectrum Contamination from the sample, solvent, or instrument. In-source reactions or rearrangements. Co-eluting impurities.- Run a blank analysis of the solvent to identify background peaks. - Ensure proper sample cleanup and purification. - Optimize chromatographic separation to resolve impurities.
Inaccurate Mass Measurement Incorrect instrument calibration. Matrix effects suppressing the signal of the lock mass.- Perform regular mass calibration of the spectrometer. - If using a lock mass, ensure its signal is stable and of sufficient intensity.
Fragment Ion Ratios Differ from Expectations Kinetic isotope effects influencing fragmentation rates. Different fragmentation pathways being favored under specific instrument conditions.- Vary the collision energy in tandem mass spectrometry (MS/MS) experiments to observe changes in fragmentation patterns. - Compare fragmentation patterns obtained using different ionization techniques (e.g., EI vs. CI).
Poor Quantification of Labeled vs. Unlabeled Species Incomplete correction for natural isotope abundance. Differences in ionization efficiency between labeled and unlabeled compounds.- Utilize software for accurate natural abundance correction. - Prepare a calibration curve using standards of known isotopic enrichment.

Experimental Protocols

Sample Preparation for GC-MS Analysis of Organic Acids

This protocol provides a general guideline for the derivatization of organic acids for GC-MS analysis.

  • Extraction : Extract the organic acids from the sample matrix using a suitable solvent (e.g., ethyl acetate).

  • Drying : Evaporate the solvent under a stream of nitrogen.

  • Derivatization : To increase volatility, derivatize the dried extract. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

    • Add 50 µL of BSTFA and 50 µL of pyridine (B92270) to the dried sample.

    • Heat the mixture at 70°C for 30 minutes.

  • Analysis : Inject an aliquot of the derivatized sample into the GC-MS system.

LC-MS Analysis of 13C-Labeled Organic Acids

This protocol is a general starting point for the analysis of labeled organic acids.

  • Sample Preparation : Dissolve the sample in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).

  • Chromatography :

    • Column : Use a column suitable for organic acid separation, such as a C18 or a specialized organic acid column.[8]

    • Mobile Phase : A common mobile phase is a gradient of water with a small amount of acid (e.g., 0.1% formic acid) and acetonitrile.

  • Mass Spectrometry :

    • Ionization : Use Electrospray Ionization (ESI) in negative ion mode, as organic acids readily form [M-H]⁻ ions.

    • Data Acquisition : Acquire data in full scan mode to observe all ions or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.[5]

Visualizations

Below are diagrams illustrating key concepts and workflows.

Fragmentation_Pathway This compound [M]⁺• This compound [M]⁺• Loss of Acetone (-58 Da) Loss of Acetone (-58 Da) This compound [M]⁺•->Loss of Acetone (-58 Da) Pyrolysis Ketene-13C3 Intermediate Ketene-13C3 Intermediate Loss of Acetone (-58 Da)->Ketene-13C3 Intermediate Loss of CO₂ (-44 Da) Loss of CO₂ (-44 Da) Ketene-13C3 Intermediate->Loss of CO₂ (-44 Da) Further Fragmentation Final Fragment Final Fragment Loss of CO₂ (-44 Da)->Final Fragment Troubleshooting_Workflow cluster_solutions Solutions start Problem Encountered issue Identify Issue Type start->issue no_signal No/Low Signal issue->no_signal unexpected_peaks Unexpected Peaks issue->unexpected_peaks inaccurate_mass Inaccurate Mass issue->inaccurate_mass optimize_source Optimize Source Parameters no_signal->optimize_source Yes check_blank Run Blank Analysis unexpected_peaks->check_blank Yes calibrate Calibrate Instrument inaccurate_mass->calibrate Yes

References

Validation & Comparative

A Comparative Guide to 13C Labeling Reagents: Meldrum's Acid-13C3 vs. Established Tracers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of metabolic research, stable isotope labeling has become an indispensable tool for elucidating the intricate network of biochemical pathways that sustain life. The use of carbon-13 (13C) labeled compounds, in conjunction with techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, allows for the precise tracking of atoms through metabolic routes, a practice known as Metabolic Flux Analysis (MFA). While 13C-labeled glucose and glutamine are the workhorses of this field, the potential of other labeling reagents remains an area of exploration. This guide provides a comparative analysis of Meldrum's acid-13C3 against the established and widely used 13C labeling reagents, 13C-glucose and 13C-glutamine.

This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of the current landscape of 13C labeling reagents. While extensive experimental data supports the use of 13C-glucose and 13C-glutamine, the application of this compound in metabolic labeling is, at present, largely theoretical. This guide will therefore contrast the proven performance of the established tracers with the hypothesized potential of this compound, based on its known chemical properties.

Principles of 13C Metabolic Flux Analysis

13C-Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell.[1][2] The core principle involves introducing a 13C-labeled substrate into a biological system and tracing the incorporation of the 13C atoms into downstream metabolites. The specific pattern of 13C enrichment in these metabolites, known as mass isotopomer distributions, provides a wealth of information about the activity of different metabolic pathways.[3] This data is then used in computational models to estimate the flux, or rate, of each reaction in the metabolic network.[4][5]

Comparison of 13C Labeling Reagents

The choice of a 13C-labeled tracer is a critical step in designing an MFA experiment, as it directly influences the ability to resolve fluxes in specific pathways.[6] Glucose and glutamine are the most commonly used tracers due to their central roles in cellular metabolism.[2][6]

FeatureThis compound[U-13C6]-Glucose[U-13C5]-Glutamine
Metabolic Entry Point Hypothesized to enter central carbon metabolism after cellular uptake and enzymatic breakdown. The exact entry point is not experimentally determined.Enters at the beginning of glycolysis.[7]Primarily enters the TCA cycle via glutaminolysis to α-ketoglutarate.[1][8]
Primary Pathways Traced Theoretical: Potential to label acetyl-CoA and downstream pathways like the TCA cycle and fatty acid synthesis.Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle, serine biosynthesis, and de novo fatty acid synthesis.[7][9]TCA cycle anaplerosis, reductive carboxylation, amino acid metabolism, and de novo fatty acid synthesis.[1][8][10]
Cellular Uptake Mechanism Unknown. Likely requires passive diffusion or a non-specific transporter. Cell permeability has not been experimentally verified.Actively transported into cells by glucose transporters (GLUTs).[9]Transported by specific amino acid transporters (e.g., ASCT2).[8]
Toxicity Potential for cytotoxicity. The toxicity of Meldrum's acid and its derivatives has been noted in some contexts, but specific data on cell culture for metabolic labeling is unavailable.[11]Generally low toxicity at concentrations used for labeling experiments.Generally low toxicity, though high concentrations can affect cell growth.[8]
Published Applications in MFA None found.Extensive and well-documented in numerous studies across various organisms and cell types.[6][7][9][12][13]Widely used, particularly in cancer metabolism research, to study anaplerosis and reductive carboxylation.[1][6][8][10]
Labeling Pattern Complexity Unknown. Dependent on its metabolic fate.Produces complex and informative labeling patterns across a wide range of metabolites.[9]Generates rich labeling patterns, especially in TCA cycle intermediates.[1][8]
Cost and Availability Commercially available from specialty chemical suppliers.Readily available from numerous suppliers in various isotopic labeling patterns.Readily available from numerous suppliers in various isotopic labeling patterns.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable MFA experiments. Below are generalized protocols for the use of the established tracers, 13C-glucose and 13C-glutamine. No experimental protocol for this compound in metabolic labeling is currently available.

Protocol for [U-13C6]-Glucose Labeling in Adherent Mammalian Cells
  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow in standard culture medium.

  • Media Preparation: Prepare two types of experimental media:

    • Unlabeled Medium: Basal medium (e.g., DMEM) containing unlabeled glucose at the desired concentration.

    • Labeled Medium: Basal medium where the standard glucose is replaced with [U-13C6]-Glucose at the same concentration.

  • Isotopic Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Gently wash the cells once with the unlabeled experimental medium.

    • Aspirate the wash medium and add the pre-warmed 13C-labeled medium to the cells.

    • Incubate the cells for a predetermined time to allow for isotopic steady state to be reached. This time should be optimized for the specific cell line and experimental goals.[1]

  • Metabolite Extraction:

    • Aspirate the labeled medium and quickly wash the cells with ice-cold saline.

    • Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells to quench metabolism.

    • Scrape the cells in the cold methanol (B129727) and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites using GC-MS or LC-MS to determine the mass isotopologue distributions.[1]

Protocol for [U-13C5]-Glutamine Labeling in Adherent Mammalian Cells

This protocol is similar to the glucose labeling protocol, with the key difference being the labeled substrate.

  • Cell Seeding: As described for glucose labeling.

  • Media Preparation:

    • Unlabeled Medium: Basal medium containing unlabeled glutamine.

    • Labeled Medium: Basal medium where the standard glutamine is replaced with [U-13C5]-Glutamine.

  • Isotopic Labeling: Follow the same procedure as for glucose labeling, using the glutamine-specific media.

  • Metabolite Extraction: As described for glucose labeling.

  • Sample Analysis: Analyze the extracted metabolites using GC-MS or LC-MS.[8]

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key metabolic pathways and the general experimental workflow for 13C-MFA.

glycolysis_tca_ppp cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_glutaminolysis Glutaminolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P oxidative FBP Fructose-1,6-BP F6P->FBP F6P->R5P non-oxidative DHAP_GAP DHAP / GAP FBP->DHAP_GAP PEP PEP DHAP_GAP->PEP DHAP_GAP->R5P Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Fumarate Fumarate SuccinylCoA->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->alphaKG

Caption: Central carbon metabolism pathways traced by 13C-glucose and 13C-glutamine.

mfa_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_computation Computational Phase CellCulture Cell Culture Labeling 13C Labeling CellCulture->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis GC/LC-MS Analysis Extraction->MS_Analysis MID_Determination Mass Isotopologue Distribution (MID) MS_Analysis->MID_Determination Flux_Estimation Flux Estimation (Software) MID_Determination->Flux_Estimation Statistical_Analysis Statistical Analysis Flux_Estimation->Statistical_Analysis Biological_Interpretation Biological_Interpretation Statistical_Analysis->Biological_Interpretation Results

Caption: A generalized experimental workflow for 13C metabolic flux analysis.

The Untapped Potential of this compound

While there is no experimental precedent for using this compound in metabolic labeling, its chemical structure suggests a potential, albeit speculative, application. Meldrum's acid is a cyclic diester of malonic acid and acetone.[14] Upon cellular uptake and enzymatic hydrolysis, it could potentially release 13C-labeled malonic acid or its derivatives.

Malonic acid can be converted to malonyl-CoA, a key precursor for fatty acid synthesis. Therefore, this compound could theoretically serve as a tracer for de novo fatty acid synthesis. The three labeled carbons would be incorporated into the growing fatty acid chains, providing a distinct labeling pattern.

However, several critical questions remain unanswered:

  • Cellular Uptake and Metabolism: The mechanism and efficiency of Meldrum's acid uptake by cells are unknown. Furthermore, the intracellular enzymes responsible for its breakdown and the subsequent metabolic fate of the labeled fragments have not been characterized.

  • Toxicity and Perturbation: The introduction of a xenobiotic compound like Meldrum's acid could perturb cellular metabolism, leading to flux measurements that do not reflect the native state of the cells. Its potential toxicity would also need to be carefully evaluated.[15][11]

  • Specificity: It is unclear how specifically the labeled carbons would be channeled into fatty acid synthesis compared to other potential metabolic fates.

Conclusion

This compound, on the other hand, represents an unexplored avenue in metabolic labeling. While its chemical structure suggests a potential application in tracing fatty acid synthesis, its utility is currently hypothetical. Significant research would be required to validate its efficacy, including studies on its cellular uptake, metabolic fate, toxicity, and the interpretability of the resulting labeling patterns. For researchers planning metabolic flux experiments, 13C-glucose and 13C-glutamine remain the reagents of choice, offering reliability and a wealth of comparative data. The potential of novel tracers like this compound highlights the ongoing opportunities for innovation in the field of metabolic research, pending rigorous experimental validation.

References

Unlabeled vs. Isotope-Labeled Meldrum's Acid: A Comparative Guide for Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile and highly reactive building block in organic synthesis, frequently employed in the creation of complex molecular architectures found in pharmaceuticals.[1][2] Its stable isotope-labeled form, Meldrum's acid-¹³C₃, offers a powerful tool for a range of applications, most notably in quantitative bioanalysis using mass spectrometry.

The Critical Role of Internal Standards in Quantitative Analysis

The primary application where the comparison between unlabeled and ¹³C-labeled Meldrum's acid becomes critical is in the use of the labeled compound as an internal standard (IS) in analytical assays, particularly liquid chromatography-mass spectrometry (LC-MS/MS). An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest to compensate for variations during sample preparation and analysis.[3] Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for this purpose.[4][5][6]

This guide will use the synthesis and analysis of Rosuvastatin (B1679574), a widely prescribed cholesterol-lowering drug, as a case study to illustrate the comparative performance of using a stable isotope-labeled internal standard derived from Meldrum's acid-¹³C₃ versus other control strategies.

Performance Comparison: Unlabeled vs. Meldrum's acid-¹³C₃ in a Control Setting

The core advantage of using a compound synthesized from Meldrum's acid-¹³C₃ as an internal standard lies in its ability to co-elute with the unlabeled analyte and exhibit the same behavior during extraction and ionization. This minimizes variability and enhances the accuracy and precision of quantification.

Below is a summary of typical performance data from bioanalytical method validation studies for Rosuvastatin, comparing methods that use a stable isotope-labeled internal standard (analogous to one synthesized from Meldrum's acid-¹³C₃) with those that use a structural analog as the internal standard.

Table 1: Comparison of LC-MS/MS Method Validation Parameters for Rosuvastatin Analysis
ParameterMethod with Stable Isotope-Labeled IS (e.g., d6-Rosuvastatin)Method with Structural Analog IS (e.g., Atorvastatin, Gliclazide)
Linearity (Correlation Coefficient, r²) > 0.998[1]> 0.99[7][8]
Lower Limit of Quantification (LLOQ) 0.05 - 1 ng/mL[1][2]0.1 - 1.0 ng/mL[7][9]
Intra-day Precision (%RSD) 1.76 - 11.17%[2]2.85 - 5.78%[10]
Inter-day Precision (%RSD) 6.55 - 11.40%[2]8.92 - 15.48%[10]
Accuracy (% Recovery) 95.02 - 101.37%[2]96.08 - 113.90%[10]
Extraction Recovery ~91%[2]~50-55%[10]

As the data indicates, methods employing a stable isotope-labeled internal standard generally exhibit higher precision, accuracy, and recovery, along with a tendency towards lower limits of quantification. This underscores the value of using a SIL-IS, which could be derived from Meldrum's acid-¹³C₃ for novel compounds synthesized using Meldrum's acid.

Experimental Protocols

Synthesis of a Key Rosuvastatin Intermediate via Knoevenagel Condensation

While a direct synthesis of a Rosuvastatin intermediate from Meldrum's acid is one of several patented routes, a common and illustrative reaction involving Meldrum's acid is the Knoevenagel condensation. This reaction is a fundamental step in building the carbon skeleton of many active pharmaceutical ingredients.

Protocol: Knoevenagel Condensation of an Aromatic Aldehyde with Meldrum's Acid [11][12]

  • Reaction Setup: In a round-bottom flask, dissolve Meldrum's acid (1.0 equivalent) and an aromatic aldehyde (e.g., 4-fluorobenzaldehyde, a precursor in some statin syntheses) (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or water.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (B6355638) or pyridine, or an organocatalyst like L-proline.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 90°C in water) for a period ranging from 15 minutes to 2 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the product often precipitates from the reaction mixture. The solid product can be collected by filtration and washed with a cold solvent (e.g., ethanol or water) to afford the purified arylidene Meldrum's acid derivative.

To synthesize the ¹³C₃-labeled version of this intermediate, one would simply start with Meldrum's acid-¹³C₃. The subsequent synthetic steps to the final drug molecule would then carry the stable isotope label, making it an ideal internal standard.

Bioanalytical Method for Quantification of Rosuvastatin using LC-MS/MS

The following is a generalized protocol for the quantitative analysis of a drug like Rosuvastatin in a biological matrix (e.g., human plasma) using a stable isotope-labeled internal standard.

Protocol: LC-MS/MS Analysis [1][2][9]

  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, add the stable isotope-labeled internal standard (e.g., d6-Rosuvastatin).

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724).

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2 - 1.0 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte (Rosuvastatin) and the internal standard. For example, for Rosuvastatin, a common transition is m/z 482.2 -> 258.2.[9]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow and Biological Pathway

To better illustrate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, depict a typical experimental workflow and the relevant biological signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_analysis Bioanalytical Phase unlabeled Unlabeled Meldrum's Acid intermediate Drug Intermediate Synthesis (e.g., Knoevenagel Condensation) unlabeled->intermediate labeled Meldrum's Acid-¹³C₃ labeled->intermediate drug Final Drug Synthesis (e.g., Rosuvastatin) intermediate->drug sil_is Stable Isotope-Labeled Internal Standard (SIL-IS) intermediate->sil_is sample Biological Sample (e.g., Plasma) drug->sample sil_is->sample extraction Sample Preparation (Protein Precipitation, Extraction) sample->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification lcms->quant

Caption: Experimental workflow from synthesis to bioanalysis.

The above diagram illustrates the parallel synthesis of the unlabeled drug and its stable isotope-labeled internal standard, followed by their use in a quantitative bioanalytical workflow.

The therapeutic target of Rosuvastatin is the HMG-CoA reductase enzyme, a key player in the cholesterol biosynthesis pathway.

HMG_CoA_Reductase_Pathway acetyl_coa Acetyl-CoA hmg_coa_synthase HMG-CoA Synthase acetyl_coa->hmg_coa_synthase hmg_coa HMG-CoA hmg_coa_synthase->hmg_coa hmg_coa_reductase HMG-CoA Reductase hmg_coa->hmg_coa_reductase mevalonate Mevalonate hmg_coa_reductase->mevalonate cholesterol Cholesterol mevalonate->cholesterol ...multiple steps... rosuvastatin Rosuvastatin (Statin) rosuvastatin->hmg_coa_reductase Inhibition

Caption: HMG-CoA reductase pathway and the inhibitory action of Rosuvastatin.

This diagram shows the initial steps of the cholesterol biosynthesis pathway, highlighting the inhibition of HMG-CoA reductase by Rosuvastatin.[3]

Conclusion

The use of Meldrum's acid-¹³C₃ to synthesize a stable isotope-labeled internal standard offers a significant advantage in control experiments for quantitative bioanalysis. As demonstrated through the case study of Rosuvastatin, SIL-ISs provide superior accuracy, precision, and reliability compared to structural analogs. For researchers engaged in the synthesis of novel chemical entities using Meldrum's acid, the concurrent synthesis of a ¹³C-labeled version for use as an internal standard is a strategic investment that will yield higher quality data in subsequent drug development studies.

References

A Comparative Guide to Metabolic Pathway Validation: ¹³C Isotope Tracing and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The elucidation of metabolic pathways is fundamental to understanding cellular physiology in both health and disease. Accurately quantifying the flow of metabolites, or metabolic flux, through these intricate networks is crucial for identifying therapeutic targets and engineering cellular systems. This guide provides a comprehensive comparison of ¹³C Metabolic Flux Analysis (¹³C-MFA), the gold standard for flux quantification, with alternative methodologies. We will delve into the underlying principles, comparative performance based on experimental data, and detailed protocols to empower researchers in selecting the optimal approach for their scientific inquiries.

¹³C Metabolic Flux Analysis (¹³C-MFA): The Gold Standard

¹³C-MFA is a powerful technique that utilizes stable isotope-labeled substrates (tracers) to experimentally measure the flow of carbon through metabolic pathways.[1] By introducing a substrate, such as glucose or glutamine, enriched with the heavy isotope of carbon (¹³C), researchers can track the incorporation of these labeled atoms into downstream metabolites. The resulting labeling patterns, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a detailed and quantitative picture of intracellular metabolic activity.[2][3]

The ¹³C-MFA Workflow

The process of ¹³C-MFA involves several key stages, from experimental design to data analysis.

G cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase exp_design Experimental Design (Tracer Selection) cell_culture Cell Culture with ¹³C-Labeled Substrate exp_design->cell_culture sampling Metabolite Extraction & Quenching cell_culture->sampling mass_spec Isotopomer Analysis (MS or NMR) sampling->mass_spec data_processing Data Correction for Natural Abundance mass_spec->data_processing flux_estimation Computational Flux Estimation data_processing->flux_estimation model_validation Statistical Analysis & Model Validation flux_estimation->model_validation

A generalized experimental workflow for ¹³C metabolic flux analysis.

Comparison of ¹³C-MFA with Flux Balance Analysis (FBA)

While ¹³C-MFA provides experimentally determined flux values, Flux Balance Analysis (FBA) is a computational method that predicts metabolic fluxes based on a stoichiometric model of the metabolic network.[1] FBA optimizes for a specific cellular objective, such as maximizing biomass production, to calculate a likely flux distribution.[4]

Feature¹³C Metabolic Flux Analysis (¹³C-MFA)Flux Balance Analysis (FBA)
Principle Experimental measurement of carbon flow using stable isotope tracers.[1]Computational prediction of metabolic fluxes by optimizing an objective function subject to stoichiometric constraints.[1]
Data Input Isotopic labeling patterns of metabolites (from MS or NMR), extracellular uptake and secretion rates.[1]Stoichiometric model of the metabolic network, an objective function (e.g., biomass production), and constraints on exchange fluxes.[1]
Resolution of Fluxes High resolution for central carbon metabolism; can resolve fluxes in parallel pathways and cycles.[5]Provides a single optimal flux distribution; cannot always resolve fluxes in cycles without additional constraints.
Experimental Effort High; requires specialized equipment for isotope tracing and mass spectrometry.[1]Low; primarily computational, though experimental data is needed for constraints.[1]
Cost High, due to the cost of ¹³C-labeled substrates and analytical instrumentation.[1]Low; primarily computational costs.[1]
Key Advantage Provides a direct, experimental measurement of metabolic fluxes.Enables genome-scale metabolic network analysis and prediction of metabolic capabilities.[4]
Key Limitation Typically focused on central carbon metabolism; can be complex to implement.Predictive accuracy depends on the quality of the metabolic model and the chosen objective function.[4]

Choosing the Right ¹³C Tracer

The selection of the ¹³C-labeled tracer is critical and depends on the specific metabolic pathways being investigated.[6] Glucose and glutamine are the most commonly used tracers in cancer metabolism research, as they represent the primary carbon sources for many cancer cells.[7][8]

¹³C-Labeled TracerPrimary Metabolic Pathways InterrogatedAdvantagesLimitations
[U-¹³C₆]Glucose General metabolic screening, Glycolysis, TCA CycleLabels all carbons, allowing for tracing of the entire glucose backbone into various pathways.[9]Can lead to complex labeling patterns that are challenging to interpret for specific flux ratios, particularly for the pentose (B10789219) phosphate (B84403) pathway.[9]
[1,2-¹³C₂]Glucose Glycolysis, Pentose Phosphate Pathway (PPP)Provides precise estimates for glycolysis and the PPP.[6] The distinct labeling patterns generated allow for the deconvolution of these two pathways.Less informative for TCA cycle fluxes compared to uniformly labeled glucose or glutamine.[6]
[U-¹³C₅]Glutamine TCA Cycle, Anaplerosis, Reductive CarboxylationPreferred isotopic tracer for the analysis of the tricarboxylic acid (TCA) cycle.[6] Directly traces the contribution of glutamine to the TCA cycle.Provides limited information on glycolytic fluxes.[6]
Visualizing Tracer Metabolism

The way in which different tracers are metabolized leads to distinct labeling patterns in downstream metabolites.

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose [1,2-¹³C₂]Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P (m+1, m+2) G6P->R5P PPP FBP Fructose-1,6-BP F6P->FBP GAP Glyceraldehyde-3-P FBP->GAP PYR Pyruvate (m+2) GAP->PYR LAC Lactate (B86563) (m+2) PYR->LAC X5P Xylulose-5-P R5P->X5P X5P->GAP S7P Sedoheptulose-7-P X5P->S7P S7P->GAP

Fate of [1,2-¹³C₂]Glucose in Glycolysis and the PPP.

cluster_tca TCA Cycle Glutamine [U-¹³C₅]Glutamine Glutamate Glutamate (m+5) Glutamine->Glutamate aKG α-Ketoglutarate (m+5) Glutamate->aKG Succinate Succinate (m+4) aKG->Succinate Citrate_red Citrate (Reductive) (m+5) aKG->Citrate_red Reductive Carboxylation Fumarate Fumarate (m+4) Succinate->Fumarate Malate Malate (m+4) Fumarate->Malate OAA Oxaloacetate (m+4) Malate->OAA Citrate_ox Citrate (Oxidative) (m+4) OAA->Citrate_ox AcCoA Acetyl-CoA AcCoA->Citrate_ox

Tracing [U-¹³C₅]Glutamine in the TCA Cycle.

Experimental Protocols

Detailed and rigorous experimental protocols are paramount for obtaining reliable data for metabolic pathway validation.

¹³C Labeling Experiment in Cultured Mammalian Cells

This protocol provides a generalized workflow for a ¹³C labeling experiment.

  • Cell Seeding: Plate cells in standard growth medium and allow them to reach approximately 70-80% confluency.

  • Media Preparation:

    • Unlabeled Medium: Prepare the basal medium with unlabeled glucose and other necessary supplements at the desired concentrations.

    • ¹³C-Labeled Medium: Prepare the experimental medium by replacing the unlabeled substrate (e.g., glucose) with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]glucose). Ensure all other components are identical to the unlabeled medium.

  • Isotopic Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with the unlabeled medium to remove any residual standard medium.

    • Add the pre-warmed ¹³C-labeled medium to the cells.

    • Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into intracellular metabolites. This duration should be optimized to achieve a steady-state labeling of the metabolites of interest.

  • Metabolite Extraction:

    • Place the cell culture plates on dry ice to quench metabolic activity rapidly.

    • Aspirate the ¹³C-labeled medium.

    • Add a cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and proteins.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis:

    • Dry the metabolite extract, typically using a speed vacuum concentrator.

    • Derivatize the dried metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, if necessary.

    • Analyze the sample using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C and other isotopes.

    • Use the corrected mass isotopomer distributions as input for computational flux analysis software to estimate intracellular metabolic fluxes.[2]

Flux Balance Analysis (FBA) Workflow

This protocol outlines the computational steps for performing FBA.

  • Metabolic Model Reconstruction: Start with a high-quality, genome-scale metabolic reconstruction of the organism of interest. These models are often available in public databases.[1]

  • Definition of an Objective Function: Define a biologically relevant objective function to be optimized. For many applications, this is the maximization of biomass production, which assumes the cell has evolved to grow as efficiently as possible.[4]

  • Application of Constraints: Measure extracellular exchange rates (e.g., glucose uptake and lactate secretion) experimentally. These rates are used as constraints in the FBA model.[1]

  • Flux Balance Calculation: Use a linear programming solver to calculate the distribution of metabolic fluxes that maximizes the objective function while satisfying the stoichiometric and experimental constraints.[1]

  • Model Validation and Refinement: Compare the predicted flux distribution with experimentally determined fluxes (e.g., from ¹³C-MFA) or with phenotypic data (e.g., gene knockout viability) to validate and refine the metabolic model.[1]

References

Unraveling Cellular Metabolism: A Comparative Guide to Stable Isotope Labeling Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A note on Meldrum's Acid-¹³C₃: Our comprehensive search for cross-validation studies of a metabolic labeling method specifically termed "Meldrum's acid-¹³C₃" did not yield any direct results. This suggests that it may be a highly specialized, novel, or less common technique. In the interest of providing valuable and relevant information to researchers, scientists, and drug development professionals, this guide will instead offer a comparative overview of two widely established and validated stable isotope labeling methods for metabolic analysis: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and ¹³C-Glucose Tracing . These powerful techniques provide deep insights into cellular physiology and are frequently used to understand metabolic pathways in various biological contexts.

This guide will objectively compare the principles, workflows, and data outputs of SILAC and ¹³C-Glucose Tracing, supported by experimental data and detailed protocols.

Comparison of Metabolic Labeling Methodologies

The selection of a metabolic labeling strategy is contingent on the specific biological question being addressed. SILAC is predominantly a tool for quantitative proteomics, enabling the precise measurement of protein abundance, synthesis, and turnover.[1][2] In contrast, ¹³C-Glucose Tracing is a cornerstone of metabolic flux analysis, designed to map the flow of carbon atoms through central metabolic pathways.[3][4]

FeatureStable Isotope Labeling by Amino Acids in Cell Culture (SILAC)¹³C-Glucose Tracing
Primary Application Quantitative proteomics (protein expression, turnover, PTMs)[1][5]Metabolic flux analysis (pathway activity, nutrient contributions)[3][6]
Labeled Molecule Amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine)[1]Glucose (e.g., U-¹³C₆-Glucose, [1,2-¹³C₂]glucose)[3][7]
Biological Readout Relative protein abundance between different cell populations[2][8]Isotopic enrichment in downstream metabolites[3][4]
Key Insights Changes in proteome, protein-protein interactions, post-translational modifications[1][5]Activity of glycolysis, pentose (B10789219) phosphate (B84403) pathway, TCA cycle, and biosynthesis[7][9]
Instrumentation High-resolution mass spectrometry (e.g., LTQ-Orbitrap, Q-Exactive)[10]Mass spectrometry (GC-MS, LC-MS) or NMR[6][11]
Label Incorporation Metabolic incorporation over several cell doublings for complete labeling[1][8]Can be used in steady-state or dynamic labeling experiments[4]
Strengths High accuracy and reproducibility for protein quantification, minimizes experimental error by early sample mixing.[2][12]Provides a direct measure of metabolic pathway activity and carbon fate.[4][6]
Limitations Primarily applicable to cultured cells, requires a significant labeling period.[2]Data analysis can be complex, requiring specialized software for flux calculations.[13]

Experimental Workflows and Data Analysis

The experimental and data analysis workflows for SILAC and ¹³C-Glucose Tracing are distinct, reflecting their different applications.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

The SILAC workflow involves two main phases: an adaptation phase and an experimental phase.[2][10] In the adaptation phase, cells are cultured in media containing "light" (natural abundance) or "heavy" (stable isotope-labeled) amino acids until the heavy-labeled proteome is fully incorporated.[1][8] Following experimental treatment, the cell populations are mixed, and the proteins are extracted, digested, and analyzed by mass spectrometry.[10]

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Light Culture Light Culture Treatment A Treatment A Light Culture->Treatment A Heavy Culture Heavy Culture Treatment B Treatment B Heavy Culture->Treatment B Mix Cells Mix Cells Treatment A->Mix Cells Treatment B->Mix Cells Protein Extraction & Digestion Protein Extraction & Digestion Mix Cells->Protein Extraction & Digestion LC-MS/MS LC-MS/MS Protein Extraction & Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

SILAC Experimental Workflow

Data analysis for SILAC experiments involves identifying peptides and determining the intensity ratio of heavy to light isotopic peaks, which corresponds to the relative abundance of the protein.[10] Software such as MaxQuant, Proteome Discoverer, and Spectronaut are commonly used for this purpose.[14]

¹³C-Glucose Tracing

In a typical ¹³C-glucose tracing experiment, cells are cultured in a medium where standard glucose is replaced with a ¹³C-labeled variant. After a defined period, cellular metabolism is quenched, and metabolites are extracted. The isotopic labeling patterns of these metabolites are then measured by mass spectrometry or NMR.[11][15]

C13_Glucose_Tracing_Workflow cluster_labeling Labeling Phase cluster_processing Sample Processing cluster_analysis Analysis Phase Cell Culture Cell Culture 13C-Glucose Medium 13C-Glucose Medium Cell Culture->13C-Glucose Medium Switch to Quench Metabolism Quench Metabolism 13C-Glucose Medium->Quench Metabolism Metabolite Extraction Metabolite Extraction Quench Metabolism->Metabolite Extraction LC-MS or GC-MS LC-MS or GC-MS Metabolite Extraction->LC-MS or GC-MS Metabolic Flux Analysis Metabolic Flux Analysis LC-MS or GC-MS->Metabolic Flux Analysis

¹³C-Glucose Tracing Experimental Workflow

The analysis of ¹³C-tracing data involves correcting for natural isotope abundance and then using computational models to estimate the relative or absolute fluxes through metabolic pathways that give rise to the observed labeling patterns.[11][16]

Experimental Protocols

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

1. Cell Culture and Labeling:

  • Two populations of cells are cultured in specialized SILAC media. One medium contains "light" (natural abundance) arginine and lysine (B10760008), while the other contains "heavy" isotopically labeled arginine (e.g., ¹³C₆) and lysine (e.g., ¹³C₆¹⁵N₂).[1]

  • Cells are cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acids into the proteome.[1][8]

2. Experimental Treatment:

  • Once fully labeled, the two cell populations are subjected to different experimental conditions (e.g., control vs. drug treatment).[2]

3. Sample Preparation:

  • After treatment, the "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio.[1]

  • Proteins are extracted from the mixed cell lysate, and the protein concentration is determined.

4. Protein Digestion:

  • The protein mixture is typically separated by SDS-PAGE, and the gel is cut into bands.

  • In-gel digestion is performed using an enzyme such as trypsin, which cleaves proteins at lysine and arginine residues.[1]

5. Mass Spectrometry and Data Analysis:

  • The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][10]

  • The mass spectrometer detects pairs of "light" and "heavy" peptides, and the ratio of their peak intensities is used to determine the relative abundance of the parent protein.[2]

Protocol 2: ¹³C-Glucose Tracing for Metabolic Flux Analysis

1. Cell Culture and Isotope Labeling:

  • Cells are seeded in culture plates and grown in standard medium to the desired confluency.

  • The standard medium is then replaced with a medium containing a ¹³C-labeled glucose tracer (e.g., U-¹³C₆-glucose) for a specified duration.[15] For steady-state analysis, this is typically 24-48 hours.[17]

2. Metabolite Extraction:

  • To halt enzymatic activity, the culture medium is rapidly aspirated, and the cells are washed with cold saline.

  • Metabolism is quenched by adding a cold solvent, typically 80% methanol (B129727) pre-chilled on dry ice.[15]

  • The cells are scraped, and the cell extract is collected.

3. Sample Processing:

  • The extract is centrifuged to pellet cell debris.

  • The supernatant containing the metabolites is collected and dried.

4. Derivatization (for GC-MS):

  • For analysis by gas chromatography-mass spectrometry (GC-MS), the dried metabolites are often derivatized to increase their volatility.

5. Mass Spectrometry and Data Analysis:

  • The labeled metabolites are analyzed by LC-MS or GC-MS to determine the mass isotopomer distributions for each metabolite.[3]

  • The raw data is corrected for the natural abundance of stable isotopes.

  • The corrected mass isotopomer distributions are then used in computational models to calculate metabolic fluxes.[11]

Conclusion

While the specific cross-validation of a "Meldrum's acid-¹³C₃" method remains elusive in the current body of scientific literature, established techniques like SILAC and ¹³C-Glucose Tracing offer robust and well-documented approaches for quantitative proteomics and metabolic flux analysis, respectively. The choice between these methods will be dictated by the specific research question. SILAC provides an unparalleled view of the dynamic proteome, while ¹³C-Glucose Tracing offers a detailed map of metabolic pathway activity. By understanding the principles, workflows, and data outputs of these powerful techniques, researchers can select the most appropriate tool to unravel the complexities of cellular metabolism.

References

A Comparative Guide to Kinetic Isotope Effects: Utilizing ¹³C-Labeled Meldrum's Acid Derivatives in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding reaction mechanisms is paramount for innovation. Kinetic Isotope Effects (KIEs) offer a powerful lens through which to view the transition states of chemical reactions. This guide provides a comparative analysis of utilizing ¹³C-labeled compounds, with a focus on the versatile chemistry of Meldrum's acid, in kinetic studies. We will explore the experimental data, methodologies, and a comparison with other isotopic labeling strategies.

The Significance of ¹³C in Kinetic Isotope Effect Studies

The replacement of an atom with its heavier isotope can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE).[1] This effect arises primarily from the difference in zero-point vibrational energies between bonds to the lighter and heavier isotopes; a bond to a heavier isotope is stronger and requires more energy to break.[2]

While deuterium (B1214612) (²H) labeling often results in large and readily measurable KIEs (typically kH/kD of 6-10), the smaller relative mass difference between ¹²C and ¹³C leads to much smaller, yet highly informative, KIEs (typically k¹²/k¹³ of 1.02-1.06).[1] These small effects necessitate highly precise measurement techniques but provide invaluable insights into bond-breaking and bond-forming events at carbon centers, which are central to the vast majority of organic reactions.

Meldrum's acid, a highly acidic cyclic acylal, is a cornerstone of organic synthesis, participating in a variety of reactions such as Knoevenagel condensations, Michael additions, and decarboxylations. The study of ¹³C KIEs in reactions involving Meldrum's acid can elucidate the mechanisms of these fundamental transformations.

Comparative Analysis of Isotopic Labeling in Kinetic Studies

The choice of isotope for a KIE study is a critical decision, balancing the magnitude of the expected effect with the complexity of synthesis and analysis. Below is a comparison of commonly used isotopes.

IsotopeTypical KIE Magnitude (k_light/k_heavy)AdvantagesDisadvantages
¹³C 1.02 - 1.06[1]Directly probes carbon backbone changes; less perturbation to the system than ²H; non-radioactive.Small effect requires highly sensitive and precise analytical methods; synthesis of labeled compounds can be costly.
¹⁴C ~1.04 - 1.12[3]Larger effect than ¹³C; can be measured with high sensitivity via scintillation counting.Radioactive, requiring specialized handling and disposal; synthesis can be complex.
²H (Deuterium) 6 - 10 (primary)[1]Large, easily measurable effect; provides information on C-H bond cleavage.Can significantly alter reaction pathways due to its large mass difference; does not directly probe the carbon skeleton.

The relationship between ¹³C and ¹⁴C KIEs is generally predictable, with the natural logarithm of the KIE being approximately proportional to the difference in the reciprocal of the isotopic masses. Model calculations suggest that the ratio ln(k₁₂/k₁₄)/ln(k₁₂/k₁₃) is typically in the range of 1.8 to 2.0.[4]

Quantitative Data from ¹³C KIE Studies

The decarboxylation of malonic acid and its derivatives is a classic reaction for which ¹³C KIEs have been studied and is directly relevant to the thermal decomposition of substituted Meldrum's acids.

ReactionLabeled Positionk¹²/k¹³Temperature (°C)Reference
Decarboxylation of Malonic Acid (vapor phase)Carboxyl Carbon1.020 - 1.035175 - 320[5]
Decarboxylation of Malonic AcidCarboxyl Carbon~1.02Not specified[6]
Decarboxylation of α-naphthylmalonic acidCarboxyl Carbon~1.045Melting Point[5]
Reduction of CO over Mg surfaceCarbonyl Carbon1.017 ± 0.001450 - 550[3]

Experimental Protocols for Measuring ¹³C KIEs

The precise measurement of the small ¹³C KIEs requires sophisticated analytical techniques. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Measurement of ¹³C KIEs by NMR Spectroscopy

NMR spectroscopy allows for the direct observation of ¹³C- and ¹²C-containing molecules in a reaction mixture. By tracking the relative change in the concentration of these isotopologues over time, the KIE can be determined.

Protocol for 1D ¹³C NMR:

  • Sample Preparation: A reaction is initiated with a substrate at natural abundance of ¹³C (~1.1%).

  • Time-course Monitoring: ¹³C NMR spectra are acquired at various time points throughout the reaction.

  • Integration: The signal intensity of the carbon atom of interest is compared to that of a carbon atom within the same molecule that is not expected to exhibit a KIE (an internal standard).

  • Calculation: The KIE is calculated from the changes in the isotopic ratios of the starting material and/or product as a function of reaction conversion.

Advanced NMR Technique: 2D [¹³C,¹H]-HSQC

A more recent and highly precise method utilizes 2D Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy.[7][8][9] This technique offers higher sensitivity and resolution, which is particularly advantageous for complex reaction mixtures or low sample concentrations.[10]

  • Sample Preparation: As with 1D NMR, the reaction is initiated with the substrate at natural abundance.

  • 2D HSQC Acquisition: A series of 2D [¹³C,¹H]-HSQC spectra are recorded over the course of the reaction.

  • Signal Analysis: The cross-peaks corresponding to the ¹H-¹³C and ¹H-¹²C moieties are analyzed. The intensity ratio of these cross-peaks provides a precise measure of the ¹³C enrichment.

  • KIE Calculation: The KIE is determined by plotting the change in the isotopic ratio against the fraction of the reaction completion.

Measurement of ¹³C KIEs by Mass Spectrometry

Mass spectrometry, particularly Isotope Ratio Mass Spectrometry (IRMS), is another highly accurate method for determining ¹³C KIEs.[11]

Protocol for IRMS:

  • Reaction and Sampling: The reaction is run, and aliquots are taken at different time points (or a single time point for endpoint analysis).

  • Separation: The starting material or product of interest is isolated from the reaction mixture, often by gas chromatography (GC) or liquid chromatography (LC).

  • Combustion and Ionization: The isolated compound is combusted to CO₂, which is then introduced into the mass spectrometer.

  • Isotope Ratio Measurement: The mass spectrometer precisely measures the ratio of ¹³CO₂ to ¹²CO₂.

  • KIE Calculation: The KIE is calculated from the isotopic ratio of the sample compared to an initial standard.

More recently, techniques like MALDI-TOF MS have also been developed for the direct measurement of competitive KIEs.[12][13]

Visualizing Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Result start Start Reaction with Natural Abundance Substrate nmr Acquire 1D ¹³C or 2D HSQC Spectra start->nmr Time points integrate Integrate Signals/ Analyze Cross-peaks nmr->integrate ratio Calculate Isotope Ratios vs. Conversion integrate->ratio kie Determine KIE ratio->kie

Caption: Experimental workflow for determining ¹³C KIEs using NMR spectroscopy.

Meldrums_Acid_Decarboxylation cluster_reaction Decarboxylation of a Meldrum's Acid Derivative cluster_kie Kinetic Isotope Effect MA Substituted Meldrum's Acid TS Transition State MA->TS Heat (Δ) Ketene Ketene Intermediate TS->Ketene Acetone Acetone TS->Acetone CO2 CO₂ TS->CO2 note_kie ¹³C labeling at the carbonyl carbons allows for the measurement of a primary KIE for the C-C bond cleavage in the transition state. TS->note_kie

Caption: Reaction pathway for the thermal decomposition of a Meldrum's acid derivative.

Isotope_Comparison cluster_isotopes Choice of Isotope for KIE Study cluster_properties Key Properties C13 ¹³C C13_props Small KIE Probes C-C bonds Non-radioactive C13->C13_props C14 ¹⁴C C14_props Larger KIE Radioactive High sensitivity C14->C14_props H2 ²H H2_props Large KIE Probes C-H bonds Can alter mechanism H2->H2_props

Caption: Logical relationship comparing key features of isotopes used in KIE studies.

Conclusion

The measurement of ¹³C kinetic isotope effects is a nuanced yet powerful tool for the elucidation of reaction mechanisms. While the effects are small, modern analytical techniques such as high-field NMR and IRMS provide the necessary precision for their reliable determination. For reactions involving versatile scaffolds like Meldrum's acid, ¹³C KIE studies can offer definitive evidence for proposed mechanisms, guiding the development of new synthetic methodologies and the understanding of biological processes. The choice between ¹³C, ¹⁴C, and ²H labeling depends on the specific scientific question, with ¹³C providing a direct and minimally perturbative probe into the carbon framework of a reaction's transition state.

References

A Comparative Guide to the Synthetic Routes of 13C-Labeled Meldrum's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is crucial for a variety of applications, including mechanistic studies and metabolic tracking. Meldrum's acid, a versatile reagent in organic synthesis, is often required in its 13C-labeled form. This guide provides a comparative analysis of the primary synthetic routes to 13C-labeled Meldrum's acid, presenting experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most suitable method.

Comparison of Synthetic Routes

The synthesis of 13C-labeled Meldrum's acid primarily relies on the incorporation of 13C-labeled precursors. The two main strategies involve the condensation of a labeled malonic acid derivative with acetone (B3395972) or an acetone equivalent.

Parameter Route 1: From 13C-Labeled Malonic Acid and Acetone Route 2: From Malonic Acid and 13C-Labeled Isopropenyl Acetate (B1210297)
13C Precursor [2-13C]Malonic acid[1,2,3-13C3]Isopropenyl acetate (hypothetical for 13C3 labeling)
Key Reagents Acetone, Acetic Anhydride, Sulfuric AcidMalonic acid, Sulfuric Acid
Reported Yield 70-91%[1]Not explicitly reported for labeled version, but the unlabeled synthesis is well-established.[2]
Advantages Well-documented for isotopic labeling.[1] High yields have been reported.[1]Potentially a more direct route if the labeled isopropenyl acetate is available.
Disadvantages Requires handling of potent acid (sulfuric acid) and anhydride.Availability and cost of multiply-labeled isopropenyl acetate may be prohibitive.

Synthetic Pathways and Logical Relationships

The synthesis of Meldrum's acid and its labeled analogues can be visualized as a condensation reaction forming a six-membered heterocyclic ring.

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 Malonic_Acid_13C [2-13C]Malonic Acid Meldrums_Acid_13C_1 [5-13C]Meldrum's Acid Malonic_Acid_13C->Meldrums_Acid_13C_1 + Acetic Anhydride, H2SO4 Acetone Acetone Acetone->Meldrums_Acid_13C_1 Malonic_Acid Malonic Acid Meldrums_Acid_13C_2 [13C]-Meldrum's Acid Malonic_Acid->Meldrums_Acid_13C_2 + H2SO4 Isopropenyl_Acetate_13C [13C]-Isopropenyl Acetate Isopropenyl_Acetate_13C->Meldrums_Acid_13C_2

References

A Comparative Guide to Relative Abundance Analysis in Proteomics: Established Methods vs. a Novel Theoretical Approach with Meldrum's Acid-13C3 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of proteomics, accurate and robust relative quantification of proteins is paramount. This guide provides a comprehensive comparison of established stable isotope labeling techniques for relative abundance analysis, including SILAC, Dimethyl Labeling, and Isobaric Tagging (iTRAQ/TMT). Furthermore, we introduce a theoretical framework for a novel labeling strategy utilizing Meldrum's acid-13C3, exploring its potential advantages and challenges based on the known reactivity of this versatile chemical scaffold.

This guide is structured to provide a clear overview of the principles, experimental workflows, and performance characteristics of each method. All quantitative data are summarized in comparative tables, and detailed experimental protocols for established methods are provided. Visual diagrams generated using Graphviz are included to illustrate key workflows and relationships, adhering to best practices for clarity and accessibility.

A Note on this compound Labeling

It is critical to note that the use of this compound for relative abundance analysis in proteomics is a hypothetical method proposed in this guide. To date, there is no published literature demonstrating its application for this purpose. The proposed workflow and its potential performance are based on the known chemical properties and reactivity of Meldrum's acid and its derivatives with amine-containing compounds.[1][2][3] This theoretical exploration aims to stimulate innovative thinking in the development of new chemical tools for proteomics.

Established Methods for Relative Abundance Analysis

Several well-established methods are routinely used for relative quantification in proteomics. These can be broadly categorized into metabolic labeling, in-vitro chemical labeling at the MS1 level, and isobaric chemical labeling at the MS2 level.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling approach where cells are grown in media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids (e.g., 13C6-Lysine, 13C6,15N4-Arginine). This results in the in-vivo incorporation of the labeled amino acids into all newly synthesized proteins.

SILAC_Workflow cluster_CellCulture Cell Culture cluster_SamplePrep Sample Preparation cluster_Analysis Analysis A Control Cells ('Light' Medium) C Combine Cell Populations A->C B Treated Cells ('Heavy' Medium) B->C D Protein Extraction & Digestion C->D E LC-MS/MS Analysis D->E F Data Analysis (Quantification at MS1 Level) E->F

Caption: SILAC Experimental Workflow.

ParameterPerformanceCitation
Accuracy High[4]
Precision High
Multiplexing Typically 2-3 plex[4]
Sample Type Proliferating cells in culture[4]
Cost Moderate to High (labeled amino acids and media)
Workflow Complexity Low (mixing at the beginning minimizes sample handling errors)[4]
Stable Isotope Dimethyl Labeling

Dimethyl labeling is a chemical labeling method that modifies the primary amines (N-terminus and lysine (B10760008) residues) of peptides using "light" (CH2O) or "heavy" (CD2O or 13CH2O) formaldehyde (B43269) through reductive amination.

Dimethyl_Workflow cluster_SamplePrep Sample Preparation cluster_Labeling Labeling cluster_Analysis Analysis A1 Control Sample Protein Extraction & Digestion B1 'Light' Dimethyl Labeling A1->B1 A2 Treated Sample Protein Extraction & Digestion B2 'Heavy' Dimethyl Labeling A2->B2 C Combine Labeled Peptides B1->C B2->C D LC-MS/MS Analysis C->D E Data Analysis (Quantification at MS1 Level) D->E

Caption: Dimethyl Labeling Experimental Workflow.

ParameterPerformanceCitation
Accuracy Good
Precision Good
Multiplexing 2-3 plex[4]
Sample Type Any protein sample[4]
Cost Low
Workflow Complexity Moderate (labeling after digestion introduces potential for variability)
Isobaric Labeling (iTRAQ and TMT)

Isobaric labeling reagents (e.g., iTRAQ, TMT) are chemical tags that are identical in mass and chemical properties but contain different numbers of heavy isotopes in their reporter and balance portions. All labeled peptides appear as a single peak in the MS1 scan. Upon fragmentation in the MS/MS scan, the reporter ions are released and their relative intensities are used for quantification.[4][5]

Isobaric_Workflow cluster_SamplePrep Sample Preparation cluster_Labeling Labeling cluster_Analysis Analysis A1 Sample 1 Protein Extraction & Digestion B1 Label with Isobaric Tag 1 A1->B1 An Sample n Protein Extraction & Digestion Bn Label with Isobaric Tag n An->Bn C Combine Labeled Peptides B1->C Bn->C D LC-MS/MS Analysis C->D E Data Analysis (Quantification at MS2 Level) D->E

Caption: Isobaric Labeling Experimental Workflow.

ParameterPerformanceCitation
Accuracy Good (can be affected by ratio compression)
Precision Good
Multiplexing High (up to 18-plex with TMTpro)
Sample Type Any protein sample[4]
Cost High
Workflow Complexity High (requires careful handling during labeling and data analysis)[4]

A Hypothetical Approach: this compound Labeling

Based on the known reactivity of Meldrum's acid derivatives, we propose a hypothetical workflow for relative abundance analysis using a 13C3-labeled version of Meldrum's acid. Meldrum's acid and its derivatives are known to react with primary amines under specific conditions, which could be exploited for peptide labeling.[1][3]

Proposed Chemistry

The proposed labeling strategy would involve the reaction of an activated form of Meldrum's acid (e.g., an acyl Meldrum's acid) with the primary amines of peptides. A "light" version (12C) and a "heavy" version (13C3) of the reagent would be synthesized.

Hypothetical Experimental Workflow

MeldrumsAcid_Workflow cluster_SamplePrep Sample Preparation cluster_Labeling Labeling cluster_Analysis Analysis A1 Control Sample Protein Extraction & Digestion B1 'Light' Meldrum's Acid Derivative Labeling A1->B1 A2 Treated Sample Protein Extraction & Digestion B2 'Heavy' this compound Derivative Labeling A2->B2 C Combine Labeled Peptides B1->C B2->C D LC-MS/MS Analysis C->D E Data Analysis (Quantification at MS1 Level) D->E

Caption: Hypothetical this compound Labeling Workflow.

Potential Performance and Considerations (Theoretical)
ParameterPotential PerformanceRationale
Accuracy Potentially HighThe mass difference of 3 Da between light and heavy forms should be easily resolvable.
Precision UnknownWould depend on the efficiency and specificity of the labeling reaction.
Multiplexing Likely 2-plex initiallySynthesis of more isotopologues would be required for higher multiplexing.
Sample Type Potentially any protein sampleAs a chemical labeling method, it should be broadly applicable.
Cost Potentially LowThe starting materials for Meldrum's acid synthesis are relatively inexpensive.
Workflow Complexity Moderate to HighThe labeling reaction conditions would need to be optimized for proteomics applications.

Potential Advantages:

  • Cost-Effectiveness: Meldrum's acid is synthesized from inexpensive starting materials, potentially making the 13C3-labeled version a low-cost alternative to other labeling reagents.

  • High Reactivity: The inherent reactivity of activated Meldrum's acid derivatives could lead to efficient and rapid labeling reactions.[1][6]

Potential Challenges:

  • Reaction Specificity: The high reactivity of Meldrum's acid could lead to side reactions with other nucleophilic residues on peptides, complicating data analysis.

  • Stability of Labeled Peptides: The stability of the resulting labeled peptides under mass spectrometry conditions would need to be thoroughly investigated.

  • Synthesis of 13C3-labeled Reagent: While the synthesis of Meldrum's acid is well-established, the synthesis of the 13C3 isotopologue would require a custom synthetic route.

Experimental Protocols for Established Methods

SILAC Experimental Protocol
  • Cell Culture: Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (containing natural abundance lysine and arginine), and the other is grown in "heavy" SILAC medium (containing, for example, 13C6-Lysine and 13C6,15N4-Arginine). Cells should be cultured for at least 5-6 doublings to ensure complete incorporation of the labeled amino acids.

  • Cell Harvest and Lysis: Harvest the "light" and "heavy" cell populations and combine them in a 1:1 ratio based on cell number or protein concentration.

  • Protein Extraction and Digestion: Lyse the combined cells and extract the proteins. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. Digest the proteins into peptides using an appropriate protease, such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify peptides and proteins using a database search algorithm. Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.

Dimethyl Labeling Experimental Protocol
  • Protein Extraction and Digestion: Extract proteins from the control and treated samples separately. Reduce and alkylate the proteins, followed by enzymatic digestion to generate peptides.

  • Peptide Labeling:

    • Light Labeling: To the control peptide sample, add formaldehyde (CH2O) and sodium cyanoborohydride (NaBH3CN).

    • Heavy Labeling: To the treated peptide sample, add deuterated formaldehyde (CD2O) and deuterated sodium cyanoborohydride (NaBD3CN) or 13C-labeled formaldehyde (13CH2O) and NaBH3CN.

  • Quenching and Combining: Quench the labeling reaction with an appropriate reagent (e.g., ammonia (B1221849) or Tris buffer). Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

  • LC-MS/MS Analysis: Analyze the mixed peptide sample by LC-MS/MS.

  • Data Analysis: Identify peptides and proteins. Quantify the relative protein abundance by comparing the peak areas of the "light" and "heavy" peptide pairs in the MS1 scans.

Isobaric Labeling (TMT) Experimental Protocol
  • Protein Extraction and Digestion: Extract, reduce, alkylate, and digest proteins from each sample to be compared in separate tubes.

  • Peptide Labeling: Label the peptides from each sample with a different isobaric tag (e.g., TMT10plex reagents) according to the manufacturer's protocol. This is typically done in an organic solvent/buffer mixture.

  • Quenching and Combining: Quench the labeling reaction and combine all labeled samples into a single tube.

  • Fractionation (Optional but Recommended): To reduce sample complexity and increase proteome coverage, the combined peptide mixture is often fractionated using techniques like high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. The mass spectrometer should be configured to perform fragmentation of the precursor ions (e.g., using HCD) to generate the reporter ions.

  • Data Analysis: Identify peptides and proteins. Quantify the relative abundance of proteins based on the intensities of the reporter ions in the MS/MS spectra.

Conclusion

The choice of a quantitative proteomics strategy depends on the specific research question, sample type, available instrumentation, and budget. SILAC remains a gold standard for accuracy in cell culture models.[4] Dimethyl labeling offers a cost-effective alternative for a wide range of samples. Isobaric tagging with iTRAQ or TMT provides high multiplexing capabilities, which is advantageous for studies with multiple conditions or time points.[4]

While the proposed this compound labeling method is currently theoretical, it highlights the potential for developing new, cost-effective chemical tools for quantitative proteomics. Further research into the reaction chemistry and performance of such a reagent is needed to validate its utility. This guide serves as a resource for understanding the current landscape of relative abundance analysis and to inspire the development of next-generation methodologies in this dynamic field.

References

Evaluating the Cost-Effectiveness of Meldrum's Acid-13C3 for Labeling Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate stable isotope-labeled precursor is a critical decision in the design of metabolic labeling studies. This choice directly impacts not only the cost of the experiment but also the efficiency of isotope incorporation into the target molecules. This guide provides a comparative evaluation of Meldrum's acid-13C3 and other common 13C-labeled precursors used for tracing the biosynthesis of fatty acids and polyketides. By presenting available data on cost, a discussion of labeling efficiency, and detailed experimental considerations, this document aims to assist researchers in making informed decisions for their labeling studies.

Cost Comparison of 13C-Labeled Precursors

The cost of stable isotope-labeled compounds is a significant factor in experimental design. The following table summarizes the approximate costs of this compound and two common alternative precursors, 13C-labeled sodium acetate (B1210297) and sodium pyruvate (B1213749). Prices are based on currently available information from various suppliers and are subject to change.

PrecursorSupplier Example(s)Catalog Number Example(s)QuantityPrice (USD)Price per mg (USD)
This compound Fisher Scientific3046465710 mg~18518.50
Fisher Scientific3048013225 mg~41716.68
Sodium acetate-1-13C Sigma-Aldrich23424-28-41 g111.000.11
Sodium pyruvate-3-13C Sigma-Aldrich124052-04-61 g1,010.001.01
Sodium pyruvate-1-13C Cambridge Isotope LaboratoriesCLM-1082-11 g878.000.88

Note: Prices are approximate and were converted from EUR to USD where necessary for comparison. Shipping and handling fees are not included. It is highly recommended to check with suppliers for current pricing and availability.

From the table, it is evident that this compound is significantly more expensive on a per-milligram basis compared to 13C-labeled sodium acetate. While more expensive than sodium acetate, 13C-labeled sodium pyruvate is still considerably less expensive than this compound.

Comparative Labeling Efficiency: A Look at the Data

Meldrum's acid is a cyclic derivative of malonic acid and is often used in organic synthesis as a precursor for β-ketoesters. In a biological context, it is hypothesized that 13C-labeled Meldrum's acid could be a potent donor of a labeled acetyl-CoA or malonyl-CoA equivalent for fatty acid and polyketide biosynthesis.

A study comparing the incorporation of [1-14C]acetate and [2-14C]pyruvate into fatty acids in spinach chloroplasts found that acetate was incorporated with a threefold higher Vmax, suggesting it is the preferred substrate for fatty acid synthesis in that system when both are present.[1] This highlights that the choice of precursor can significantly impact labeling efficiency and is dependent on the specific biological system and its metabolic preferences.

Experimental Protocols

The following are generalized protocols for stable isotope labeling experiments for the analysis of fatty acid synthesis. A specific protocol for the in vivo or in vitro use of this compound as a labeling agent is not well-established in the literature; therefore, a general procedure for introducing a labeled precursor is provided.

General Protocol for 13C-Labeling of Fatty Acids in Cell Culture
  • Cell Culture: Grow cells to the desired confluency in standard culture medium.

  • Media Exchange: Aspirate the standard medium and wash the cells with phosphate-buffered saline (PBS). Replace the medium with a custom medium containing the 13C-labeled precursor (e.g., 13C-sodium acetate, 13C-sodium pyruvate, or experimentally, this compound) at a predetermined concentration.

  • Incubation: Incubate the cells for a time course determined by the expected rate of fatty acid synthesis and turnover. This can range from a few hours to several days.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Quench metabolism by adding a cold solvent mixture (e.g., 80:20 methanol:water) and scraping the cells.

    • Collect the cell lysate and perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • Sample Preparation for LC-MS Analysis:

    • Dry the lipid extract under a stream of nitrogen.

    • Saponify the lipids to release free fatty acids by adding a solution of potassium hydroxide (B78521) in ethanol (B145695) and heating.

    • Acidify the solution and extract the free fatty acids with an organic solvent (e.g., hexane).

    • Dry the fatty acid extract and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Separate the fatty acids using a suitable liquid chromatography method (e.g., reverse-phase chromatography).

    • Detect and quantify the mass isotopologues of the fatty acids of interest using a high-resolution mass spectrometer to determine the extent of 13C incorporation.

Visualizing the Workflow and Metabolic Pathway

To aid in understanding the experimental process and the metabolic fate of the labeled precursors, the following diagrams have been generated.

G Experimental Workflow for 13C-Labeling and Analysis cluster_cell_culture Cell Culture & Labeling cluster_extraction Sample Preparation cluster_analysis Analysis A Cell Seeding & Growth B Media Exchange with 13C-Labeled Precursor A->B C Metabolite Quenching & Cell Lysis B->C Incubation D Lipid Extraction C->D E Saponification & Fatty Acid Extraction D->E F LC-MS Analysis E->F G Data Processing & Isotopologue Analysis F->G

A generalized workflow for a stable isotope labeling experiment.

G Incorporation of 13C-Labeled Acetyl-CoA into Polyketides cluster_precursors 13C-Labeled Precursors cluster_pks Polyketide Synthase (PKS) This compound This compound Acetyl-CoA-13C2 Acetyl-CoA-13C2 This compound->Acetyl-CoA-13C2 Metabolic Conversion 13C-Acetate 13C-Acetate 13C-Acetate->Acetyl-CoA-13C2 Activation 13C-Pyruvate 13C-Pyruvate 13C-Pyruvate->Acetyl-CoA-13C2 PDH Complex Loading Domain Loading Domain Acetyl-CoA-13C2->Loading Domain Acyl Carrier Protein (ACP) Acyl Carrier Protein (ACP) Loading Domain->Acyl Carrier Protein (ACP) ACP ACP Ketosynthase (KS) Ketosynthase (KS) ACP->Ketosynthase (KS) KS KS Chain Extension Chain Extension KS->Chain Extension Claisen Condensation Chain Extension->ACP Growing Polyketide Chain Final Polyketide-13Cn Final Polyketide-13Cn Chain Extension->Final Polyketide-13Cn Release

Simplified pathway showing the incorporation of labeled acetyl-CoA into a polyketide chain.

Conclusion

The choice of a 13C-labeled precursor for metabolic studies requires a careful consideration of cost, labeling efficiency, and the specific biological question being addressed. This compound, while a potentially potent donor of a three-carbon labeled unit for acyl chain biosynthesis, comes at a substantially higher cost than more conventional precursors like 13C-labeled sodium acetate and sodium pyruvate.

Currently, there is a lack of direct experimental evidence to support a superior labeling efficiency of this compound in biological systems that would justify its high cost for general labeling studies. The available data suggests that for fatty acid synthesis, 13C-acetate can be a highly efficient and cost-effective option.

Recommendations for Researchers:

  • For general fatty acid and polyketide labeling studies, 13C-labeled sodium acetate offers a highly cost-effective starting point.

  • If the experimental system has a preference for pyruvate as a carbon source, 13C-labeled sodium pyruvate is a viable, albeit more expensive, alternative to acetate.

  • The use of this compound should be considered for highly specific applications where its unique chemical properties might offer an advantage, and its cost can be justified. It is strongly recommended to conduct small-scale pilot experiments to validate its labeling efficiency in the system of interest before committing to large-scale studies.

Ultimately, the optimal choice of a 13C-labeled precursor will be system-dependent. This guide provides a framework for making an informed decision based on the current landscape of available reagents and scientific literature.

References

A Comparative Guide to Meldrum's Acid-¹³C₃ and its Alternatives for Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise tracing of metabolic pathways and the elucidation of reaction mechanisms are cornerstones of modern biochemical and pharmaceutical research. Isotopic labeling, particularly with the stable isotope carbon-13 (¹³C), offers a powerful tool for these investigations. While a variety of ¹³C-labeled precursors are commercially available, the selection of the optimal tracer is critical for the success of an experiment. This guide provides a comparative analysis of the potential applications and limitations of Meldrum's acid-¹³C₃, a specialized labeling reagent, against more commonly used ¹³C₃-labeled metabolic tracers such as pyruvate (B1213749), alanine (B10760859), and glycerol.

Introduction to Meldrum's Acid and its ¹³C₃ Isotopologue

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis, known for its high acidity and reactivity at the C5 position. These characteristics make it an excellent building block for the synthesis of a wide range of heterocyclic compounds and natural products. Its ¹³C₃-labeled analogue, with ¹³C isotopes at the two carbonyl positions and the central methylene (B1212753) carbon, presents a potential tool for introducing a stable, three-carbon labeled unit into target molecules.

While specific literature on the applications of Meldrum's acid-¹³C₃ is scarce, its utility can be inferred from the well-established reactivity of its unlabeled counterpart. The primary advantage of using Meldrum's acid-¹³C₃ would be in synthetic organic chemistry for mechanistic studies, where the intact three-carbon unit can be tracked through a reaction sequence.

Comparison with Established ¹³C₃ Tracers

In the realm of metabolic research and flux analysis, other ¹³C₃-labeled compounds are well-established and extensively documented. The most prominent among these are [U-¹³C₃]pyruvate, [U-¹³C₃]alanine, and [U-¹³C₃]glycerol. These molecules serve as key entry points into central carbon metabolism and are invaluable for studying pathways such as glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and primary applications of Meldrum's acid-¹³C₃ (inferred) and its common alternatives.

FeatureMeldrum's Acid-¹³C₃ (Inferred)[U-¹³C₃]Pyruvate[U-¹³C₃]Alanine[U-¹³C₃]Glycerol
Primary Application Mechanistic studies in organic synthesisMetabolic flux analysis (TCA cycle, gluconeogenesis)Metabolic flux analysis (gluconeogenesis, amino acid metabolism)Metabolic flux analysis (gluconeogenesis, glycolysis, lipid metabolism)
Mode of Incorporation C-C bond formation (e.g., Knoevenagel, Michael)Central carbon metabolismCentral carbon metabolismCentral carbon metabolism
Key Metabolic Pathways N/A (Synthetic reagent)TCA Cycle, Pyruvate CarboxylationGluconeogenesis, Alanine AminotransferaseGlycolysis, Gluconeogenesis, Pentose Phosphate Pathway, Glycerolipid synthesis
Analytical Detection NMR, Mass SpectrometryMass Spectrometry, NMRMass Spectrometry, NMRMass Spectrometry, NMR
Advantages Stable, versatile synthetic precursorDirect entry into the TCA cycleKey gluconeogenic precursorTraces both glycolytic and gluconeogenic pathways
Limitations Limited biological applicability, lack of literatureCan be rapidly metabolized, potential for label scramblingIndirect entry into TCA cycle, dependent on transaminase activityComplex labeling patterns, multiple metabolic fates

Experimental Protocols: Representative Methodologies

Detailed experimental protocols for the use of Meldrum's acid-¹³C₃ are not available in the published literature. However, the following sections provide representative protocols for the application of its alternatives in metabolic labeling studies.

Protocol 1: ¹³C Metabolic Flux Analysis using [U-¹³C₃]Pyruvate

This protocol is adapted from studies investigating mitochondrial metabolism in cultured cells.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluence in standard growth medium.

  • For the labeling experiment, replace the standard medium with a medium containing [U-¹³C₃]pyruvate as the primary carbon source for a defined period (e.g., 6-24 hours) to approach isotopic steady state.

2. Metabolite Extraction:

  • Aspirate the labeling medium and quench metabolism by adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell suspension.

  • Lyse the cells by sonication or freeze-thaw cycles.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry (LC-MS/MS):

  • Dry the metabolite extract under a stream of nitrogen.

  • Resuspend the sample in a suitable solvent for LC-MS/MS analysis.

  • Separate metabolites using liquid chromatography and analyze the mass isotopologue distributions of key metabolites (e.g., citrate, malate, glutamate) using a high-resolution mass spectrometer.

4. Data Analysis:

  • Correct the raw mass spectrometry data for natural ¹³C abundance.

  • Use metabolic flux analysis software to calculate the relative fluxes through central carbon metabolism pathways based on the measured mass isotopologue distributions.

Protocol 2: In Vivo Gluconeogenesis Study using [U-¹³C₃]Alanine

This protocol is based on studies assessing hepatic glucose production.

1. Animal Preparation and Tracer Infusion:

  • Fast the animal overnight to induce a gluconeogenic state.

  • Insert catheters for infusion and blood sampling.

  • Administer a bolus of [U-¹³C₃]alanine followed by a constant infusion to maintain a steady-state enrichment of the tracer in the plasma.

2. Blood Sampling:

  • Collect blood samples at regular intervals during the infusion period.

  • Separate plasma and immediately deproteinize (e.g., with perchloric acid).

3. Glucose and Alanine Isotopic Enrichment Analysis:

  • Derivatize plasma glucose and alanine to volatile derivatives for gas chromatography-mass spectrometry (GC-MS) analysis.

  • Measure the isotopic enrichment of glucose and alanine to determine the rate of appearance of these molecules and the incorporation of the ¹³C label from alanine into glucose.

4. Calculation of Gluconeogenesis:

  • Calculate the rate of gluconeogenesis from alanine based on the isotopic enrichment of plasma glucose and the infusion rate of the tracer.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of these ¹³C-labeled compounds.

Meldrums_Acid_Reaction Meldrums_Acid_13C3 Meldrum's Acid-¹³C₃ Product ¹³C₃-Labeled Product Meldrums_Acid_13C3->Product Knoevenagel Condensation Electrophile Electrophile (e.g., Aldehyde) Electrophile->Product

Caption: Reaction scheme of Meldrum's acid-¹³C₃.

Metabolic_Labeling_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture Cell Culture Labeling Addition of ¹³C Tracer Cell_Culture->Labeling Extraction Metabolite Extraction Labeling->Extraction MS_Analysis LC-MS/MS Analysis Extraction->MS_Analysis Data_Processing Data Processing & Correction MS_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

Caption: General workflow for a metabolic labeling experiment.

TCA_Cycle_Tracing Pyruvate_13C3 [U-¹³C₃]Pyruvate AcetylCoA_13C2 [1,2-¹³C₂]Acetyl-CoA Pyruvate_13C3->AcetylCoA_13C2 PDH Citrate_13C2 [¹³C₂]Citrate AcetylCoA_13C2->Citrate_13C2 Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_13C2 Isocitrate_13C2 [¹³C₂]Isocitrate Citrate_13C2->Isocitrate_13C2 TCA Cycle aKG_13C2 [¹³C₂]α-Ketoglutarate Isocitrate_13C2->aKG_13C2 TCA Cycle SuccinylCoA_13C2 [¹³C₂]Succinyl-CoA aKG_13C2->SuccinylCoA_13C2 TCA Cycle Succinate_13C2 [¹³C₂]Succinate SuccinylCoA_13C2->Succinate_13C2 TCA Cycle Fumarate_13C2 [¹³C₂]Fumarate Succinate_13C2->Fumarate_13C2 TCA Cycle Malate_13C2 [¹³C₂]Malate Fumarate_13C2->Malate_13C2 TCA Cycle Malate_13C2->Oxaloacetate TCA Cycle

Caption: Tracing of ¹³C from pyruvate in the TCA cycle.

Conclusion and Future Directions

Meldrum's acid-¹³C₃ represents a potentially valuable but currently underutilized tool for isotopic labeling, primarily within the domain of synthetic organic chemistry for mechanistic investigations. Its utility in biological systems is likely limited due to its synthetic nature and lack of direct integration into central metabolic pathways.

In contrast, [U-¹³C₃]pyruvate, [U-¹³C₃]alanine, and [U-¹³C₃]glycerol are well-established and indispensable tracers for metabolic research. The choice among these depends on the specific metabolic pathway of interest. For instance, pyruvate is an excellent tracer for the TCA cycle, while alanine is a key precursor for studying gluconeogenesis. Glycerol offers a broader view, tracing both glycolysis and gluconeogenesis.

Future research could explore the synthesis and application of Meldrum's acid-¹³C₃ in specific synthetic contexts to validate its inferred potential. For metabolic studies, the continued development of novel labeled substrates and advanced analytical techniques will further enhance our ability to unravel the complexities of cellular metabolism, paving the way for new diagnostic and therapeutic strategies. The combination of data from different tracers and analytical platforms, such as mass spectrometry and NMR, will provide a more comprehensive understanding of metabolic networks in health and disease.[1][2]

References

Safety Operating Guide

Personal protective equipment for handling Meldrum's acid-13C3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Meldrum's Acid-13C3

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for this compound, a stable isotope-labeled organic compound. While the 13C3 labeling does not alter the chemical hazards compared to the unlabeled parent compound, adherence to strict safety protocols is crucial due to its reactivity and irritant properties.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

Meldrum's acid is a skin, eye, and respiratory irritant.[1][2][3] Appropriate personal protective equipment must be worn at all times when handling this compound.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory. In situations with a higher risk of splashing, a face shield should also be used.[1]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[4] Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[5]

  • Skin and Body Protection: A laboratory coat and close-toed footwear are minimum requirements.[1] For larger quantities or when there is a significant risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][6] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[2]

Quantitative Safety Data

The following table summarizes key quantitative data for Meldrum's acid. The data for the 13C3 labeled variant is expected to be identical.

PropertyValueSource
Molecular Formula C₆H₈O₄[7]
Molecular Weight 144.13 g/mol [7]
Appearance White crystalline powder[7]
Melting Point 92 - 97 °C[2][7]
pKa 4.97[8][9]
Acute Toxicity (Intravenous, Mouse) LD50: 180 mg/kg[1][10]
Solubility in Water 2.5 g/100 ml (20°C)[2]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for safely handling this compound from receipt to use in an experiment.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

    • Keep the container tightly closed to prevent absorption of moisture.[1][11] For long-term storage, refrigeration at 2-8°C is recommended.[1]

  • Preparation for Use:

    • Before opening the container, ensure you are in a designated chemical handling area, such as a fume hood.

    • Don all required personal protective equipment as detailed above.

    • Have spill containment materials readily available.

  • Weighing and Dispensing:

    • Handle this compound as a fine powder, taking care to minimize dust generation.[1]

    • Use a spatula to carefully transfer the required amount of the compound to a tared weighing vessel.

    • If dissolving in a solvent, add the solvent to the powder slowly to avoid splashing. Meldrum's acid is soluble in various organic solvents like ethanol (B145695) and acetone.[7]

  • Reaction Setup:

    • Add the weighed this compound to the reaction vessel within the fume hood.

    • Ensure all glassware is properly secured.

    • Once the reaction is initiated, monitor it for any unexpected changes.

  • Post-Experiment Work-up:

    • Quench the reaction safely according to your specific experimental protocol.

    • Handle all resulting mixtures and solutions with the same level of precaution as the starting material.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to ensure environmental safety and regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) should be placed in a designated, labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the primary hazards (e.g., Irritant).

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area.

    • Keep containers securely closed except when adding waste.

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[11]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the handling and disposal workflow for this compound.

MeldrumsAcidWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal storage Receiving & Storage ppe Don PPE storage->ppe Before Use weighing Weighing & Dispensing ppe->weighing reaction Reaction Setup weighing->reaction segregation Waste Segregation reaction->segregation Post-Experiment labeling Container Labeling segregation->labeling waste_storage Waste Storage labeling->waste_storage ehs_disposal EHS Disposal waste_storage->ehs_disposal

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.